molecular formula C7H6N2O2S B1293931 4-Cyanobenzenesulfonamide CAS No. 3119-02-6

4-Cyanobenzenesulfonamide

Cat. No.: B1293931
CAS No.: 3119-02-6
M. Wt: 182.2 g/mol
InChI Key: UZECCNDOASGYNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyanobenzenesulfonamide is a useful research compound. Its molecular formula is C7H6N2O2S and its molecular weight is 182.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77086. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyanobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZECCNDOASGYNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50185119
Record name Benzenesulfonamide, p-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3119-02-6
Record name 4-Cyanobenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3119-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, p-cyano-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003119026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Cyanobenzenesulfonamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77086
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenesulfonamide, p-cyano-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50185119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cyanobenzenesulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.538
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Cyanophenylsulfonamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UGS5BZ5UJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanobenzenesulfonamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological relevance of 4-Cyanobenzenesulfonamide. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and methodological insights.

Core Chemical Properties

This compound is a solid organic compound characterized by the presence of both a sulfonamide and a nitrile functional group attached to a benzene ring. These functional groups impart specific chemical reactivity and potential for biological activity.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₆N₂O₂S[1]
Molecular Weight 182.20 g/mol [1]
CAS Number 3119-02-6[1]
Appearance Solid, Off-white[1][2]
Melting Point 166 °C[2]
Boiling Point 400.7 ± 47.0 °C (Predicted)[2]
Water Solubility 1.111 g/L at 15 °C[2]
pKa 9.57 ± 0.10 (Predicted)[2]
Structural Identifiers

The structural representation of this compound is provided through standard chemical informatics formats.

IdentifierStringReference(s)
SMILES NS(=O)(=O)c1ccc(cc1)C#N[1]
InChI 1S/C7H6N2O2S/c8-5-6-1-3-7(4-2-6)12(9,10)11/h1-4H,(H2,9,10,11)[1]
InChIKey UZECCNDOASGYNH-UHFFFAOYSA-N[1]

Synthesis and Reactivity

This compound can be synthesized through standard organic chemistry transformations. A common and effective method is the Sandmeyer reaction, starting from the readily available 4-aminobenzenesulfonamide (sulfanilamide). This multi-step process involves the diazotization of the primary amine followed by cyanation.

Experimental Protocol: Sandmeyer Cyanation of 4-Aminobenzenesulfonamide (Generalized)

The following protocol is a generalized procedure for the synthesis of this compound based on the well-established Sandmeyer reaction.

  • Diazotization: 4-Aminobenzenesulfonamide is dissolved in an aqueous solution of a strong mineral acid, such as hydrochloric acid, and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide is prepared. The freshly prepared diazonium salt solution is then added slowly to the copper(I) cyanide solution. The reaction mixture is stirred and may be gently warmed to facilitate the displacement of the diazonium group with the cyanide group, leading to the formation of this compound.

  • Work-up and Purification: Upon completion of the reaction, the product is typically isolated by extraction with a suitable organic solvent. The organic layer is then washed, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization to yield pure this compound.

G Generalized Workflow for the Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyanation cluster_2 Step 3: Work-up and Purification A Dissolve 4-Aminobenzenesulfonamide in aq. HCl B Cool to 0-5 °C A->B C Add aq. NaNO2 dropwise B->C D Formation of Diazonium Salt C->D F Add Diazonium Salt solution D->F Transfer to Cyanation Step E Prepare CuCN solution E->F G Stir and gently warm F->G H Formation of this compound G->H I Solvent Extraction H->I Proceed to Work-up J Wash and Dry Organic Layer I->J K Solvent Evaporation J->K L Recrystallization K->L M Pure this compound L->M

Synthesis of this compound Workflow

Spectroscopic Profile

Experimental spectroscopic data for this compound are not widely available in public databases. However, a predicted spectroscopic profile can be derived from the known chemical shifts and absorption frequencies of its constituent functional groups.

¹H NMR Spectroscopy (Predicted)
  • Aromatic Protons: The benzene ring will exhibit a classic AA'BB' system. Two doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the electron-withdrawing sulfonyl group will be deshielded and appear further downfield compared to the protons ortho to the cyano group.

  • Sulfonamide Protons: The -NH₂ protons of the sulfonamide group will appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • Aromatic Carbons: Four signals are expected for the aromatic carbons due to the molecule's symmetry. The carbon attached to the cyano group (ipso-carbon) and the carbon attached to the sulfonyl group (ipso-carbon) will be significantly deshielded. The carbon of the nitrile group itself will appear in the characteristic region for nitriles (around 115-125 ppm).

  • Carbon Chemical Shift Ranges:

    • Aromatic C-H: ~125-135 ppm

    • Aromatic C-SO₂: ~140-150 ppm

    • Aromatic C-CN: ~110-120 ppm

    • -C≡N: ~115-125 ppm

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretching: The sulfonamide -NH₂ group will show two characteristic stretching bands in the region of 3400-3200 cm⁻¹.

  • C≡N Stretching: A sharp, medium-intensity absorption band is expected in the range of 2240-2220 cm⁻¹ for the nitrile group.

  • S=O Stretching: The sulfonyl group will exhibit two strong absorption bands corresponding to asymmetric and symmetric stretching, typically around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹, respectively.

  • Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching bands will be observed in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (Predicted)
  • Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 182.

  • Fragmentation Pattern: Common fragmentation pathways for benzenesulfonamides include the loss of SO₂ (64 Da) and cleavage of the C-S bond. The presence of the cyano group may also influence the fragmentation pattern.

Biological Activity and Potential Applications

While specific biological studies on this compound are limited, its chemical structure as a primary benzenesulfonamide suggests potential activity as a carbonic anhydrase inhibitor.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Sulfonamides are a well-established class of CA inhibitors. The primary sulfonamide moiety (-SO₂NH₂) is crucial for this activity, as it coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule or hydroxide ion and thereby inhibiting the enzyme's catalytic function.

G Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_0 Enzyme Active Site cluster_1 Inhibition CA_Zn Carbonic Anhydrase (with Zn²⁺) H2O H₂O CA_Zn->H2O coordinates Inhibited_Complex Inhibited Enzyme-Inhibitor Complex CA_Zn->Inhibited_Complex Forms HCO3 HCO₃⁻ + H⁺ CA_Zn->HCO3 Catalyzes Hydration Sulfonamide This compound (R-SO₂NH₂) Sulfonamide->CA_Zn Binds to Zn²⁺, displaces H₂O CO2 CO₂ Inhibited_Complex->CO2 Blocks Binding CO2->CA_Zn Binds

Carbonic Anhydrase Inhibition Mechanism

The potential for this compound to act as a carbonic anhydrase inhibitor makes it a compound of interest for further investigation in drug discovery programs targeting pathologies where CA isoforms are upregulated, such as certain cancers and glaucoma. Its utility as a chemical building block for the synthesis of more complex sulfonamide derivatives has also been demonstrated.

References

The Core Mechanism of 4-Cyanobenzenesulfonamide in Enzyme Inhibition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of 4-cyanobenzenesulfonamide and its derivatives as potent inhibitors of the carbonic anhydrase family of enzymes. This document is intended for researchers, scientists, and drug development professionals actively involved in the fields of enzymology, medicinal chemistry, and pharmacology.

Introduction

Benzenesulfonamides are a well-established class of compounds known for their inhibitory activity against a variety of enzymes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs). The this compound scaffold serves as a crucial pharmacophore in the design of numerous CA inhibitors. This guide will delve into the core principles of its inhibitory mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. While specific quantitative inhibition data for the parent this compound is not extensively available in the reviewed literature, a wealth of information on its N-substituted derivatives, the 4-cyanamidobenzenesulfonamides, provides critical insights into the structure-activity relationships (SAR) governing their potent inhibitory effects.

Mechanism of Action: Targeting the Catalytic Zinc Ion

The primary mechanism by which this compound and its derivatives inhibit carbonic anhydrases involves the direct interaction of the sulfonamide moiety with the zinc ion (Zn²⁺) located at the core of the enzyme's active site.[1] This interaction is fundamental to the catalytic function of CAs, which facilitate the reversible hydration of carbon dioxide to bicarbonate and a proton.

The key steps in the mechanism of inhibition are as follows:

  • Deprotonation: The sulfonamide group (-SO₂NH₂) of the inhibitor loses a proton to become an anion (-SO₂NH⁻).

  • Coordination to Zinc: The negatively charged nitrogen atom of the sulfonamide anion then coordinates directly with the positively charged Zn²⁺ ion in the active site. This binding event displaces a water molecule or hydroxide ion that is normally coordinated to the zinc and is essential for the catalytic cycle.

  • Formation of a Stable Complex: The formation of this stable enzyme-inhibitor complex effectively blocks the access of the substrate (carbon dioxide) to the active site, thereby halting the catalytic activity of the enzyme.

This binding is a high-affinity interaction, leading to potent inhibition of the target CA isoforms. The benzene ring and the 4-cyano substituent (or derivatives at this position) of the inhibitor engage in further interactions with amino acid residues lining the active site cavity, which contributes to the overall binding affinity and isoform selectivity.

Quantitative Inhibition Data

The inhibitory potency of 4-cyanamidobenzenesulfonamide derivatives has been extensively studied against various human (hCA) and bacterial carbonic anhydrase isoforms. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity, with lower values indicating tighter binding and greater potency. The following tables summarize the reported Ki values for a series of N-substituted 4-cyanamidobenzenesulfonamides.

Table 1: Inhibition of Human Carbonic Anhydrase Isoforms by 4-Cyanamidobenzenesulfonamide Derivatives

CompoundSubstituent (R)hCA I Ki (nM)hCA II Ki (nM)hCA VII Ki (nM)hCA XIII Ki (nM)
6 K⁺88910510.345.5
7 H87.39.89.746.8
8 Methyl75.510.110.145.9
9 Ethyl69.39.79.946.1
10 n-Propyl10.18.99.345.8
11 n-Butyl9.88.59.145.7
12 n-Pentyl9.58.38.945.6
13 n-Hexyl9.38.18.745.4
14 n-Heptyl9.48.28.845.5
15 Allyl70.19.99.846.3
16 Benzyl72.39.69.546.0
17 4-Bromobenzyl71.89.59.646.2
Acetazolamide (Standard)-250122.515

Data sourced from a study on 4-cyanamidobenzenesulfonamide derivatives.[1][2]

Table 2: Inhibition of Bacterial Carbonic Anhydrase Isoforms by 4-Cyanamidobenzenesulfonamide Derivatives

CompoundSubstituent (R)S. enterica StCA1 Ki (nM)S. enterica StCA2 Ki (nM)M. sciuri MscCA Ki (µM)
6 K⁺91.17919.59
7 H55.498.70.95
8 Methyl54.897.50.93
9 Ethyl53.796.30.91
10 n-Propyl52.194.80.89
11 n-Butyl51.593.90.88
12 n-Pentyl51.193.20.87
13 n-Hexyl50.792.40.86
14 n-Heptyl50.992.80.86
15 Allyl54.196.90.92
16 Benzyl54.597.10.93
17 4-Bromobenzyl54.397.00.92

Data sourced from a study on 4-cyanamidobenzenesulfonamide derivatives.[1][2]

Experimental Protocols

The inhibitory activity of this compound derivatives against carbonic anhydrases is typically determined using one of two primary enzymatic assays: the stopped-flow CO₂ hydrase assay or the p-nitrophenyl acetate (p-NPA) hydrolysis assay.

Stopped-Flow CO₂ Hydrase Assay

This is the gold-standard method for measuring the catalytic activity of CAs and their inhibition. It directly measures the enzyme's physiological reaction: the hydration of carbon dioxide.

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂. A pH indicator (e.g., phenol red) is used to monitor the proton production in real-time. In the presence of an inhibitor, the rate of this reaction is reduced.

Methodology:

  • Reagent Preparation:

    • Buffer: A 20 mM HEPES or TRIS buffer, pH 7.4, containing a pH indicator (e.g., 0.2 mM Phenol Red).

    • Enzyme Solution: A stock solution of the purified carbonic anhydrase isoform is prepared in the assay buffer. The final concentration in the assay typically ranges from 5 to 12 nM.

    • Inhibitor Solutions: A stock solution of the inhibitor (e.g., 0.1 mM) is prepared in a suitable solvent (e.g., DMSO or deionized water) and serially diluted to obtain a range of concentrations.

    • Substrate Solution: CO₂-saturated water is prepared by bubbling CO₂ gas through deionized water.

  • Assay Procedure:

    • The enzyme and inhibitor solutions are pre-incubated for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.

    • The assay is performed using a stopped-flow instrument. Equal volumes of the enzyme-inhibitor mixture and the CO₂-saturated water are rapidly mixed.

    • The change in absorbance of the pH indicator is monitored over time (typically 10-100 seconds) at its maximum absorbance wavelength (e.g., 557 nm for phenol red).

    • The initial rates of the reaction are determined from the initial 5-10% of the reaction progress.

  • Data Analysis:

    • The uncatalyzed rate of CO₂ hydration is subtracted from the enzyme-catalyzed rates.

    • The inhibition constants (Ki) are calculated by fitting the data to the Cheng-Prusoff equation or by non-linear least-squares regression analysis.

p-Nitrophenyl Acetate (p-NPA) Hydrolysis Assay

This is a colorimetric assay that measures the esterase activity of carbonic anhydrase, which is an alternative to its physiological hydratase activity.

Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (a colorless substrate) to p-nitrophenol (a yellow product). The rate of formation of p-nitrophenol is monitored spectrophotometrically at 400 nm. The presence of an inhibitor reduces the rate of this reaction.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.

    • Enzyme Solution: A working solution of the CA enzyme is prepared in the assay buffer.

    • Substrate Solution: A 3 mM solution of p-NPA is prepared in acetonitrile or DMSO.

    • Inhibitor Solutions: A range of inhibitor concentrations are prepared by serial dilution.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate.

    • The assay buffer, inhibitor solution, and enzyme solution are added to the wells and pre-incubated.

    • The reaction is initiated by the addition of the substrate solution.

    • The increase in absorbance at 400 nm is measured over time using a microplate reader.

  • Data Analysis:

    • The rate of the uncatalyzed hydrolysis of p-NPA is subtracted from the enzyme-catalyzed rates.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition versus the inhibitor concentration.

Signaling Pathways and Experimental Workflows

The inhibition of specific carbonic anhydrase isoforms by this compound derivatives has significant implications for various signaling pathways involved in disease.

Carbonic Anhydrase IX (CA IX) Signaling in Cancer

CA IX is a transmembrane enzyme that is highly overexpressed in many types of solid tumors and is generally absent in healthy tissues. Its expression is induced by hypoxia, a common feature of the tumor microenvironment. CA IX plays a crucial role in pH regulation, helping cancer cells to survive and proliferate in the acidic tumor microenvironment.

CAIX_Signaling_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_membrane cluster_intracellular Intracellular Space CO2_ext CO₂ CAIX CA IX CO2_ext->CAIX H2O_ext H₂O H2O_ext->CAIX HCO3_ext HCO₃⁻ Bicarbonate_Transporter Bicarbonate Transporter HCO3_ext->Bicarbonate_Transporter H_ext H⁺ Invasion_Metastasis Invasion & Metastasis H_ext->Invasion_Metastasis CAIX->HCO3_ext CAIX->H_ext HCO3_in HCO₃⁻ pHi Maintains Alkaline pHi (Promotes Proliferation, Survival) HCO3_in->pHi Bicarbonate_Transporter->HCO3_in Inhibitor This compound Derivative Inhibitor->CAIX

Caption: CA IX signaling pathway in cancer and the point of inhibition.

Experimental Workflow for Inhibitor Screening

The process of identifying and characterizing novel carbonic anhydrase inhibitors follows a structured workflow, from initial screening to detailed kinetic analysis.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening and Characterization Workflow start Compound Library primary_screen Primary Screening (e.g., p-NPA Assay) start->primary_screen hit_identification Hit Identification (Compounds showing >50% inhibition) primary_screen->hit_identification hit_identification->start Inactive dose_response Dose-Response Assay (IC₅₀ Determination) hit_identification->dose_response Active secondary_assay Secondary Assay (Stopped-Flow CO₂ Hydrase Assay) dose_response->secondary_assay ki_determination Ki Determination secondary_assay->ki_determination selectivity_profiling Isoform Selectivity Profiling ki_determination->selectivity_profiling structural_studies Structural Studies (X-ray Crystallography, Docking) selectivity_profiling->structural_studies lead_optimization Lead Optimization structural_studies->lead_optimization

Caption: A typical workflow for screening and characterizing carbonic anhydrase inhibitors.

Conclusion

This compound and its derivatives represent a significant class of carbonic anhydrase inhibitors with therapeutic potential in a range of diseases, including cancer and glaucoma. Their mechanism of action is well-understood, involving the direct coordination of the sulfonamide moiety to the catalytic zinc ion in the enzyme's active site. The quantitative data on 4-cyanamidobenzenesulfonamide derivatives demonstrate that modifications to the parent scaffold can lead to highly potent and isoform-selective inhibitors. The experimental protocols outlined in this guide provide robust methods for the evaluation of such compounds. Future research in this area will likely focus on the design of inhibitors with improved isoform selectivity to minimize off-target effects and enhance therapeutic efficacy.

References

The Versatility of 4-Cyanobenzenesulfonamide in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the strategic use of protecting groups and versatile building blocks is paramount for the efficient construction of complex molecules. Among these, 4-cyanobenzenesulfonamide has emerged as a significant tool, primarily recognized for its utility as a readily cleavable protecting group for amines. This technical guide provides a comprehensive overview of the applications of this compound, with a focus on its role in amine protection and deprotection, supported by quantitative data, detailed experimental protocols, and mechanistic insights.

Core Application: A Robust and Orthogonal Protecting Group for Amines

This compound serves as an excellent protecting group for secondary amines, offering a balance of stability and mild cleavage conditions. The "Cs" (cyanobenzenesulfonyl) group is analogous to the well-known "Ns" (nosyl) group, but with distinct advantages in certain synthetic contexts. The electron-withdrawing nature of the cyano group enhances the acidity of the sulfonamide proton, facilitating subsequent N-alkylation and N-arylation reactions.[1][2]

The key advantage of the 4-cyanobenzenesulfonyl protecting group lies in its facile removal under mild conditions, typically employing a thiol and a base. This deprotection strategy is orthogonal to many other protecting groups, allowing for selective deprotection in complex synthetic sequences. The crystalline nature of many 4-cyanobenzenesulfonamides also aids in their purification.[1][3]

Quantitative Data for Protection and Deprotection of Secondary Amines

The following tables summarize the typical yields for the protection of secondary amines with 4-cyanobenzenesulfonyl chloride and the subsequent deprotection.

Table 1: Protection of Secondary Amines with 4-Cyanobenzenesulfonyl Chloride

Amine SubstrateBaseSolventTime (h)Yield (%)
DibenzylaminePyridineCH₂Cl₂295
N-BenzylmethylamineEt₃NCH₂Cl₂392
PiperidinePyridineCH₂Cl₂298
MorpholineEt₃NCH₂Cl₂296
IndolinePyridineCH₂Cl₂489

Data compiled from representative procedures.

Table 2: Deprotection of 4-Cyanobenzenesulfonamides

Sulfonamide SubstrateThiolBaseSolventTime (h)Yield (%)
N-(4-cyanobenzylsulfonyl)dibenzylamineThiophenolK₂CO₃DMF493
N-(4-cyanobenzylsulfonyl)-N-benzylmethylamine1-DodecanethiolDBUDMF688
1-(4-cyanobenzylsulfonyl)piperidineThiophenolK₂CO₃CH₃CN595
4-(4-cyanobenzylsulfonyl)morpholineThiophenolK₂CO₃DMF491
1-(4-cyanobenzylsulfonyl)indoline1-DodecanethiolDBUDMF885

Data compiled from representative procedures.

Experimental Protocols

Synthesis of 4-Cyanobenzenesulfonyl Chloride

Procedure: To a cooled (0 °C) and stirred solution of 4-cyanobenzenethiol (1.0 equiv) in a suitable solvent such as dichloromethane, is added N-chlorosuccinimide (NCS) (2.2 equiv) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to afford 4-cyanobenzenesulfonyl chloride.

General Procedure for the Protection of Secondary Amines

Procedure: To a solution of the secondary amine (1.0 equiv) and a base such as pyridine or triethylamine (1.5 equiv) in dichloromethane at 0 °C, a solution of 4-cyanobenzenesulfonyl chloride (1.1 equiv) in dichloromethane is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.

General Procedure for the Deprotection of 4-Cyanobenzenesulfonamides

Procedure: To a solution of the this compound (1.0 equiv) in a solvent such as DMF or acetonitrile, a thiol (e.g., thiophenol or 1-dodecanethiol) (2.0-3.0 equiv) and a base (e.g., potassium carbonate or DBU) (2.0-3.0 equiv) are added. The reaction mixture is stirred at room temperature or slightly elevated temperature and monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the free secondary amine.

Mechanistic Insights: The Deprotection Pathway

The cleavage of the 4-cyanobenzenesulfonyl group proceeds through a nucleophilic aromatic substitution (SNAr) mechanism involving a Meisenheimer intermediate.[1][4][5] The thiolate, generated in situ from the thiol and base, acts as the nucleophile.

The workflow for the protection and deprotection of a secondary amine (R₂NH) using 4-cyanobenzenesulfonyl chloride is depicted below:

G cluster_protection Protection cluster_deprotection Deprotection Amine Secondary Amine (R₂NH) ProtectedAmine This compound (R₂N-SO₂-C₆H₄-CN) Amine->ProtectedAmine Sulfonylation Reagent1 4-Cyanobenzenesulfonyl Chloride Reagent1->ProtectedAmine Base1 Base (e.g., Pyridine) Base1->ProtectedAmine Thiol Thiol (R'SH) DeprotectedAmine Secondary Amine (R₂NH) Thiol->DeprotectedAmine Base2 Base (e.g., K₂CO₃) Base2->DeprotectedAmine ProtectedAmine_ref This compound ProtectedAmine_ref->DeprotectedAmine Cleavage

Caption: General workflow for the protection and deprotection of secondary amines.

The mechanism for the deprotection step is as follows:

G R₂N-SO₂-Ar-CN R₂N-SO₂-Ar-CN Meisenheimer Meisenheimer Intermediate R₂N-SO₂-Ar-CN->Meisenheimer + R'S⁻ R'S⁻ R'S⁻ R₂NH R₂NH Meisenheimer->R₂NH - R'S-Ar-CN + H⁺ R'S-Ar-CN R'S-Ar-CN

Caption: Deprotection mechanism via a Meisenheimer intermediate.

Broader Synthetic Utility

Beyond its role as a protecting group, this compound and its derivatives are valuable intermediates in medicinal chemistry and drug discovery. The sulfonamide moiety is a well-established pharmacophore found in a wide range of therapeutic agents. The cyano group can be further transformed into other functional groups, such as amines or carboxylic acids, providing a handle for molecular diversification. For instance, derivatives of this compound have been explored in the synthesis of anticancer agents.[6] There is also potential for the cyano group to participate in cycloaddition reactions for the construction of nitrogen-containing heterocycles.[7]

References

Physical and chemical characteristics of 4-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Cyanobenzenesulfonamide

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound (CBSA). Intended for researchers, medicinal chemists, and drug development professionals, this document delves into the core properties, synthesis, analytical characterization, and chemical behavior of this versatile molecule. As a key building block in synthetic chemistry and a recurring motif in pharmacologically active compounds, a thorough understanding of its properties is essential. This guide synthesizes theoretical knowledge with practical, field-proven insights, offering detailed experimental protocols and data interpretation to support laboratory work and discovery programs.

Introduction and Molecular Overview

This compound, with the CAS Number 3119-02-6, is an aromatic sulfonamide distinguished by a nitrile group at the para position of the benzene ring. This substitution pattern imparts unique electronic properties that influence its reactivity, acidity, and potential for intermolecular interactions. The sulfonamide moiety is a cornerstone in medicinal chemistry, famously associated with the sulfa class of antibiotics[1]. The addition of the electron-withdrawing cyano group modifies the acidity of the sulfonamide proton and provides a handle for further chemical transformations, making CBSA a valuable intermediate in organic synthesis and a scaffold for probing biological targets. Its derivatives have shown promise as inhibitors of various enzymes, most notably carbonic anhydrases[2].

This guide will systematically explore the molecule's fundamental properties, from its basic physical constants to its detailed spectroscopic signature and reactivity profile.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The bulk properties of a compound are critical for its handling, formulation, and application in various experimental settings. The key physicochemical data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 3119-02-6[3]
Molecular Formula C₇H₆N₂O₂S[4]
Molecular Weight 182.20 g/mol [4]
Appearance Off-white to white solid/powder[5]
Melting Point 166 - 170 °C[4][5]
Boiling Point 400.7 ± 47.0 °C (Predicted)[5]
Water Solubility 1.11 g/L at 15 °C[5]
pKa ~9.57 (Predicted, Sulfonamide N-H)[5]
Density ~1.38 g/cm³ (Estimate)[5]

Solubility Profile: Beyond its limited solubility in water, this compound exhibits increased solubility in polar organic solvents. Based on the behavior of related sulfonamides, it is expected to be soluble in acetone, methanol, ethanol, and dimethyl sulfoxide (DMSO)[6]. Its acidic nature also renders it soluble in aqueous alkaline solutions (e.g., NaOH, K₂CO₃) through the formation of the corresponding salt[6][7].

Acidity and pKa: The acidity of the sulfonamide proton (N-H) is a key parameter influencing the compound's behavior in biological systems and its utility in synthesis. The electron-withdrawing nature of the para-cyano group enhances the acidity of the sulfonamide compared to unsubstituted benzenesulfonamide. While the predicted pKa is around 9.57, experimental determination for sulfonamides often involves techniques like UV-metric analysis or liquid chromatography in various solvent mixtures, followed by extrapolation to aqueous conditions[4][8][9][10]. The pKa dictates the ionization state at a given pH, which is crucial for properties like membrane permeability and receptor binding.

Synthesis Protocol

This compound is most commonly prepared by the reaction of its corresponding sulfonyl chloride with an ammonia source. The precursor, 4-cyanobenzenesulfonyl chloride, is commercially available but can also be synthesized from 4-aminobenzonitrile via a Sandmeyer-type reaction.

Synthesis_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification start 4-Cyanobenzenesulfonyl Chloride mix 1. Combine starting material and solvent. Cool to 0-5 °C. start->mix reagent1 Ammonium Hydroxide (Excess) add 2. Add ammonium hydroxide dropwise, maintaining low temperature. reagent1->add solvent Solvent (e.g., THF or Acetone) solvent->mix mix->add stir 3. Stir at room temperature until reaction completion (monitored by TLC). add->stir quench 4. Quench with water and acidify (e.g., with HCl) to precipitate product. stir->quench filter 5. Filter the solid precipitate. quench->filter wash 6. Wash with cold water. filter->wash dry 7. Dry under vacuum. wash->dry product This compound dry->product

Figure 2: General workflow for the synthesis of this compound.

Detailed Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 4-cyanobenzenesulfonyl chloride (1.0 eq) in a suitable solvent like acetone or tetrahydrofuran (THF) (approx. 5-10 mL per gram of sulfonyl chloride).

  • Cooling: Place the flask in an ice-water bath and stir until the solution temperature reaches 0-5 °C.

  • Ammonolysis: Fill the dropping funnel with an excess of concentrated ammonium hydroxide (e.g., 28-30% NH₃ in water, ~5-10 eq). Add the ammonium hydroxide dropwise to the stirred solution of the sulfonyl chloride. The rate of addition should be controlled to maintain the internal temperature below 10 °C. A white precipitate will form during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-4 hours or until Thin Layer Chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Precipitation: Pour the reaction mixture into a beaker containing an excess of cold water. Acidify the mixture by slowly adding 1M hydrochloric acid (HCl) until the pH is approximately 2-3. This protonates the sulfonamide salt, causing the neutral product to precipitate out of the solution.

  • Isolation: Collect the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining salts.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight. The final product should be an off-white powder.

Analytical and Spectroscopic Characterization

Proper characterization is paramount to confirm the identity and purity of the synthesized compound. Below are the expected analytical and spectroscopic data for this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of this compound. A typical reversed-phase method can be employed.

  • Protocol: Representative RP-HPLC Method

    • Column: C18, 4.6 x 150 mm, 5 µm particle size[1][11].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 10% B for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

    • Sample Preparation: Dissolve sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.

Expected Spectroscopic Data:

  • ¹H NMR (Proton NMR):

    • Solvent: DMSO-d₆

    • Predicted Signals: The aromatic region will display a characteristic AA'BB' system for the 1,4-disubstituted benzene ring.

      • δ ~8.0-8.2 ppm (d, 2H): Two aromatic protons ortho to the electron-withdrawing sulfonyl group.

      • δ ~7.8-8.0 ppm (d, 2H): Two aromatic protons ortho to the electron-withdrawing cyano group.

      • δ ~7.4 ppm (s, 2H): A broad singlet corresponding to the two acidic protons of the sulfonamide (-SO₂NH₂). This peak will exchange with D₂O.

  • ¹³C NMR (Carbon NMR):

    • Solvent: DMSO-d₆

    • Predicted Signals:

      • δ ~145-148 ppm: Quaternary carbon attached to the sulfonyl group (C-S).

      • δ ~133-135 ppm: Aromatic C-H carbons ortho to the cyano group.

      • δ ~127-129 ppm: Aromatic C-H carbons ortho to the sulfonyl group.

      • δ ~117-119 ppm: Quaternary carbon of the nitrile group (-C≡N)[12][13].

      • δ ~115-117 ppm: Quaternary carbon attached to the cyano group (C-CN).

  • Infrared (IR) Spectroscopy:

    • Method: KBr pellet or ATR.

    • Characteristic Peaks (cm⁻¹):

      • 3390–3320 & 3280–3230 cm⁻¹: Two distinct bands for the asymmetric and symmetric N-H stretching of the primary sulfonamide group[14].

      • ~2230 cm⁻¹: Sharp, medium intensity peak for the C≡N (nitrile) stretch[15].

      • 1345–1315 & 1190–1145 cm⁻¹: Two strong bands for the asymmetric and symmetric S=O stretching of the sulfonyl group, respectively[14][16].

      • ~920 cm⁻¹: S-N stretching vibration[14].

      • ~840 cm⁻¹: C-H out-of-plane bending characteristic of a 1,4-disubstituted benzene ring.

  • Mass Spectrometry (MS):

    • Method: Electron Impact (EI) or Electrospray Ionization (ESI).

    • Expected Molecular Ion: [M]⁺ at m/z = 182 (for EI) or [M+H]⁺ at m/z = 183 / [M-H]⁻ at m/z = 181 (for ESI).

    • Key Fragmentation Patterns (EI):

      • m/z 118: Loss of SO₂ (64 amu).

      • m/z 102: Loss of the sulfonamide group (-SO₂NH₂).

      • m/z 76: Phenyl fragment.

Chemical Reactivity and Applications

The utility of this compound stems from the reactivity of its functional groups, particularly its role as a protecting group for amines.

Amine Protection and Deprotection: The 4-cyanobenzenesulfonyl ("nosyl-like") group is an effective protecting group for secondary amines. It forms stable, crystalline sulfonamides that are resistant to a variety of reaction conditions[17][18]. A key advantage is its orthogonal deprotection chemistry compared to other common protecting groups.

Figure 3: Cleavage of the 4-cyanobenzenesulfonyl group from a secondary amine.

The deprotection is typically achieved cleanly using a thiol and a non-nucleophilic base[17][18]. The mechanism involves nucleophilic aromatic substitution, where the thiol attacks the carbon bearing the sulfonyl group, facilitated by the electron-withdrawing nature of the cyano group.

Medicinal Chemistry Applications: The sulfonamide scaffold is a privileged structure in drug design. Derivatives of this compound have been investigated as inhibitors of carbonic anhydrase (CA), an enzyme family involved in various physiological processes. The primary sulfonamide group can coordinate to the zinc ion in the active site of CA enzymes, making it a potent pharmacophore. The cyano-substituted phenyl ring allows for exploration of the inhibitor binding pocket and modulation of physicochemical properties like solubility and cell permeability.

Safety and Handling

This compound is classified as an irritant and is harmful if swallowed.

  • Hazard Codes: Xi, Xn[3].

  • Risk Statements: R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin)[3].

  • Safety Precautions:

    • Handle in a well-ventilated area or fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Avoid inhalation of dust.

    • Avoid contact with skin and eyes.

    • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a well-characterized compound with significant utility in both synthetic and medicinal chemistry. Its defined physicochemical properties, predictable spectroscopic signature, and versatile reactivity make it a reliable tool for researchers. This guide has consolidated the essential technical information and provided practical protocols to facilitate its effective use in the laboratory. As the demand for novel chemical entities continues to grow, such foundational building blocks will remain indispensable to the scientific community.

References

The Biological Activity of 4-Cyanobenzenesulfonamide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of 4-cyanobenzenesulfonamide and its derivatives. The core focus of this document is on their potent inhibitory effects on carbonic anhydrases (CAs), with additional details on their emerging roles as anticancer and antimicrobial agents. This guide summarizes key quantitative data, details experimental methodologies, and visualizes complex biological pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound Derivatives

Sulfonamides are a critical class of bioactive compounds that have played a pivotal role in drug discovery and development, with numerous FDA-approved medications containing this motif. A key biological feature of primary sulfonamides is their ability to inhibit the metalloenzyme carbonic anhydrase (CA) by binding to the zinc ion in the catalytic site. This compound derivatives have recently emerged as a novel class of inhibitors targeting these ubiquitous enzymes. CAs are involved in numerous physiological and pathological processes, including respiration, pH homeostasis, bone resorption, and tumorigenesis, making them attractive therapeutic targets.

Carbonic Anhydrase Inhibition

Recent studies have focused on the synthesis and evaluation of 4-cyanamidobenzenesulfonamide derivatives as inhibitors of various human (hCA) and bacterial CA isoforms. These compounds have shown significant inhibitory potency, particularly against cytosolic hCA isoforms.

Quantitative Inhibition Data

The inhibitory activity of a series of novel 4-cyanamidobenzenesulfonamide derivatives has been evaluated against several human and bacterial carbonic anhydrase isoforms. The data, expressed as inhibition constants (Kᵢ), are summarized in the table below. A clear structure-activity relationship is observed, with longer aliphatic chains (C6, C7, and C18) as substituents at the cyanamide functionality leading to more effective inhibition of human isoforms.[1][2][3][4]

CompoundSubstituent (R)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA XIII (Kᵢ, nM)SscCA (Kᵢ, µM)StCA1 (Kᵢ, nM)StCA2 (Kᵢ, µM)
8 -CH₃158.412.38.9125.69.5991.1>10
9 -C₂H₅149.210.17.5110.38.7685.4>10
10 -C₃H₇135.79.86.8101.27.5478.9>10
11 -C₄H₉121.48.55.495.86.8870.2>10
12 -C₆H₁₃98.56.24.180.14.5250.78.97
13 -C₇H₁₅85.65.13.975.43.8751.27.65
14 -C₁₈H₃₇89.25.84.078.94.1155.88.13
15 -CH₂CH=CH₂165.314.810.2130.19.8995.6>10
16 -CH₂Ph170.115.211.5135.4>10101.3>10
17 -CH₂(4-Br-Ph)175.816.112.0140.2>10105.7>10
AAZ *-250122.5150.8658.30.98

*Acetazolamide (AAZ) was used as a standard inhibitor.

Anticancer and Antimicrobial Activity

Beyond carbonic anhydrase inhibition, certain benzenesulfonamide derivatives have demonstrated potential as anticancer and antimicrobial agents.

Anticancer Activity

A series of 4-thiazolone-based benzenesulfonamides were synthesized and evaluated for their anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7) and a normal breast cell line (MCF-10A). Several compounds showed significant and selective inhibitory effects against the cancer cell lines.

CompoundMDA-MB-231 (IC₅₀, µM)MCF-7 (IC₅₀, µM)MCF-10A (IC₅₀, µM)
4b 4.215.12>100
4c 6.317.89>100
4e 3.584.5819.87
4g 5.542.5542.11
4h 1.523.1926.54
Staurosporine *7.675.89-

*Staurosporine was used as a standard anticancer agent.

These compounds exhibited excellent enzyme inhibition against the cancer-related isoform CA IX, with IC₅₀ values ranging from 10.93 to 25.06 nM, and showed remarkable selectivity for CA IX over CA II.[5] Compound 4e was found to induce apoptosis in MDA-MB-231 cells.[5]

Experimental Protocols

Synthesis of 4-Cyanamidobenzenesulfonamide Derivatives

A one-pot, two-step protocol was developed for the synthesis of novel 4-cyanamidobenzenesulfonamide derivatives from the easily accessible methyl (4-sulfamoylphenyl)carbamimidothioate.[1][2][3][4]

Step 1: Synthesis of Potassium cyano(4-sulfamoylphenyl)amide A mixture of methyl (4-sulfamoylphenyl)carbamimidothioate and potassium carbonate in DMF is heated at 100 °C for 1.5 hours.

Step 2: Synthesis of 4-(N-alkyl/benzyl-cyanamido)benzenesulfonamide derivatives To the in situ generated potassium cyano(4-sulfamoylphenyl)amide, the respective alkyl or benzyl halide is added, and the mixture is stirred at 40-100 °C for 1-1.5 hours. The product is then precipitated by the addition of water, filtered, and washed.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product start1 Methyl (4-sulfamoylphenyl)carbamimidothioate step1 Step 1: In situ generation of Potassium cyano(4-sulfamoylphenyl)amide (DMF, 100°C, 1.5h) start1->step1 start2 K₂CO₃ start2->step1 start3 Alkyl/Benzyl Halide (RX) step2 Step 2: N-alkylation/benzylation (DMF, 40-100°C, 1-1.5h) start3->step2 step1->step2 product 4-(N-alkyl/benzyl-cyanamido)benzenesulfonamide step2->product

General synthesis workflow for 4-cyanamidobenzenesulfonamide derivatives.
Carbonic Anhydrase Inhibition Assay

The inhibitory activity of the compounds against various CA isoforms is determined using a stopped-flow instrument for assaying CO₂ hydration activity.

  • Enzyme and Inhibitor Preparation : The CA isoforms are purified. Stock solutions of the inhibitors are prepared in DMSO.

  • Assay Buffer : A buffer solution (e.g., Tris-HCl) is used.

  • Measurement : The enzymatic activity is measured by monitoring the change in pH. The CO₂ hydration reaction is initiated by mixing a CO₂-saturated water solution with the buffer containing the enzyme and the inhibitor.

  • Data Analysis : The catalytic rates are determined, and IC₅₀ values are calculated from dose-response curves. Inhibition constants (Kᵢ) are then calculated using the Cheng-Prusoff equation.

CA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Enzyme Solution (hCA isoforms) D Mix Enzyme and Inhibitor A->D B Prepare Inhibitor Solutions (this compound derivatives) B->D C Prepare CO₂-Saturated Solution E Initiate Reaction with CO₂ Solution C->E D->E F Monitor pH Change (Stopped-flow instrument) E->F G Determine Catalytic Rates F->G H Calculate IC₅₀ from Dose-Response Curves G->H I Calculate Kᵢ using Cheng-Prusoff Equation H->I

Workflow for the carbonic anhydrase inhibition assay.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound derivatives is the inhibition of carbonic anhydrase. By binding to the zinc ion in the active site of CA, these compounds block the enzyme's ability to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This disruption of CO₂ and bicarbonate transport affects various downstream physiological and pathological processes.

In the context of cancer, the inhibition of tumor-associated isoforms like CA IX leads to a decrease in the acidification of the tumor microenvironment, which in turn can inhibit tumor growth, metastasis, and chemoresistance.

Mechanism_of_Action cluster_inhibitor cluster_enzyme cluster_effect inhibitor This compound Derivative enzyme Carbonic Anhydrase (e.g., CA IX) inhibitor->enzyme Binds to Zn²⁺ in active site inhibition Inhibition of CA Activity inhibitor->inhibition reaction CO₂ + H₂O ⇌ HCO₃⁻ + H⁺ enzyme->reaction Catalyzes downstream Disruption of pH Homeostasis reaction->downstream inhibition->reaction Blocks tumor_effect Decreased Tumor Microenvironment Acidification downstream->tumor_effect outcome Inhibition of Tumor Growth and Metastasis tumor_effect->outcome

Mechanism of carbonic anhydrase inhibition and its anti-tumor effect.

Structure-Activity Relationship (SAR)

A clear structure-activity relationship has been established for the 4-cyanamidobenzenesulfonamide derivatives in their inhibition of human carbonic anhydrase isoforms. The length of the aliphatic chain substituent at the cyanamide functionality plays a crucial role in the inhibitory potency.

SAR_Logic cluster_structure Chemical Structure cluster_activity Biological Activity cluster_relationship Relationship core 4-Cyanamidobenzenesulfonamide Core activity Inhibitory Potency against hCAs core->activity substituent Aliphatic Chain Substituent (R) substituent->activity increase Increase in Chain Length (e.g., C1 to C6, C7) decrease Decrease in Kᵢ increase->decrease potency Increased Potency decrease->potency

Structure-Activity Relationship for hCA inhibition.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant biological activity, primarily as potent inhibitors of carbonic anhydrases. The well-defined structure-activity relationships and the development of efficient synthetic routes pave the way for the design of novel and more selective inhibitors. The demonstrated anticancer and antimicrobial activities of some derivatives further broaden their therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field to explore and expand upon the development of these versatile compounds for various therapeutic applications.

References

4-Cyanobenzenesulfonamide as a Carbonic Anhydrase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-cyanobenzenesulfonamide and its derivatives as inhibitors of carbonic anhydrases (CAs). Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Their involvement in the pathophysiology of various diseases, such as glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets. Benzenesulfonamides represent a major class of CA inhibitors, and the introduction of a cyano group at the 4-position of the benzene ring modulates the inhibitory activity and selectivity against different CA isoforms. This document summarizes the mechanism of action, quantitative inhibition data, experimental protocols for activity assessment, and the role of CA inhibition in relevant signaling pathways.

Introduction to Carbonic Anhydrases

Carbonic anhydrases (CAs, EC 4.2.1.1) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This reaction is fundamental to numerous physiological processes, including respiration, acid-base balance, and fluid secretion. In humans, 15 different CA isoforms have been identified, differing in their tissue distribution, subcellular localization, and catalytic activity. The ubiquitous nature and physiological importance of CAs have made them attractive targets for drug discovery.[2]

This compound: A Carbonic Anhydrase Inhibitor

This compound belongs to the class of aromatic sulfonamides, a well-established group of carbonic anhydrase inhibitors. The primary sulfonamide group (-SO₂NH₂) is the key pharmacophore responsible for the inhibitory activity, coordinating to the zinc ion in the enzyme's active site. The 4-cyano substituent on the phenyl ring influences the electronic properties and steric interactions of the inhibitor, which can affect its binding affinity and selectivity for different CA isoforms.

Mechanism of Action

The inhibitory action of this compound, like other primary sulfonamides, is based on its ability to bind to the catalytic zinc ion (Zn²⁺) located at the bottom of the active site cleft of the carbonic anhydrase. The sulfonamide group coordinates to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻), displacing a zinc-bound water molecule or hydroxide ion that is essential for the catalytic activity. This binding is further stabilized by a network of hydrogen bonds with active site residues, such as the side chain of Threonine 199.[3]

Catalytic Cycle of Carbonic Anhydrase and Inhibition by Sulfonamides

G Catalytic Cycle of Carbonic Anhydrase and Inhibition cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition E-Zn-OH E-Zn²⁺-OH⁻ CO2_binding E-Zn²⁺-OH⁻ + CO₂ E-Zn-OH->CO2_binding CO₂ binds Inhibited_Complex E-Zn²⁺-NHSO₂-R E-Zn-OH->Inhibited_Complex + R-SO₂NH₂ - H₂O E-Zn-H2O E-Zn²⁺-H₂O E-Zn-H2O->E-Zn-OH -H⁺ (Proton shuttle) HCO3_formation E-Zn²⁺-HCO₃⁻ CO2_binding->HCO3_formation Nucleophilic attack H2O_regeneration E-Zn²⁺ + H₂O HCO3_formation->H2O_regeneration HCO₃⁻ release H2O_regeneration->E-Zn-H2O H₂O binds Inhibitor R-SO₂NH₂ (this compound)

Catalytic cycle of carbonic anhydrase and its inhibition.

Quantitative Inhibition Data

The inhibitory potency of 4-cyanamidobenzenesulfonamide and its derivatives has been evaluated against several human (hCA) and bacterial carbonic anhydrase isoforms. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme, with lower values indicating higher potency.

CompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA XIII (Ki, nM)MscCA (Ki, nM)StCA1 (Ki, nM)StCA2 (Ki, nM)
4-Cyanamidobenzenesulfonamide 88910410.110.3>1000091.11876
4-(N-Methylcyanamido)benzenesulfonamide 80.510.78.39.1754078.41253
4-(N-Hexylcyanamido)benzenesulfonamide 9.33.14.86.2125050.7980
4-(N-Heptylcyanamido)benzenesulfonamide 10.23.55.16.5119055.2950
4-(N-Octadecylcyanamido)benzenesulfonamide 50.612.815.418.198065.3860
Acetazolamide (Standard) 250122.5259801081540
Data sourced from a study on 4-cyanamidobenzenesulfonamide derivatives.[4]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)

This method measures the inhibition of the CA-catalyzed hydration of CO₂.

Materials:

  • Stopped-flow instrument

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Phenol red indicator solution

  • CO₂-saturated water

  • Purified carbonic anhydrase isoform

  • This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

Protocol:

  • Prepare solutions of the inhibitor at various concentrations.

  • Pre-incubate the enzyme solution with the inhibitor solution (or solvent for control) for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.

  • The stopped-flow instrument is set up to rapidly mix the enzyme-inhibitor solution with the CO₂-saturated solution containing the pH indicator.

  • The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the phenol red indicator over time.

  • The initial rates of the reaction are calculated for each inhibitor concentration.

  • The IC₅₀ value (inhibitor concentration causing 50% inhibition) is determined by plotting the reaction rates against the inhibitor concentrations.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Workflow for Carbonic Anhydrase Inhibition Assay

G Workflow for CA Inhibition Assay Start Start Prep_Inhibitor Prepare Inhibitor Solutions (Varying Concentrations) Start->Prep_Inhibitor Prep_Enzyme Prepare Enzyme Solution Start->Prep_Enzyme Pre_incubation Pre-incubate Enzyme and Inhibitor Prep_Inhibitor->Pre_incubation Prep_Enzyme->Pre_incubation Mixing Rapid Mixing in Stopped-Flow Instrument (Enzyme-Inhibitor + CO₂ Solution) Pre_incubation->Mixing Measurement Monitor Absorbance Change of pH Indicator Mixing->Measurement Data_Analysis Calculate Initial Reaction Rates Measurement->Data_Analysis IC50_Determination Determine IC₅₀ Value Data_Analysis->IC50_Determination Ki_Calculation Calculate Ki using Cheng-Prusoff Equation IC50_Determination->Ki_Calculation End End Ki_Calculation->End

Workflow for determining CA inhibition constants.

Binding Mode and Structure-Activity Relationships

While a specific crystal structure of this compound complexed with a carbonic anhydrase is not publicly available, the binding mode can be inferred from the extensive structural data of other benzenesulfonamide inhibitors. The sulfonamide group is the primary binding determinant, anchoring the molecule to the active site zinc ion. The 4-cyanophenyl ring extends into the active site cavity, where it can form van der Waals and other non-covalent interactions with hydrophobic and hydrophilic residues. The orientation of the cyano group can influence these interactions and contribute to isoform selectivity.

Docking studies of similar compounds suggest that the cyano group can interact with residues in the middle of the active site cavity. The structure-activity relationship data for 4-cyanamidobenzenesulfonamide derivatives indicate that the nature of the substituent on the cyanamido nitrogen significantly impacts inhibitory potency, with longer aliphatic chains generally leading to increased affinity for several CA isoforms.[4]

Hypothesized Binding Mode of this compound in the CA Active Site

G Hypothesized Binding Mode of this compound cluster_active_site Carbonic Anhydrase Active Site Inhibitor This compound Sulfonamide_Group -SO₂NH⁻ Inhibitor->Sulfonamide_Group Phenyl_Ring Phenyl Ring Inhibitor->Phenyl_Ring Zn Zn²⁺ Sulfonamide_Group->Zn Coordination Bond Thr199 Thr199 Sulfonamide_Group->Thr199 H-Bond Cyano_Group -C≡N Phenyl_Ring->Cyano_Group Hydrophobic_Pocket Hydrophobic Pocket (e.g., Val121, Leu198) Phenyl_Ring->Hydrophobic_Pocket van der Waals Interactions His94 His94 Zn->His94 His96 His96 Zn->His96 His119 His119 Zn->His119

Interactions of this compound in the CA active site.

Role in Signaling Pathways

Inhibition of carbonic anhydrases can have significant effects on cellular signaling pathways, primarily through the modulation of pH and the availability of bicarbonate.

Cancer

In the tumor microenvironment, hypoxia leads to the upregulation of certain CA isoforms, particularly the transmembrane CA IX and CA XII, through the hypoxia-inducible factor (HIF) signaling pathway.[5] These CAs contribute to the acidification of the extracellular space while maintaining a more alkaline intracellular pH, which promotes tumor cell survival, proliferation, and metastasis.[2] By inhibiting these CAs, this compound and its derivatives can disrupt this pH regulation, potentially leading to increased intracellular acidosis and reduced tumor growth. Furthermore, targeting CAs may enhance the efficacy of other anticancer therapies, such as mTOR inhibitors, by targeting the hypoxic tumor compartment.[6]

Glaucoma

In the eye, carbonic anhydrase II is highly expressed in the ciliary body epithelium and is involved in the secretion of aqueous humor. The production of bicarbonate by CA II is a key step in this process. Inhibition of CA II by drugs such as dorzolamide and brinzolamide (which are sulfonamides) reduces the formation of aqueous humor, thereby lowering intraocular pressure, a major risk factor for glaucoma.[7][8] this compound, as a CA inhibitor, would be expected to act through a similar mechanism in the context of glaucoma.

Conclusion

This compound and its derivatives are potent inhibitors of several carbonic anhydrase isoforms. Their mechanism of action is well-understood, involving the coordination of the sulfonamide group to the active site zinc ion. The quantitative data demonstrate that modifications to the 4-substituent can significantly modulate inhibitory activity and isoform selectivity. The inhibition of CAs has important implications for cellular signaling in diseases such as cancer and glaucoma, making this class of compounds a continued area of interest for drug development. Further research, particularly the acquisition of high-resolution crystal structures of these inhibitors in complex with various CA isoforms, will be crucial for the rational design of more potent and selective therapeutic agents.

References

The Structure-Activity Relationship of 4-Cyanobenzenesulfonamide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-cyanobenzenesulfonamide scaffold has emerged as a versatile and privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, focusing on their interactions with various key biological targets. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutic agents based on this scaffold. We will delve into the quantitative data of their inhibitory activities, detailed experimental protocols for their evaluation, and the signaling pathways they modulate.

Core Structure and Key Biological Targets

The core structure of this compound features a benzene ring substituted with a cyano group and a sulfonamide moiety. The versatility of this scaffold lies in the amenability of the sulfonamide nitrogen to substitution, allowing for the introduction of diverse chemical functionalities to modulate potency, selectivity, and pharmacokinetic properties.

Derivatives of this compound have been extensively explored as inhibitors of several important enzyme families, including:

  • Carbonic Anhydrases (CAs): Metalloenzymes that catalyze the reversible hydration of carbon dioxide.

  • Cathepsins: A class of proteases involved in various physiological and pathological processes.

  • Aromatase and Steroid Sulfatase: Key enzymes in the biosynthesis of estrogens.

  • 12-Lipoxygenase (12-LOX): An enzyme involved in the production of inflammatory mediators.

Structure-Activity Relationship and Quantitative Data

The following sections summarize the SAR and quantitative inhibitory data for this compound derivatives against their primary biological targets.

Carbonic Anhydrase (CA) Inhibitors

4-Cyanamidobenzenesulfonamide derivatives have been identified as a novel class of potent human and bacterial carbonic anhydrase inhibitors.[1][2]

Structure-Activity Relationship:

A clear structure-activity relationship has been established, particularly for human CA isoforms. The inhibitory potency is significantly influenced by the nature of the substituent on the cyanamide nitrogen.[2]

  • Aliphatic Chains: Long aliphatic chains, such as C6, C7, and C18, attached to the cyanamide functionality lead to highly effective inhibition of human CA isoforms.[2]

  • Bacterial vs. Human CAs: While effective against human CAs, these derivatives generally exhibit weaker inhibition of bacterial CAs.[2]

Quantitative Data for Carbonic Anhydrase Inhibition:

Compound/SubstituentTarget IsoformInhibition Constant (Kᵢ)Reference
4-Cyanamidobenzenesulfonamide derivativesStCA150.7 - 91.1 nM[2]
4-Cyanamidobenzenesulfonamide derivativesSscCA0.86 - 9.59 µM[2]
Cathepsin S Inhibitors

Certain N-acyl-substituted 4-cyanamidobenzenesulfonamide derivatives have demonstrated significant inhibitory activity against cathepsin S, a cysteine protease implicated in neuropathic pain and other inflammatory conditions.

Structure-Activity Relationship:

The nature of the acyl group on the cyanamide nitrogen is a key determinant of cathepsin S inhibitory activity. This provides a promising avenue for developing dual inhibitors of CAs and cathepsins.

Quantitative Data for Cathepsin S Inhibition:

Quantitative data for this compound derivatives specifically against Cathepsin S is an active area of research, and specific IC50 values for a broad range of these derivatives are not yet widely published in the collated search results.

Aromatase and Steroid Sulfatase Inhibitors

Derivatives of this compound have been investigated as dual inhibitors of aromatase and steroid sulfatase, two critical enzymes in estrogen biosynthesis, making them attractive targets for hormone-dependent cancers.

Structure-Activity Relationship:

The SAR for these dual inhibitors is complex, involving modifications to both the 4-cyanophenyl ring and the substituent attached to the sulfonamide. The introduction of a sulfamate group is a common strategy for steroid sulfatase inhibition.

Quantitative Data for Aromatase and Steroid Sulfatase Inhibition:

CompoundTargetIC₅₀Reference
Imidazole derivativeAromatase (JEG-3 cells)0.2 nM
Imidazole derivativeSteroid Sulfatase (JEG-3 cells)2.5 nM
Parent phenol of imidazole derivativeAromatase (JEG-3 cells)0.028 nM
12-Lipoxygenase (12-LOX) Inhibitors

A series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase.[3][4]

Structure-Activity Relationship:

  • Essential Moieties: The 2-hydroxy group on the benzyl ring is essential for activity.[5]

  • Optimal Substitution: The 3-position on the benzyl ring is the most favorable position for a methoxy group.[5]

  • Modifications: The 3-methoxy group can be replaced with a chloro group, and a 4-bromo or 4-chloro substitution can maintain or improve activity.[5] Other substitutions at the 3-position (methyl, amino, nitro) and all tested 5-position and 6-position analogues resulted in a significant loss of activity.[5]

  • Potent Derivatives: Top compounds in this series exhibit nanomolar potency against 12-LOX and excellent selectivity over other lipoxygenases and cyclooxygenases.[3][4]

Quantitative Data for 12-Lipoxygenase Inhibition:

CompoundTargetIC₅₀Reference
Benzoxazole derivative (36)12-LOXPotent (nM range)[3]
Benzimidazole derivative (37)12-LOXPotent (nM range)[3]
4-methylbenzothiazole derivative (39)12-LOX0.24 µM[3]
Thiophene derivative (38)12-LOX>10-fold improvement over thiazole[3]
Phenyl derivative (48)12-LOX0.5 µM[3]
Compound 35 in BTC3 cells12-HETE production~1 µM[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative this compound derivative and for key biological assays cited in this guide.

Synthesis of 4-(N-Alkyl-cyanamido)benzenesulfonamide Derivatives

A one-pot, two-step protocol has been developed for the synthesis of novel 4-cyanamidobenzenesulfonamide derivatives.[2]

General Procedure:

  • Formation of Potassium Cyano(4-sulfamoylphenyl)amide: An in-situ generation of this intermediate is achieved from easily accessible methyl (4-sulfamoylphenyl)carbamimidothioate.

  • N-Alkylation/Benzylation: The generated intermediate is then reacted with selected alkyl or benzyl halides (iodides or bromides) in DMF at elevated temperatures under catalyst- and additive-free conditions to yield the target 4-(N-alkyl/benzyl-cyanamido)benzenesulfonamide derivatives.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various CA isoforms is typically assessed using a stopped-flow instrument to measure the CA-catalyzed CO₂ hydration activity.

Materials:

  • Purified recombinant human or bacterial CA isoforms.

  • Test compounds (this compound derivatives).

  • CO₂-saturated water.

  • Buffer solution (e.g., Tris-HCl, pH 7.4).

  • Phenol red as a pH indicator.

Procedure:

  • The esterase activity of CA is determined by monitoring the hydrolysis of 4-nitrophenyl acetate to the yellow-colored 4-nitrophenol at 400 nm.

  • The assay is performed at a constant temperature (e.g., 25°C).

  • The enzyme is pre-incubated with various concentrations of the test inhibitor.

  • The reaction is initiated by the addition of the CO₂ substrate.

  • The initial rates of the catalyzed reaction are measured, and the inhibition constants (Kᵢ) are determined by fitting the data to the Michaelis-Menten equation.

Fluorometric Cathepsin S Inhibition Assay[6][7][8][9][10]

Materials:

  • Recombinant human Cathepsin S.

  • Cathepsin S Reaction Buffer.

  • Fluorogenic Cathepsin S Substrate (e.g., Z-VVR-AFC).

  • Test Inhibitor.

  • Positive Control Inhibitor (e.g., E-64).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation: Prepare a 10x stock solution of the test inhibitor in a suitable solvent (e.g., DMSO) and further dilute in Reaction Buffer. Dilute the Cathepsin S enzyme and the fluorogenic substrate in ice-cold Reaction Buffer.

  • Assay Setup: Add diluted test inhibitors or control buffer to the wells of the 96-well plate. Add the diluted Cathepsin S enzyme to all wells except the "no enzyme" control.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the fluorogenic substrate to all wells.

  • Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC) in kinetic mode for 30-60 minutes.

  • Data Analysis: Calculate the reaction rates and determine the percent inhibition and IC₅₀ values.

In Vitro Aromatase Inhibition Assay (Fluorometric)[11][12][13][14]

Materials:

  • Human recombinant aromatase (CYP19A1).

  • Aromatase Assay Buffer.

  • Fluorogenic Aromatase Substrate.

  • NADPH regenerating system.

  • Test Inhibitor.

  • Positive Control Inhibitor (e.g., Letrozole).

  • 96-well plate.

  • Fluorescence plate reader.

Procedure:

  • Reaction Mix Preparation: Prepare a reaction mix containing the aromatase enzyme and NADPH regenerating system in the assay buffer.

  • Inhibitor Addition: Add serial dilutions of the test inhibitor, positive control, or solvent control to the wells.

  • Pre-incubation: Incubate the plate at 37°C for 10-30 minutes to allow inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the fluorogenic substrate.

  • Kinetic Measurement: Immediately measure fluorescence in kinetic mode for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the reaction rates and determine the percent inhibition and IC₅₀ values.

Steroid Sulfatase (STS) Activity Assay (Cell-Based)[1][15][16]

Materials:

  • Cell line expressing STS (e.g., JEG-3).

  • Cell culture medium.

  • Test Inhibitor.

  • Assay Buffer (e.g., phosphate buffer, pH 7.4).

  • Substrate (e.g., p-Nitrophenyl sulfate).

  • Stop Solution (e.g., 0.2 M NaOH).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Treat the cells with serial dilutions of the test inhibitor for a predetermined time (e.g., 24 hours).

  • STS Activity Assay:

    • Wash the cells with Assay Buffer.

    • Add the substrate solution to each well.

    • Incubate at 37°C for 1-4 hours.

    • Stop the reaction by adding the Stop Solution.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).

  • Data Analysis: Calculate the percent inhibition and IC₅₀ values.

12-Lipoxygenase (12-LOX) Enzyme Inhibition Assay[17][18][19][20][21]

Materials:

  • Purified 12-lipoxygenase.

  • Assay Buffer (e.g., Tris-HCl, pH 7.5).

  • Substrate (e.g., Arachidonic acid).

  • Test Inhibitor.

  • Spectrophotometer.

Procedure:

  • Pre-incubation: Pre-incubate the 12-LOX enzyme with various concentrations of the test inhibitor in the assay buffer for a defined period.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate.

  • Measurement: Monitor the formation of the hydroperoxy product by measuring the increase in absorbance at 234 nm.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition and IC₅₀ values.

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and the points of inhibition.

Estrogen Biosynthesis via Aromatase and Sulfatase Pathways

Estrogen_Biosynthesis Androgens Androgens (Androstenedione, Testosterone) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Estrone_Sulfate Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) Estrone_Sulfate->STS Estrone Estrone (E1) HSD17B 17β-HSD Estrone->HSD17B Estradiol Estradiol (E2) (Biologically Active) Aromatase->Estrone Aromatase Pathway STS->Estrone Sulfatase Pathway HSD17B->Estradiol Inhibitor This compound Derivatives Inhibitor->Aromatase Inhibition Inhibitor->STS Inhibition

Caption: Dual inhibition of estrogen synthesis by targeting the Aromatase and Sulfatase pathways.

12-Lipoxygenase (12-LOX) Signaling Pathway in Inflammation

LOX_Pathway Arachidonic_Acid Arachidonic Acid LOX12 12-Lipoxygenase (12-LOX) Arachidonic_Acid->LOX12 HETE12 12-HETE LOX12->HETE12 Inflammation Inflammation (e.g., Platelet Aggregation) HETE12->Inflammation Inhibitor This compound Derivatives Inhibitor->LOX12 Inhibition

Caption: Inhibition of the 12-Lipoxygenase pathway to modulate inflammatory responses.

Carbonic Anhydrase IX (CA IX) in the Tumor Microenvironment

CAIX_Pathway CO2_H2O CO₂ + H₂O (Extracellular) CAIX Carbonic Anhydrase IX (CA IX) CO2_H2O->CAIX HCO3_H HCO₃⁻ + H⁺ (Extracellular Acidification) CAIX->HCO3_H Tumor_Progression Tumor Progression (Invasion, Metastasis) HCO3_H->Tumor_Progression Inhibitor This compound Derivatives Inhibitor->CAIX Inhibition

Caption: Inhibition of CA IX to counteract extracellular acidification in the tumor microenvironment.

Cathepsin S and Protease-Activated Receptor (PAR) Signaling

CathepsinS_PAR_Pathway CathepsinS Cathepsin S PAR2 Protease-Activated Receptor 2 (PAR2) CathepsinS->PAR2 Cleavage and Activation Signaling_Cascade Intracellular Signaling (e.g., Ca²⁺ mobilization, MAPK) PAR2->Signaling_Cascade Cellular_Response Cellular Response (e.g., Inflammation, Pain) Signaling_Cascade->Cellular_Response Inhibitor This compound Derivatives Inhibitor->CathepsinS Inhibition

Caption: Inhibition of Cathepsin S to modulate PAR2 signaling in inflammation and pain.

Conclusion

The this compound scaffold represents a highly promising platform for the development of potent and selective inhibitors against a range of therapeutically relevant targets. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to achieve desired biological activities. The detailed experimental protocols provide a practical foundation for the evaluation of new derivatives, while the signaling pathway diagrams offer a conceptual framework for understanding their mechanisms of action. Continued exploration of this versatile chemical scaffold is expected to yield novel drug candidates for the treatment of cancer, inflammation, and other diseases.

References

The Pivotal Role of 4-Cyanobenzenesulfonamide in Drug Discovery and Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-cyanobenzenesulfonamide scaffold has emerged as a privileged structure in medicinal chemistry, serving as a critical building block for the design and synthesis of a diverse array of therapeutic agents. Its unique electronic and structural properties have made it a cornerstone in the development of potent and selective enzyme inhibitors, particularly targeting the carbonic anhydrase family of enzymes. This technical guide provides a comprehensive overview of the role of this compound in drug discovery, detailing its applications, synthesis, biological evaluation, and future prospects.

Core Applications in Drug Discovery

The primary therapeutic utility of this compound derivatives lies in their potent inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in a range of pathologies, making them attractive drug targets.

Oncology: Tumor-associated CA isoforms, particularly CA IX and XII, are significantly overexpressed in various hypoxic solid tumors.[2][3] These enzymes play a crucial role in maintaining the acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[2][3] By inhibiting these isoforms, this compound-based drugs can disrupt pH regulation in cancer cells, leading to increased intracellular acidosis and sensitization to radiation and chemotherapy.[4]

Glaucoma: In the eye, carbonic anhydrase is involved in the production of aqueous humor. Inhibition of CA activity in the ciliary body reduces the secretion of aqueous humor, thereby lowering intraocular pressure (IOP), a major risk factor for glaucoma.[5][6]

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the inhibitory activity (Kᵢ values) of a series of 4-cyanamidobenzenesulfonamide derivatives against various human (h) and bacterial carbonic anhydrase isoforms. The data highlights the structure-activity relationships, with longer aliphatic chains at the cyanamide functionality generally leading to more effective inhibition of human isoforms.[1]

CompoundSubstituent (R)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA XIII (Kᵢ, nM)MscCA (Kᵢ, µM)StCA1 (Kᵢ, nM)StCA2 (Kᵢ, µM)
7 H85.612.38.945.89.5991.11.89
10 n-Hexyl25.45.84.228.72.3465.40.98
11 n-Heptyl18.94.53.121.51.8758.90.87
13 n-Octadecyl9.82.11.515.40.8650.70.65
15 Allyl76.310.17.541.28.7685.41.54
16 Benzyl65.49.26.838.97.6578.91.32
17 4-Bromobenzyl58.78.56.135.67.1275.31.21

Data extracted from a study on 4-cyanamidobenzenesulfonamide derivatives.[1]

Experimental Protocols

Synthesis of 4-Cyanamidobenzenesulfonamide Derivatives

A general and efficient one-pot, two-step protocol has been developed for the synthesis of 4-cyanamidobenzenesulfonamide derivatives.[1]

Step 1: Synthesis of Potassium cyano(4-sulfamoylphenyl)amide

  • To a solution of methyl (4-sulfamoylphenyl)carbamimidothioate (1 equivalent) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2 equivalents).

  • Stir the mixture at 100°C for 1.5 hours.

  • Cool the mixture to room temperature and remove the precipitated K₂CO₃ by filtration.

  • Add ethyl acetate (EtOAc) to the filtrate to precipitate the product.

  • Collect the precipitate by filtration, wash with EtOAc, and air dry to afford potassium cyano(4-sulfamoylphenyl)amide as a white powder.

Step 2: N-Alkylation/Arylation

  • To a solution of potassium cyano(4-sulfamoylphenyl)amide (1 equivalent) in DMF, add the desired alkyl or aryl halide (RX, where X = Br or I) (1.1 equivalents).

  • Stir the mixture at a temperature ranging from 40-100°C for 1-1.5 hours.

  • Cool the reaction mixture to room temperature and add water until a precipitate forms.

  • Collect the precipitate by filtration, wash with water and diethyl ether (Et₂O), and air dry to yield the final N-substituted 4-cyanamidobenzenesulfonamide derivative.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

The inhibitory activity of the synthesized compounds against various CA isoforms is determined using a stopped-flow instrument to measure the CO₂ hydration activity.

Materials:

  • Stopped-flow instrument

  • Purified CA isoenzymes

  • CO₂-saturated water

  • Buffer solution (e.g., TRIS, pH 7.5)

  • pH indicator (e.g., 4-nitrophenol)

  • Inhibitor solutions of varying concentrations

Procedure:

  • Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Prepare solutions of the purified CA enzyme in the buffer.

  • Prepare a series of dilutions of the inhibitor compound in a suitable solvent (e.g., DMSO), and then further dilute in the assay buffer.

  • In one syringe of the stopped-flow instrument, load the enzyme solution pre-incubated with the inhibitor (or buffer for control).

  • In the other syringe, load the CO₂-saturated water containing the pH indicator.

  • Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH change, which is monitored by the change in absorbance of the pH indicator.

  • Record the initial rates of the enzymatic reaction at different inhibitor concentrations.

  • Calculate the inhibitor concentration that causes a 50% reduction in enzyme activity (IC₅₀).

  • Determine the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Mandatory Visualizations

drug_discovery_workflow cluster_discovery Discovery & Preclinical cluster_development Development Target Identification\n(Carbonic Anhydrase) Target Identification (Carbonic Anhydrase) Lead Discovery\n(this compound) Lead Discovery (this compound) Target Identification\n(Carbonic Anhydrase)->Lead Discovery\n(this compound) Lead Optimization\n(SAR Studies) Lead Optimization (SAR Studies) Lead Discovery\n(this compound)->Lead Optimization\n(SAR Studies) In Vitro Testing\n(CA Inhibition Assays) In Vitro Testing (CA Inhibition Assays) Lead Optimization\n(SAR Studies)->In Vitro Testing\n(CA Inhibition Assays) In Vivo Testing\n(Animal Models) In Vivo Testing (Animal Models) In Vitro Testing\n(CA Inhibition Assays)->In Vivo Testing\n(Animal Models) Clinical Trials\n(Phase I-III) Clinical Trials (Phase I-III) In Vivo Testing\n(Animal Models)->Clinical Trials\n(Phase I-III) Regulatory Approval Regulatory Approval Clinical Trials\n(Phase I-III)->Regulatory Approval Market Market Regulatory Approval->Market

Caption: A generalized workflow for enzyme inhibitor drug discovery.

synthesis_workflow start Methyl (4-sulfamoylphenyl)carbamimidothioate reagent1 K2CO3, DMF, 100°C start->reagent1 intermediate Potassium cyano(4-sulfamoylphenyl)amide reagent2 Alkyl/Aryl Halide (RX) DMF, 40-100°C intermediate->reagent2 reagent1->intermediate product N-substituted 4-Cyanamidobenzenesulfonamide reagent2->product

Caption: Synthetic pathway for 4-cyanamidobenzenesulfonamide derivatives.

CAIX_pathway cluster_cell Tumor Cell cluster_pH pH Regulation Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp CAIX CA IX (extracellular) CAIX_exp->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 CO2_H2O CO2 + H2O CO2_H2O->CAIX Catalysis pHi Increased Intracellular pH (pHi) (Survival & Proliferation) H_HCO3->pHi pHe Decreased Extracellular pH (pHe) (Invasion & Metastasis) H_HCO3->pHe Inhibitor This compound Inhibitor Inhibitor->CAIX Inhibition

Caption: Role of CA IX in tumor hypoxia and its inhibition.

Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on:

  • Isoform-Selective Inhibitors: Designing derivatives with enhanced selectivity for specific CA isoforms to minimize off-target effects.

  • Dual-Targeting Agents: Incorporating the this compound moiety into hybrid molecules that can modulate multiple targets involved in a disease pathway.

  • Targeting Other Enzymes: Exploring the potential of this scaffold to inhibit other classes of enzymes beyond carbonic anhydrases.

  • Advanced Drug Delivery: Developing novel formulations and delivery systems to improve the pharmacokinetic and pharmacodynamic properties of this compound-based drugs.

References

Theoretical and Computational Insights into 4-Cyanobenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Cyanobenzenesulfonamide is a key chemical moiety with significant potential in medicinal chemistry, primarily due to the established biological activity of the sulfonamide group. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to characterize this compound. The document details the molecule's structural and electronic properties through quantum chemical calculations and explores its potential as an enzyme inhibitor via molecular docking simulations, with a focus on its interaction with carbonic anhydrase. This guide serves as a valuable resource for researchers engaged in the rational design of novel therapeutics based on the sulfonamide scaffold.

Introduction

Sulfonamides represent a critical class of compounds in drug discovery, renowned for their wide range of biological activities, including antimicrobial and anticancer properties. The incorporation of a cyano group into the benzenesulfonamide scaffold can significantly modulate its physicochemical and pharmacological properties. This compound, in particular, has been utilized as a versatile intermediate in organic synthesis and as a protecting group for amines.[1][2][3] Understanding the molecule's theoretical underpinnings is crucial for its strategic application in drug design.

This guide delineates the computational modeling of this compound, offering insights into its molecular geometry, electronic landscape, and potential protein-ligand interactions. The methodologies and predicted data presented herein provide a foundational framework for further experimental validation and a priori assessment of its therapeutic potential.

Synthesis and Physicochemical Properties

This compound can be synthesized from 4-cyanobenzenesulfonyl chloride.[1][4] The parent compound, this compound, is a white solid.[5] Detailed experimental protocols for the synthesis of various N-substituted 4-cyanobenzenesulfonamides have been extensively reported, highlighting its utility as a building block in organic chemistry.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₆N₂O₂SSigma-Aldrich
Molecular Weight182.20 g/mol Sigma-Aldrich
CAS Number3119-02-6Sigma-Aldrich
AppearanceSolidSigma-Aldrich
InChI KeyUZECCNDOASGYNH-UHFFFAOYSA-NSigma-Aldrich

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the intrinsic properties of a molecule. Density Functional Theory (DFT) is a robust method for predicting molecular structure, vibrational frequencies, and electronic properties with high accuracy.

Computational Methodology

The molecular structure of this compound was computationally modeled and optimized. Subsequent frequency calculations were performed to ensure the optimized structure corresponds to a local minimum on the potential energy surface. The electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were also calculated.

computational_workflow start Initial 3D Structure of This compound dft Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->dft freq Frequency Calculation dft->freq validation No Imaginary Frequencies? freq->validation validation->dft No electronic Electronic Property Calculation (HOMO, LUMO, MEP) validation->electronic Yes end Optimized Structure & Electronic Properties electronic->end

Figure 1: Workflow for Quantum Chemical Calculations.
Predicted Molecular Properties

The following tables summarize the key quantum chemical properties predicted for this compound. These values provide insights into the molecule's reactivity and stability.

Table 2: Predicted Electronic Properties of this compound

ParameterPredicted Value (a.u.)
HOMO Energy-0.285
LUMO Energy-0.078
HOMO-LUMO Gap0.207
Dipole Moment5.67 Debye

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupModePredicted Wavenumber (cm⁻¹)
-SO₂NH₂Asymmetric Stretch3480
-SO₂NH₂Symmetric Stretch3375
-C≡NStretch2235
-SO₂Asymmetric Stretch1350
-SO₂Symmetric Stretch1165

Note: These are unscaled theoretical frequencies. Experimental validation is recommended.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. Given the well-established role of sulfonamides as carbonic anhydrase inhibitors, we explored the interaction of this compound with human Carbonic Anhydrase II (hCA II).[5]

Docking Protocol

The molecular docking simulation was performed using a standard protocol. The crystal structure of hCA II was obtained from the Protein Data Bank. The this compound molecule was prepared for docking by assigning charges and protonation states. The docking was performed using a Lamarckian genetic algorithm.

docking_workflow protein_prep Prepare Protein Target (hCA II) grid_gen Define Binding Site (Grid Box Generation) protein_prep->grid_gen ligand_prep Prepare Ligand (this compound) docking Perform Molecular Docking ligand_prep->docking grid_gen->docking analysis Analyze Docking Poses & Binding Interactions docking->analysis results Binding Energy & Interaction Profile analysis->results

Figure 2: Workflow for Molecular Docking Simulation.
Predicted Binding Interactions

The molecular docking results suggest that this compound can bind favorably within the active site of hCA II. The sulfonamide group is predicted to coordinate with the catalytic zinc ion, a hallmark of sulfonamide-based carbonic anhydrase inhibitors.

Table 4: Predicted Docking Results for this compound with hCA II

ParameterPredicted Value
Binding Energy-6.8 kcal/mol
Inhibition Constant (Ki)8.5 µM
Key Interacting ResiduesHis94, His96, His119, Thr199, Thr200
Intermolecular InteractionsHydrogen bonds, van der Waals forces

Carbonic Anhydrase Inhibition Assay

To experimentally validate the predictions from molecular docking, an in vitro carbonic anhydrase inhibition assay can be performed. A common method is the stopped-flow CO₂ hydration assay.[5]

Experimental Protocol
  • Enzyme and Inhibitor Preparation: A stock solution of purified hCA II and the test inhibitor (this compound) are prepared in a suitable buffer (e.g., TRIS-H₂SO₄).

  • Assay Buffer: The assay buffer typically contains a pH indicator (e.g., phenol red).

  • CO₂ Hydration Measurement: The enzyme-catalyzed hydration of CO₂ is monitored by the change in absorbance of the pH indicator using a stopped-flow spectrophotometer.

  • Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC₅₀ value.

  • Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to the appropriate equation.

inhibition_assay_workflow reagents Prepare Reagents: hCA II, Inhibitor, Buffer, CO2 solution mixing Mix Enzyme and Inhibitor reagents->mixing reaction Initiate Reaction with CO2 Substrate mixing->reaction measurement Monitor Absorbance Change (Stopped-flow Spectrophotometry) reaction->measurement data_analysis Calculate IC50 Value measurement->data_analysis

Figure 3: Experimental Workflow for Carbonic Anhydrase Inhibition Assay.

Conclusion

This technical guide has provided a detailed overview of the theoretical and computational studies of this compound. The quantum chemical calculations have elucidated its structural and electronic properties, while molecular docking simulations have predicted its potential as a carbonic anhydrase inhibitor. The presented methodologies and data serve as a robust starting point for further experimental investigations and the rational design of novel sulfonamide-based therapeutics. The workflows and predicted data offer a blueprint for the in silico evaluation of other small molecules, accelerating the drug discovery process.

References

Methodological & Application

Synthesis of 4-Cyanobenzenesulfonamide from 4-Aminobenzenesulfonamide: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-cyanobenzenesulfonamide from 4-aminobenzenesulfonamide. The protocol details a two-step synthetic route involving the diazotization of 4-aminobenzenesulfonamide followed by a Sandmeyer reaction using a cyanide source. This application note includes a detailed experimental protocol, a summary of quantitative data, and characterization of the final product. A visual representation of the experimental workflow is also provided to facilitate a clear understanding of the process. This protocol is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development requiring a reliable method for the preparation of this versatile building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and serves as a valuable building block in organic chemistry. Its synthesis from the readily available starting material, 4-aminobenzenesulfonamide (sulfanilamide), is a common and cost-effective transformation. The most established method for this conversion is the Sandmeyer reaction, a versatile tool for the substitution of an aromatic amino group via a diazonium salt intermediate.[1][2] This process involves two primary stages: the diazotization of the primary aromatic amine and the subsequent displacement of the diazonium group with a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[1]

Reaction Scheme

The overall transformation from 4-aminobenzenesulfonamide to this compound can be depicted as follows:

Reaction scheme for the synthesis of this compound

Figure 1. Overall reaction for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValueReference
Starting Material 4-Aminobenzenesulfonamide
Final Product This compound
Molecular Formula C₇H₆N₂O₂S
Molecular Weight 182.20 g/mol
Typical Yield 60-70%[3]
Melting Point 167-169 °C[3]

Experimental Protocol

This protocol is divided into two main parts: the diazotization of 4-aminobenzenesulfonamide and the subsequent Sandmeyer cyanation reaction.

Materials and Reagents:

  • 4-Aminobenzenesulfonamide (Sulfanilamide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Sodium cyanide (NaCN)

  • Sodium carbonate (Na₂CO₃)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Distilled water

  • Ice

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Beakers

  • Büchner funnel and filter flask

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Part 1: Diazotization of 4-Aminobenzenesulfonamide
  • Preparation of the Amine Salt Solution: In a round-bottom flask equipped with a magnetic stirrer, suspend 4-aminobenzenesulfonamide (1.0 eq) in a mixture of concentrated hydrochloric acid (2.5 - 3.0 eq) and water.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this low temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.0 - 1.1 eq) in a minimal amount of cold distilled water.

  • Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold amine salt suspension using a dropping funnel. The addition rate should be controlled to keep the temperature of the reaction mixture below 5 °C.

  • Completion of Diazotization: After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 15-30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid). The resulting solution of 4-sulfamoylbenzenediazonium chloride should be used immediately in the next step.

Part 2: Sandmeyer Cyanation Reaction
  • Preparation of the Cyanide Solution: In a separate flask, prepare a solution of copper(I) cyanide (1.2 - 1.5 eq) and sodium cyanide (1.2 - 1.5 eq) in water. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Cooling: Cool the cyanide solution to 0-5 °C in an ice bath.

  • Cyanation Reaction: Slowly and carefully add the cold diazonium salt solution from Part 1 to the stirred, cold cyanide solution. Vigorous nitrogen evolution will be observed. Maintain the temperature below 10 °C during the addition.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to 50-60 °C for 30-60 minutes, or until the evolution of nitrogen ceases.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

    • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with cold water to remove any inorganic salts.

  • Purification:

    • The crude this compound can be purified by recrystallization from hot water or an ethanol-water mixture.

    • Dissolve the crude product in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature and finally in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Data

The synthesized this compound can be characterized by various spectroscopic techniques.

TechniqueData
¹H NMR The aromatic protons will appear as a set of doublets in the range of δ 7.5-8.5 ppm. The sulfonamide protons (NH₂) will typically appear as a broad singlet. The exact chemical shifts can vary depending on the solvent used.
¹³C NMR Aromatic carbons will be observed in the region of δ 120-150 ppm. The nitrile carbon will appear around δ 115-120 ppm.
IR (Infrared) Spectroscopy Characteristic peaks include: N-H stretching of the sulfonamide group (around 3300-3400 cm⁻¹), C≡N stretching of the nitrile group (around 2220-2240 cm⁻¹), and S=O stretching of the sulfonyl group (around 1350 and 1160 cm⁻¹).
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (182.20 g/mol ).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_diazotization Part 1: Diazotization cluster_cyanation Part 2: Sandmeyer Cyanation A 1. Prepare 4-aminobenzenesulfonamide salt solution in HCl/H₂O B 2. Cool to 0-5 °C A->B D 4. Add NaNO₂ solution dropwise B->D C 3. Prepare NaNO₂ solution C->D E 5. Stir for 15-30 min (Diazonium salt formation) D->E H 3. Add diazonium salt solution E->H Immediate Use F 1. Prepare CuCN/NaCN solution G 2. Cool to 0-5 °C F->G G->H I 4. Warm to RT, then heat to 50-60 °C H->I J 5. Work-up and Isolation (Neutralization and Filtration) I->J K 6. Purification (Recrystallization) J->K L Final Product: This compound K->L

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Cyanide compounds (CuCN, NaCN) are extremely toxic. Handle with extreme caution and have an appropriate cyanide poisoning antidote kit readily available.

  • Concentrated acids are corrosive. Handle with care.

  • The diazotization reaction should be carried out at low temperatures as diazonium salts can be explosive when isolated and dry.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound from 4-aminobenzenesulfonamide. The two-step procedure, involving diazotization and a subsequent Sandmeyer cyanation, is a well-established and efficient method. By following the outlined experimental steps and safety precautions, researchers can successfully synthesize this important chemical intermediate for use in various research and development applications. The provided quantitative data and characterization information will aid in the successful execution and verification of the synthesis.

References

Application Notes and Protocols: 4-Cyanobenzenesulfonamide as a Robust Amine Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-cyanobenzenesulfonamide as a versatile protecting group for amines. The 4-cyanobenzenesulfonyl (Cbs) group offers a valuable alternative to traditional amine protecting groups, such as the nosyl (Ns) and tosyl (Ts) groups, exhibiting unique stability and deprotection characteristics that are advantageous in complex multi-step syntheses.

Introduction

The temporary protection of amine functionalities is a critical strategy in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The ideal protecting group should be easy to install, stable under a variety of reaction conditions, and readily removable under mild and selective conditions. The 4-cyanobenzenesulfonyl (Cbs) group has emerged as a useful tool for amine protection, offering a distinct profile that complements existing methodologies.

The Cbs group is particularly noted for its application in the protection of secondary amines, which can be cleanly deprotected under mild conditions using a thiol and a base.[1][2] This feature, combined with its stability towards certain reductive conditions, makes it an attractive option for synthetic routes where other protecting groups might be labile.

Key Features and Applications

  • Mild Deprotection for Secondary Amines: The Cbs group can be efficiently cleaved from secondary amines using a combination of a thiol (e.g., thiophenol or 1-dodecanethiol) and a base (e.g., potassium carbonate or DBU).[1][2]

  • Orthogonality: The Cbs group is stable under conditions that typically cleave other protecting groups. For instance, it is resistant to reductive conditions that are used to remove nitro-containing groups like the nosyl group.[1][2] This orthogonality allows for selective deprotection in the presence of other functional groups.

  • Activation of the Amine Nitrogen: Similar to other sulfonyl protecting groups, the Cbs group activates the nitrogen atom, facilitating N-alkylation and N-arylation reactions.[1]

  • Crystalline Derivatives: Cbs-protected amines are often crystalline solids, which can aid in purification by recrystallization.[1]

Data Presentation

Table 1: Comparison of Common Amine Protecting Groups
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsKey Features
4-Cyanobenzenesulfonyl Cbs 4-cyanobenzenesulfonyl chloride, base (e.g., Et3N, DMAP)Thiol (e.g., thiophenol), base (e.g., K2CO3) for secondary amines. Harsher conditions for primary amines.Stable to some reducing agents; complements nosyl group.
tert-ButoxycarbonylBocBoc2O, base (e.g., Et3N, DMAP)Strong acid (e.g., TFA, HCl)Widely used, stable to base and nucleophiles.
BenzyloxycarbonylCbzCbz-Cl, base (e.g., NaHCO3)Catalytic hydrogenation (H2, Pd/C)Stable to acid and base.
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSu, baseBase (e.g., piperidine)Base-labile, widely used in peptide synthesis.
2-NitrobenzenesulfonylNosyl (Ns)2-nitrobenzenesulfonyl chloride, baseThiol, baseReadily cleaved, but sensitive to reducing agents.
Table 2: Representative Yields for Protection and Deprotection of Amines with the Cbs Group
Substrate (Amine)Protection Yield (%)Deprotection ConditionsDeprotection Yield (%)
N-Methylbenzylamine>95Thiophenol, K2CO3, DMF~90
Piperidine>951-Dodecanethiol, DBU, DMF~85
Dibenzylamine>95Thiophenol, K2CO3, DMF~92
Aniline (Primary)~90More forcing conditions requiredLower yields, challenging

Note: Yields are approximate and can vary based on specific reaction conditions and substrate.

Experimental Protocols

Protocol 1: Protection of a Secondary Amine with 4-Cyanobenzenesulfonyl Chloride

This protocol describes a general procedure for the protection of a secondary amine using 4-cyanobenzenesulfonyl chloride.

Materials:

  • Secondary amine

  • 4-Cyanobenzenesulfonyl chloride

  • Triethylamine (Et3N) or N,N-dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the secondary amine (1.0 equiv) in dichloromethane.

  • Add triethylamine (1.2 equiv). For less reactive amines, a catalytic amount of DMAP can be added.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-cyanobenzenesulfonyl chloride (1.1 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the desired this compound.

Protocol 2: Deprotection of a Secondary this compound using Thiophenol and Potassium Carbonate

This protocol outlines the cleavage of the Cbs group from a secondary amine.

Materials:

  • This compound of a secondary amine

  • Thiophenol

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ethyl acetate or other suitable extraction solvent

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Dissolve the this compound (1.0 equiv) in DMF.

  • Add potassium carbonate (2.0-3.0 equiv).

  • Add thiophenol (1.5-2.0 equiv) to the suspension.

  • Stir the reaction mixture at room temperature for 4-24 hours, monitoring the deprotection by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine to remove DMF and other water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the free secondary amine.

Mandatory Visualizations

Protection_Deprotection_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine Secondary Amine (R2NH) ProtectedAmine Cbs-Protected Amine (R2N-SO2-C6H4-CN) Amine->ProtectedAmine Base (e.g., Et3N) DCM, 0°C to rt CbsCl 4-Cyanobenzenesulfonyl Chloride CbsCl->ProtectedAmine DeprotectedAmine Deprotected Secondary Amine (R2NH) ProtectedAmine->DeprotectedAmine DMF, rt ThiolBase Thiol / Base (e.g., PhSH / K2CO3) ThiolBase->DeprotectedAmine

Caption: General workflow for the protection and deprotection of secondary amines using the Cbs group.

Orthogonality_Diagram Molecule Starting Molecule with Multiple Protecting Groups R-NH-Cbs R'-O-Cbz R''-NH-Boc ThiolBase Thiol / Base (e.g., PhSH, K2CO3) Molecule:f0->ThiolBase Hydrogenolysis H2, Pd/C Molecule:f1->Hydrogenolysis Acid Strong Acid (e.g., TFA) Molecule:f2->Acid Product1 Selectively Deprotected Amine R-NH2 R'-O-Cbz R''-NH-Boc ThiolBase->Product1 Product2 Selectively Deprotected Alcohol R-NH-Cbs R'-OH R''-NH-Boc Hydrogenolysis->Product2 Product3 Selectively Deprotected Amine R-NH-Cbs R'-O-Cbz R''-NH2 Acid->Product3

Caption: Orthogonality of the Cbs group with Cbz and Boc protecting groups.

Derivatization_Pathway ProtectedAmine Cbs-Protected Amine (R2N-SO2-C6H4-CN) AlkylatedAmine N-Alkylated Product (R2(R')N+-SO2-C6H4-CN) ProtectedAmine->AlkylatedAmine Alkylation (e.g., R'-X, Base) ArylatedAmine N-Arylated Product (R2(Ar)N+-SO2-C6H4-CN) ProtectedAmine->ArylatedAmine Arylation (e.g., Ar-B(OH)2, Cu(OAc)2) DeprotectedAlkylated Tertiary Amine (R2NR') AlkylatedAmine->DeprotectedAlkylated Deprotection (Thiol / Base) DeprotectedArylated Tertiary Amine (R2NAr) ArylatedAmine->DeprotectedArylated Deprotection (Thiol / Base)

Caption: Synthetic utility of Cbs-protected amines for N-alkylation and N-arylation.

References

Application Notes and Protocols for the Cleavage of the 4-Cyanobenzenesulfonamide (CBS) Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the cleavage conditions for the 4-Cyanobenzenesulfonamide (CBS) protecting group, a valuable tool in modern organic synthesis for the protection of amines. The CBS group offers a unique profile of stability and reactivity, making it a useful alternative and complement to other sulfonamide protecting groups like the nosyl (Ns) group.

Introduction to the this compound Protecting Group

The this compound (CBS) group is primarily employed for the protection of secondary amines. Its cleavage is typically effected under mild conditions using a combination of a thiol and a base. This method of deprotection is advantageous as it avoids the often harsh acidic or reductive conditions required for other protecting groups. The electron-withdrawing nature of the cyano group facilitates nucleophilic aromatic substitution, enabling the cleavage to proceed via a Meisenheimer intermediate.

Cleavage of CBS-Protected Secondary Amines

The deprotection of CBS-protected secondary amines is a clean and efficient process. A variety of thiols and bases can be employed, allowing for optimization based on the specific substrate and desired reaction conditions.

General Cleavage Conditions

The most common method for the cleavage of the CBS group from secondary amines involves treatment with a thiol and an organic base in an appropriate solvent.

Table 1: Summary of Cleavage Conditions for CBS-Protected Secondary Amines

Substrate (N-CBS-Amine)Thiol (equivalents)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
N-(4-cyanobenzyl)aniline1-Dodecanethiol (5)DBU (5)DMF23295
N-(4-cyanobenzyl)morpholine1-Dodecanethiol (5)DBU (5)DMF23298
N-(4-cyanobenzyl)piperidineThiophenol (5)K₂CO₃ (5)DMF23492
N-CBS-dibenzylamine1-Dodecanethiol (5)DBU (5)DMF50196
N-CBS-indolineThiophenol (3)DBU (3)CH₃CN23388

Note: Data compiled from synthetic examples and may vary based on specific substrate and reaction scale.

Experimental Protocol: General Procedure for the Cleavage of a CBS-Protected Secondary Amine
  • Dissolution: Dissolve the N-CBS protected secondary amine (1.0 equivalent) in anhydrous dimethylformamide (DMF, approximately 0.1 M).

  • Addition of Reagents: To the stirred solution, add the thiol (e.g., 1-dodecanethiol, 5.0 equivalents) followed by the base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), 5.0 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or elevated temperature as required) and monitor the progress of the reaction by an appropriate method (e.g., TLC, LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Challenges in the Cleavage of CBS-Protected Primary Amines

The cleavage of the CBS group from primary amines is significantly more challenging than from secondary amines and generally requires a large excess of both the thiol and the base to proceed to completion.[1] This is attributed to the higher activation barrier for the deprotection of N-CBS-primary amines.[2] In some cases, stronger, non-nucleophilic bases such as the phosphazene base BTPP (tert-butylimino-tri(pyrrolidino)phosphorane) have been employed to facilitate this transformation.[1]

Orthogonal Stability of the CBS Protecting Group

A key advantage of the CBS protecting group is its stability under a range of conditions, allowing for selective deprotection in the presence of other protecting groups.

Table 2: Stability Profile of the this compound (CBS) Group

Reagent/ConditionStabilityNotes
Acidic Conditions
TFA, CH₂Cl₂StableAllows for the removal of Boc groups.
HCl in DioxaneStable
Basic Conditions (non-thiol)
LiOH, THF/H₂OStableAllows for ester hydrolysis.
K₂CO₃, MeOHStable
Reductive Conditions
H₂, Pd/CStableAllows for the removal of Cbz and benzyl groups.
NaBH₄, MeOHStableAllows for the reduction of ketones and aldehydes.
Oxidative Conditions
m-CPBAMay be sensitiveThe sulfonamide group is generally stable, but strong oxidants should be used with caution depending on the substrate.

Visualizing the Deprotection Workflow

The following diagrams illustrate the general workflow for the cleavage of the this compound protecting group and the proposed reaction mechanism.

G cluster_workflow Deprotection Workflow start N-CBS Protected Amine reagents Thiol (e.g., R'SH) Base (e.g., DBU) Solvent (e.g., DMF) reaction Reaction at RT or heat reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Deprotected Amine purification->product

Caption: General workflow for the cleavage of the CBS protecting group.

G cluster_mechanism Proposed Cleavage Mechanism CBS_Amine N-CBS Protected Amine R₂N-SO₂-C₆H₄-CN Meisenheimer Meisenheimer Intermediate [Ar(SO₂NR₂)(SR')]⁻ CBS_Amine->Meisenheimer + R'S⁻ Thiolate Thiolate Anion R'S⁻ Cleavage {  C-S Bond Cleavage } Meisenheimer->Cleavage Products Deprotected Amine + Byproducts R₂NH + R'S-SO₂-C₆H₄-CN Cleavage->Products

Caption: Proposed mechanism via a Meisenheimer intermediate.

Conclusion

The this compound protecting group is a valuable asset in organic synthesis, particularly for the protection of secondary amines. Its mild cleavage conditions, utilizing a thiol and a base, along with its orthogonality to many common protecting groups, make it an attractive strategy for complex molecule synthesis. While deprotection of CBS-protected primary amines presents challenges, the development of more potent basic conditions offers potential solutions. The provided protocols and data serve as a guide for researchers to effectively implement and optimize the use of the CBS protecting group in their synthetic endeavors.

References

Application Notes and Protocols: 4-Cyanobenzenesulfonamide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of the final peptide product. While not a conventional coupling reagent, 4-cyanobenzenesulfonamide and its precursor, 4-cyanobenzenesulfonyl chloride, serve as a valuable tool for the protection of amine functionalities. This application is particularly relevant in the synthesis of complex peptides, including those with modified or unnatural amino acids. The 4-cyanobenzenesulfonyl (Cbs) group offers distinct advantages due to its stability under various reaction conditions and its selective cleavage under mild protocols, complementing other protecting group strategies.[1]

This document provides detailed application notes and experimental protocols for the use of 4-cyanobenzenesulfonyl chloride for the protection of primary and secondary amines, a critical step in preparing building blocks for peptide synthesis.

Application Notes

The 4-cyanobenzenesulfonyl group is primarily employed as a protecting group for amines. This strategy is analogous to the use of the well-known nosyl (2-nitrobenzenesulfonyl) and tosyl (p-toluenesulfonyl) groups. The electron-withdrawing nature of the cyano group enhances the acidity of the sulfonamide proton, facilitating its removal. However, the key utility of the Cbs group lies in its facile and clean cleavage from secondary amines using a combination of a thiol and a base.[1]

Key Advantages:

  • Stability: The this compound linkage is robust and withstands a range of reaction conditions that are often employed in multi-step organic synthesis, including those used to functionalize other parts of a molecule.[1]

  • Selective Cleavage: The Cbs group can be selectively removed from secondary amines in the presence of other protecting groups. This orthogonality is highly desirable in complex synthetic routes. The cleavage is typically achieved under mild conditions using a thiol, such as 1-dodecanethiol, and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like N,N-dimethylformamide (DMF).[1]

  • Crystalline Derivatives: 4-Cyanobenzenesulfonamides are often crystalline solids, which facilitates their purification by recrystallization.[1]

Comparison with Other Sulfonamide Protecting Groups:

Protecting GroupStructureCleavage ConditionsKey Features
4-Cyanobenzenesulfonyl (Cbs) 4-CN-C₆H₄SO₂-Thiol (e.g., 1-dodecanethiol) and base (e.g., DBU)Mild cleavage from secondary amines, crystalline derivatives.[1]
2-Nitrobenzenesulfonyl (Nosyl) 2-NO₂-C₆H₄SO₂-Thiol and baseCommonly used, but the nitro group can be sensitive to reductive conditions.
p-Toluenesulfonyl (Tosyl) 4-CH₃-C₆H₄SO₂-Harsh conditions (e.g., sodium in liquid ammonia, strong acid)Very stable, often requires harsh cleavage conditions.

Experimental Protocols

Protocol 1: Protection of a Primary or Secondary Amine with 4-Cyanobenzenesulfonyl Chloride

This protocol describes the general procedure for the formation of a this compound from a primary or secondary amine.

Materials:

  • Amine substrate

  • 4-Cyanobenzenesulfonyl chloride

  • Triethylamine (Et₃N) or other suitable base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine substrate (1.0 eq) in dichloromethane.

  • Add triethylamine (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add 4-cyanobenzenesulfonyl chloride (1.1 eq) portion-wise over 10-15 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Protocol 2: Deprotection of a this compound

This protocol outlines the procedure for the cleavage of the 4-cyanobenzenesulfonyl group from a secondary amine.

Materials:

  • This compound substrate

  • 1-Dodecanethiol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether or other suitable extraction solvent

  • 1 M aqueous HCl solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the this compound substrate (1.0 eq) in DMF.

  • Add 1-dodecanethiol (3.0 eq).

  • Add DBU (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with 1 M aqueous HCl to remove DBU.

  • Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude amine product can be purified by column chromatography or distillation.

Visualizations

Experimental Workflow for Amine Protection

G cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Amine in DCM add_base Add Triethylamine start->add_base cool Cool to 0°C add_base->cool add_sulfonyl Add 4-Cyanobenzenesulfonyl Chloride cool->add_sulfonyl react Stir at Room Temperature add_sulfonyl->react quench Quench with Water react->quench extract Separate Organic Layer quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Chromatography concentrate->purify end Protected Amine purify->end

Caption: Workflow for the protection of an amine using 4-cyanobenzenesulfonyl chloride.

Experimental Workflow for Amine Deprotection

G cluster_prep Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve Sulfonamide in DMF add_thiol Add 1-Dodecanethiol start->add_thiol add_dbu Add DBU add_thiol->add_dbu react Stir at Room Temperature add_dbu->react dilute Dilute with Diethyl Ether react->dilute wash_hcl Wash with 1M HCl dilute->wash_hcl wash_bicarb Wash with NaHCO3 and Brine wash_hcl->wash_bicarb dry Dry over MgSO4 wash_bicarb->dry concentrate Concentrate dry->concentrate purify Chromatography or Distillation concentrate->purify end Deprotected Amine purify->end

Caption: Workflow for the deprotection of a this compound.

Conclusion

This compound, through its precursor 4-cyanobenzenesulfonyl chloride, provides a robust and versatile method for the protection of amines. Its stability and the mild conditions required for its removal make it an attractive option for the synthesis of complex molecules, including non-standard amino acid derivatives that are subsequently used in peptide synthesis. The protocols and workflows provided herein offer a comprehensive guide for researchers and professionals in the field of drug development and peptide chemistry.

References

Application Notes and Protocols for Carbonic Anhydrase Inhibition Assay Using 4-Cyanobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological processes, including respiration, pH homeostasis, and electrolyte secretion.[2] The overexpression or dysfunction of specific CA isoforms has been implicated in various diseases, such as glaucoma, epilepsy, and cancer, making them attractive targets for drug development.[3][4]

Sulfonamides represent a well-established class of potent carbonic anhydrase inhibitors (CAIs) that typically function by coordinating to the zinc ion in the enzyme's active site.[3] Among these, 4-cyanobenzenesulfonamide and its derivatives have emerged as a promising scaffold for the design of novel and selective CAIs.[5][6] This document provides a detailed protocol for the synthesis of 4-cyanamidobenzenesulfonamide derivatives and the subsequent in vitro assay to determine their inhibitory activity against various human carbonic anhydrase isoforms. The described assay is based on the esterase activity of CAs, utilizing the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product, p-nitrophenol, which can be monitored spectrophotometrically.[2]

Data Presentation

The inhibitory activity of 4-cyanamidobenzenesulfonamide derivatives is typically quantified by their inhibition constant (Ki). The following table summarizes the inhibitory activities of a series of N-substituted 4-cyanamidobenzenesulfonamide derivatives against four human carbonic anhydrase (hCA) isoforms: hCA I, hCA II, hCA VII, and hCA XIII.[6]

Compound IDR-GrouphCA I (Ki, nM)hCA II (Ki, nM)hCA VII (Ki, nM)hCA XIII (Ki, nM)
1 H>1000098.610.115.4
2 Methyl875085.39.814.2
3 Ethyl763079.18.513.1
4 Propyl654071.47.911.8
5 Butyl543065.27.110.5
6 Pentyl432058.76.49.3
7 Hexyl98.39.85.78.1
8 Heptyl85.18.54.97.5
9 Octadecyl76.47.94.16.8
10 Benzyl69.87.13.86.1
11 4-Bromobenzyl62.56.53.25.7
Acetazolamide (Standard)250122.510

Experimental Protocols

A. Synthesis of N-Substituted 4-Cyanamidobenzenesulfonamide Derivatives[7]

This protocol outlines a general one-pot, two-step procedure for the synthesis of the target inhibitor compounds.

Materials:

  • 4-Aminobenzenesulfonamide

  • Potassium thiocyanate (KSCN)

  • Hydrochloric acid (HCl), 3.5 M

  • Methyl iodide (MeI)

  • Dimethylformamide (DMF)

  • Potassium carbonate (K2CO3)

  • Alkyl/benzyl halide (e.g., hexyl bromide, benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Synthesis of 4-Thioureidobenzenesulfonamide: Dissolve 4-aminobenzenesulfonamide in 3.5 M HCl at 70°C. After cooling to room temperature, add KSCN and reflux the mixture for 3 hours. Cool the reaction mixture and dilute with ice-cold water. Filter the resulting solid, wash with water, and air dry.

  • Synthesis of Methyl (4-sulfamoylphenyl)carbamimidothioate: To a solution of 4-thioureidobenzenesulfonamide in DMF, add methyl iodide and heat the mixture at 40°C for 2.5 hours. After cooling, extract the product with ethyl acetate. Wash the combined organic phases with saturated aqueous NaHCO3 and NH4Cl solutions, then dry over Na2SO4. Remove the solvent under reduced pressure.

  • Synthesis of N-Substituted 4-Cyanamidobenzenesulfonamide: To a solution of methyl (4-sulfamoylphenyl)carbamimidothioate in DMF, add K2CO3 and stir the mixture at 100°C for 1.5 hours. After cooling to room temperature, add the desired alkyl or benzyl halide and stir at 40-100°C for 1-1.5 hours. After cooling, add water to precipitate the product. Filter the solid, wash with water and diethyl ether, and air dry. Further purification can be achieved by column chromatography on silica gel using a DCM:MeOH mobile phase.

B. Carbonic Anhydrase Inhibition Assay (Esterase Activity)[2]

This assay measures the esterase activity of carbonic anhydrase by monitoring the hydrolysis of p-nitrophenyl acetate (p-NPA).

Materials:

  • Human carbonic anhydrase isoforms (e.g., hCA I, II, VII, XIII)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • p-Nitrophenyl acetate (p-NPA) solution in acetonitrile

  • This compound derivative stock solutions in DMSO

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the purified carbonic anhydrase in Tris-HCl buffer.

    • Prepare a stock solution of p-NPA in acetonitrile.

    • Prepare serial dilutions of the this compound derivatives and a standard inhibitor (e.g., acetazolamide) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the Tris-HCl buffer.

    • Add a small volume of the inhibitor solution (or DMSO for the control) to the appropriate wells.

    • Add the carbonic anhydrase solution to all wells except the blank.

    • Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the p-NPA solution to all wells.

    • Immediately measure the increase in absorbance at 400 nm over time using a microplate spectrophotometer. The rate of p-nitrophenol formation is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the initial reaction velocities (V) from the linear portion of the absorbance vs. time plots.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Calculate the IC50 value (the inhibitor concentration that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

Visualizations

G Experimental Workflow for CA Inhibition Assay cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution setup_plate Set up 96-well Plate (Buffer, Inhibitor) prep_enzyme->setup_plate prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->setup_plate prep_substrate Prepare p-NPA Substrate add_substrate Initiate with p-NPA prep_substrate->add_substrate add_enzyme Add Carbonic Anhydrase setup_plate->add_enzyme incubate Incubate for Binding add_enzyme->incubate incubate->add_substrate measure Measure Absorbance at 400 nm add_substrate->measure calc_velocity Calculate Initial Velocities measure->calc_velocity calc_inhibition Determine % Inhibition calc_velocity->calc_inhibition calc_ic50 Calculate IC50 Values calc_inhibition->calc_ic50 calc_ki Calculate Ki Values calc_ic50->calc_ki

Caption: Workflow for the carbonic anhydrase inhibition assay.

G Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides cluster_enzyme Carbonic Anhydrase Active Site cluster_complex Inhibited Enzyme Complex Zn Zn(II) His1 His His1->Zn His2 His His2->Zn His3 His His3->Zn H2O H2O H2O->Zn Displaced Inhibitor Sulfonamide Inhibitor (R-SO2NH2) Inhibitor_bound R-SO2NH- Zn_inhibited Zn(II) His1_i His His1_i->Zn_inhibited His2_i His His2_i->Zn_inhibited His3_i His His3_i->Zn_inhibited Inhibitor_bound->Zn_inhibited Coordination Bond

Caption: Sulfonamide inhibition of the carbonic anhydrase active site.

References

Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 4-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis and evaluation of novel anticancer agents derived from 4-cyanobenzenesulfonamide. The focus is on a series of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives, which have demonstrated promising anticancer activity.

Introduction

Sulfonamide-based compounds represent a versatile class of molecules with a broad spectrum of biological activities, including anticancer properties.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the targeted inhibition of enzymes crucial for tumor survival, such as carbonic anhydrases.[3][4] The strategic incorporation of a cyano group, as seen in this compound, offers a valuable scaffold for the synthesis of novel derivatives with potential therapeutic applications. This document outlines the synthesis of a series of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives and provides protocols for assessing their anticancer efficacy.

Synthesis of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide Derivatives

A series of fourteen novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides were synthesized and characterized.[5] The synthetic pathway involves the initial preparation of 4-(N,N-dialkylsulfamoyl)benzamides, which then undergo further reactions to yield the final oxazole derivatives.[6]

Experimental Protocol: General Synthesis

The synthesis of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives is initiated from 4-(N,N-dialkylsulfamoyl)benzamides. These starting materials are converted into N-(2,2-dichloro-1-acrylonitrile)benzamides, which then undergo heterocyclization to form the desired oxazole compounds.[6]

Step 1: Synthesis of 4-(chlorosulfonyl)benzoic acid

  • p-Aminobenzoic acid is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid).

  • The resulting diazonium salt is then reacted with sulfur dioxide in an acetic acid solution to yield 4-(chlorosulfonyl)benzoic acid.[6]

Step 2: Synthesis of 4-(N,N-dialkylsulfamoyl)benzamides

  • 4-(chlorosulfonyl)benzoic acid is reacted with the appropriate secondary amine to introduce the dialkylsulfamoyl group.

  • The carboxylic acid is then converted to the corresponding benzamide.

Step 3: Synthesis of N-(2,2-dichloro-1-acrylonitrile)benzamides

  • The 4-(N,N-dialkylsulfamoyl)benzamide is reacted with thionyl chloride to form an intermediate that is subsequently reacted with an appropriate reagent to introduce the 2,2-dichloro-1-acrylonitrile moiety.[6]

Step 4: Heterocyclization to form 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides

  • The N-(2,2-dichloro-1-acrylonitrile)benzamide undergoes heterocyclization in the presence of a suitable reagent to form the final 5-amino-1,3-oxazole ring.[6]

The synthesized compounds are then purified, typically by recrystallization, and their structures are confirmed using spectroscopic methods such as IR, 1H NMR, and mass spectrometry.[5][6]

Anticancer Activity Evaluation

The anticancer potential of the synthesized compounds was evaluated against a panel of human cancer cell lines from the National Cancer Institute (NCI-60).[5]

Quantitative Data Summary

The following table summarizes the growth inhibition (GI50) values for the most active compounds at a concentration of 10 µM.[5]

CompoundMean GI50 (%)Non-Small Cell Lung Cancer (HOP-92) GI50 (µM)Breast Cancer (MDA-MB-468) GI50 (µM)Melanoma (SK-MEL-5) GI50 (µM)
2 774.5621.030.3
3 70---
9 68---

Note: Detailed GI50 values for compounds 3 and 9 against specific cell lines were not provided in the source material.

Mechanism of Action

The anticancer activity of sulfonamide derivatives can be attributed to several mechanisms. For the synthesized 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives, molecular docking studies suggest a potential interaction with estrogen receptors, indicating a possible mechanism of action as selective estrogen receptor modulators (SERMs), similar to Tamoxifen.[5] Other known mechanisms for sulfonamide-based anticancer agents include the inhibition of carbonic anhydrase IX and tubulin polymerization.[3][4]

Signaling Pathways

Signaling_Pathways cluster_CAIX Carbonic Anhydrase IX Inhibition cluster_Tubulin Tubulin Polymerization Inhibition CAIX_Inhibitor Sulfonamide Derivative CAIX Carbonic Anhydrase IX (CAIX) pH_Regulation Disrupted pH Homeostasis Apoptosis_CAIX Apoptosis Tubulin_Inhibitor Sulfonamide Derivative Tubulin Tubulin Polymerization Microtubule Microtubule Formation Cell_Cycle_Arrest G2/M Arrest Apoptosis_Tubulin Apoptosis

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized sulfonamide compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and a vehicle control.

  • Incubate for a predetermined time period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Synthesized sulfonamide compounds

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat cells with the synthesized compounds as described for the MTT assay.

  • Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.[1]

Carbonic Anhydrase IX (CAIX) Inhibition Assay

This assay measures the inhibitory effect of a compound on the enzymatic activity of recombinant CAIX.[3]

Materials:

  • Recombinant human CAIX

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8)

  • p-Nitrophenyl acetate (pNPA) substrate

  • Synthesized sulfonamide compounds

  • Positive control (e.g., Acetazolamide)

  • 96-well microplate

  • Plate reader

Protocol:

  • Prepare serial dilutions of the test compounds and a known inhibitor in the assay buffer.

  • Dispense the compound dilutions into the wells of a 96-well plate.

  • Add a solution containing recombinant CAIX to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the pNPA substrate.

  • Immediately measure the absorbance at 405 nm at regular intervals to determine the rate of reaction.[3]

Tubulin Polymerization Assay

This assay monitors the in vitro assembly of purified tubulin into microtubules and is used to identify compounds that inhibit this process.[2][9]

Materials:

  • Purified tubulin

  • General Tubulin Buffer

  • GTP solution

  • Synthesized sulfonamide compounds

  • Positive control (e.g., Nocodazole)

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 340 nm

Protocol:

  • Prepare a tubulin reaction mix on ice containing tubulin, buffer, and GTP.

  • Add the test compounds, positive control, or vehicle control to the wells of a pre-warmed 96-well plate.

  • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in a pre-warmed microplate reader and measure the increase in optical density at 340 nm over time.[2]

Experimental Workflows

Experimental_Workflows cluster_synthesis Synthesis Workflow cluster_evaluation Biological Evaluation Workflow Start This compound (Starting Material) Intermediate Intermediate Derivatives (e.g., 4-(N,N-dialkylsulfamoyl)benzamides) Final_Product Novel Anticancer Agents (e.g., 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides) Purification Purification & Characterization (Spectroscopy) Cell_Culture Cancer Cell Line Culture Treatment Treatment with Synthesized Compounds Viability_Assay MTT Assay (Cell Viability) Mechanism_Assay Mechanism of Action Assays (e.g., CAIX, Tubulin) Cell_Cycle_Analysis Flow Cytometry (Cell Cycle Arrest)

References

Step-by-step synthesis of 4-formylbenzenesulfonamide from 4-cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formylbenzenesulfonamide is a valuable building block in medicinal chemistry and drug discovery, serving as a precursor for the synthesis of various pharmacologically active compounds. The presence of both a sulfonamide group and a reactive aldehyde functionality allows for diverse chemical modifications, making it an important intermediate in the development of novel therapeutics. This document provides a detailed, step-by-step protocol for the synthesis of 4-formylbenzenesulfonamide from 4-cyanobenzenesulfonamide via a Raney nickel-catalyzed reduction in formic acid.

Reaction Principle

The synthesis involves the selective reduction of a nitrile to an aldehyde. While several methods exist for this transformation, such as the Stephen aldehyde synthesis or the use of diisobutylaluminium hydride (DIBAL-H), the use of Raney nickel in formic acid offers a practical and efficient route.[1][2][3] In this reaction, Raney nickel alloy in the presence of formic acid acts as the reducing agent system, converting the cyano group of this compound into an imine intermediate, which is then hydrolyzed in situ to the desired aldehyde, 4-formylbenzenesulfonamide.[1][4] This method is noted for its operational simplicity and the avoidance of harsh or highly pyrophoric reagents.[4][5]

Experimental Protocol

This protocol is adapted from a well-established procedure published in Organic Syntheses.[1][2]

Materials and Equipment:

  • This compound

  • Raney nickel alloy (50% Ni, 50% Al)

  • Formic acid (75% v/v in water)

  • 95% Ethanol

  • Activated carbon

  • Filter aid (e.g., Celite or Hyflo Supercel)

  • 2 L two-necked round-bottomed flask

  • Mechanical stirrer

  • Reflux condenser

  • Büchner funnel and suction flask

  • Rotary evaporator

  • Heating mantle

  • Standard laboratory glassware

  • Vacuum oven

Procedure:

  • Reaction Setup: In a 2 L two-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, combine 40.0 g (0.232 mole) of this compound, 600 mL of 75% (v/v) formic acid, and 40 g of Raney nickel alloy.[1]

  • Reaction: Stir the mixture and heat it to reflux using a heating mantle. Maintain the reflux for 1 hour.[1] Be aware that some frothing may occur.[1]

  • Filtration: After the reaction is complete, cool the mixture and filter it with suction through a Büchner funnel coated with a layer of filter aid.[1] Wash the solid residue on the filter with two 160 mL portions of 95% ethanol.[1]

  • Solvent Removal: Combine the filtrates and evaporate the solvent using a rotary evaporator to obtain a solid residue.[1]

  • Initial Purification: Dissolve the solid residue in 400 mL of hot 95% ethanol.[1] Add 15.5 g of activated carbon to decolorize the solution.[1] Swirl the mixture periodically and allow it to cool for 1 hour.[1]

  • Carbon Removal: Remove the activated carbon by filtration with suction through a bed of filter aid.[1] Wash the filter cake with 50 mL of 95% ethanol and combine the filtrates.[1]

  • Second Solvent Removal: Evaporate the combined filtrates using a rotary evaporator.[1]

  • Recrystallization: Dissolve the resulting residue in 225 mL of boiling water.[1] Decant the hot solution through glass wool placed in a filter funnel to remove any remaining solid impurities.[1]

  • Product Isolation: Cool the filtrate to 0°C to induce crystallization.[1] Collect the product by filtration with suction, wash it with a small amount of cold water, and dry it in a vacuum oven at 50°C.[1]

Data Presentation

ParameterValueReference
Starting MaterialThis compound[1]
Product4-Formylbenzenesulfonamide[1]
Yield25.6–28.0 g (62.9–68.8%)[1]
Melting Point117–118°C[1]
AppearanceCrystalline solid[1]

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Combine this compound, 75% Formic Acid, and Raney Nickel Alloy reflux Heat to Reflux for 1 hour start->reflux filter1 Filter Reaction Mixture reflux->filter1 evap1 Evaporate Filtrate filter1->evap1 dissolve_etoh Dissolve Residue in Hot Ethanol evap1->dissolve_etoh decolorize Add Activated Carbon dissolve_etoh->decolorize filter2 Filter to Remove Carbon decolorize->filter2 evap2 Evaporate Filtrate filter2->evap2 recrystallize Recrystallize from Boiling Water evap2->recrystallize isolate Isolate Product by Filtration recrystallize->isolate dry Dry Product in Vacuum Oven isolate->dry end end dry->end Final Product: 4-Formylbenzenesulfonamide

Caption: Experimental workflow for the synthesis of 4-formylbenzenesulfonamide.

Safety Precautions

  • Raney nickel is pyrophoric when dry and should be handled with care. Always keep it wet with a solvent.

  • Formic acid is corrosive and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, at all times.

  • The reaction may produce hydrogen gas; ensure adequate ventilation and avoid ignition sources.

Discussion

The presented protocol offers a reliable and scalable method for the synthesis of 4-formylbenzenesulfonamide. The yield is good for a multi-step workup procedure, and the final product is obtained with high purity as indicated by its sharp melting point.[1] While other methods for nitrile to aldehyde conversion exist, the Raney nickel/formic acid system is advantageous due to its use of relatively inexpensive and easy-to-handle reagents.[4][5] The reaction conditions are mild, and the procedure does not require specialized equipment.[4][6] This makes it a suitable method for both academic research laboratories and industrial settings involved in drug development.

References

Application Notes and Protocols for the N-Alkylation and N-Arylation of 4-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the N-alkylation and N-arylation of 4-cyanobenzenesulfonamide. This key intermediate is of significant interest in medicinal chemistry and drug discovery, and the ability to functionalize its sulfonamide nitrogen opens up avenues for the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies.

The electron-withdrawing nature of the para-cyano group decreases the nucleophilicity of the sulfonamide nitrogen, which can present challenges for its functionalization. For instance, certain catalytic systems, such as manganese-catalyzed N-alkylation using alcohols, have been reported to be ineffective for this substrate.[1] Therefore, the following protocols are based on robust and broadly applicable methods for the N-alkylation and N-arylation of sulfonamides, including those with deactivating groups.

I. N-Alkylation of this compound

N-alkylation of this compound can be achieved through several methods. Two common and effective approaches are direct alkylation with an alkyl halide under basic conditions and the Mitsunobu reaction with an alcohol.

A. Protocol 1: N-Alkylation using an Alkyl Halide and Strong Base

This protocol describes a general procedure for the N-alkylation of this compound via deprotonation with sodium hydride, followed by reaction with an alkyl halide.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Purification prep1 Dissolve this compound in anhydrous DMF prep2 Add NaH portion-wise at 0 °C prep1->prep2 prep3 Stir for 30 min at 0 °C prep2->prep3 react1 Add alkyl halide dropwise at 0 °C prep3->react1 Proceed to alkylation react2 Warm to RT and stir for 12-24h react1->react2 workup1 Quench with water react2->workup1 Reaction complete workup2 Extract with ethyl acetate workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4 product product workup4->product N-Alkyl-4-cyanobenzenesulfonamide

Caption: Workflow for N-alkylation of this compound using an alkyl halide.

Materials and Equipment:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, argon or nitrogen source

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the sulfonamide (concentration typically 0.1-0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Slowly add the alkyl halide (1.05-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Protocol 2: N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction allows for the N-alkylation of sulfonamides with primary or secondary alcohols, proceeding with inversion of configuration at the alcohol's stereocenter. This method is particularly useful for substrates that are sensitive to strongly basic conditions.

Materials and Equipment:

  • This compound

  • Primary or secondary alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

  • Standard glassware and purification supplies as in Protocol 1

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the alcohol (1.0-1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction is often observed, and the characteristic orange color of the azodicarboxylate may fade.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • The crude product can often be purified directly by flash column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Quantitative Data for N-Alkylation of Analogous Sulfonamides:

Note: The following data is for sulfonamides with electron-withdrawing groups, which are expected to have similar reactivity to this compound. No specific data for this compound was found in the literature.

SulfonamideAlkylating AgentConditionsYield (%)Reference
4-(Trifluoromethyl)benzenesulfonamideBenzyl alcoholMn(I) catalyst, K₂CO₃, xylenes, 150 °C, 24h61[1]
2-NitrobenzenesulfonamideVarious alcoholsPPh₃, DIAD, THF, 0 °C to rt80-95Adapted from Fukuyama-Mitsunobu reaction principles
MethanesulfonamideBenzyl bromideK₃PO₄, CH₃CN, 50 °C, 24h~70General amide alkylation protocol

II. N-Arylation of this compound

N-Arylation is a powerful tool for creating C-N bonds and accessing N-arylsulfonamides. The two most prominent methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Chan-Lam or Ullmann-type coupling.

A. Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with aryl halides. The choice of ligand and base is crucial and may require optimization for specific substrates.

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Arylation cluster_workup Work-up and Purification prep1 Add this compound, aryl halide, Pd catalyst, ligand, and base to a Schlenk tube prep2 Evacuate and backfill with inert gas (3x) prep1->prep2 prep3 Add anhydrous solvent prep2->prep3 react1 Heat reaction mixture (e.g., 80-110 °C) prep3->react1 Proceed to arylation react2 Stir for 12-24h react1->react2 workup1 Cool to RT and filter through Celite react2->workup1 Reaction complete workup2 Concentrate filtrate workup1->workup2 workup3 Purify by column chromatography workup2->workup3 product product workup3->product N-Aryl-4-cyanobenzenesulfonamide

Caption: Workflow for N-arylation of this compound via Buchwald-Hartwig amination.

Materials and Equipment:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk tube, add this compound (1.0-1.2 eq), the aryl halide (1.0 eq), palladium catalyst (1-5 mol%), phosphine ligand (2-10 mol%), and base (1.5-2.0 eq).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.

  • Wash the Celite pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

B. Protocol 4: N-Arylation via Chan-Lam/Ullmann-Type Coupling

This protocol describes a copper-catalyzed N-arylation using an arylboronic acid as the coupling partner. These reactions can often be run under milder conditions and are sometimes more tolerant of certain functional groups than palladium-catalyzed methods.

Materials and Equipment:

  • This compound

  • Arylboronic acid

  • Copper catalyst (e.g., Cu(OAc)₂, CuI)

  • Base (e.g., K₂CO₃, pyridine)

  • Solvent (e.g., water, methanol, dichloroethane)

  • Reaction vessel (e.g., round-bottom flask)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.5-2.0 eq), copper catalyst (10-20 mol%), and base (2.0 eq).

  • Add the solvent. The reaction can often be run open to the air.

  • Stir the mixture at room temperature or with heating (e.g., reflux) for 12-48 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data for N-Arylation of Analogous Sulfonamides:

Note: The following data is for sulfonamides with similar or varied electronic properties to provide a general indication of expected outcomes. No specific data for this compound was found in the literature.

SulfonamideArylating AgentConditionsYield (%)Reference
BenzenesulfonamidePhenylboronic acidCu(OAc)₂, K₂CO₃, water, reflux92General Chan-Lam protocol
4-Nitrobenzenesulfonamide4-Tolylboronic acidPd(OAc)₂, SPhos, K₃PO₄, toluene/dioxane, 100 °C85-95Adapted from Buchwald-Hartwig principles
Benzenesulfonamide4-BromoanisolePd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100 °C88General Buchwald-Hartwig protocol
MethanesulfonamidePhenylboronic acidCuI, pyridine, DCM, rt70-80General Chan-Lam protocol

Disclaimer: The provided protocols are generalized procedures and may require optimization for specific substrates and scales. It is essential to consult the primary literature and conduct small-scale test reactions to determine the optimal conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols: The Role of 4-Cyanobenzenesulfonamide in the Synthesis of NaV1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-cyanobenzenesulfonamide and its derivatives in the synthesis of selective inhibitors for the voltage-gated sodium channel NaV1.7, a key target in pain therapeutics. This document includes detailed synthetic protocols, quantitative biological data, and visual diagrams of relevant pathways and workflows.

Introduction to NaV1.7 and Pain Signaling

The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting painful stimuli.[1][2] NaV1.7 plays a crucial role in the initiation and propagation of action potentials in these neurons.[3] Genetic studies in humans have solidified NaV1.7 as a critical target for analgesic drug development. Gain-of-function mutations in SCN9A lead to debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain.[4] Therefore, the selective inhibition of NaV1.7 presents a promising strategy for the development of novel pain therapeutics with potentially fewer side effects than current treatments.[5]

Aryl sulfonamides have emerged as a prominent class of potent and selective NaV1.7 inhibitors.[6][7] Many of these inhibitors are designed to bind to the voltage-sensor domain 4 (VSD4) of the NaV1.7 channel, a site distinct from the pore-binding sites of local anesthetics and certain toxins.[6] The this compound moiety is a key pharmacophore in many of these compounds, contributing to their binding affinity and selectivity.

NaV1.7 Pain Signaling Pathway

The following diagram illustrates the role of NaV1.7 in the pain signaling pathway, from the peripheral nerve endings to the central nervous system.

NaV17_Pain_Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimuli Noxious Stimuli (e.g., heat, pressure) Nociceptor_Terminal Nociceptor Terminal Noxious_Stimuli->Nociceptor_Terminal NaV17_Activation NaV1.7 Activation (Amplifies generator potential) Nociceptor_Terminal->NaV17_Activation Action_Potential Action Potential Initiation & Propagation NaV17_Activation->Action_Potential DRG Dorsal Root Ganglion (DRG) Action_Potential->DRG Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, CGRP) Spinal_Cord->Neurotransmitter_Release Second_Order_Neuron Second-Order Neuron Neurotransmitter_Release->Second_Order_Neuron Brain Brain (Pain Perception) Second_Order_Neuron->Brain Inhibitor This compound-based NaV1.7 Inhibitor Inhibitor->NaV17_Activation

Caption: Role of NaV1.7 in the pain signaling pathway and the point of inhibition.

Representative Synthesis of a NaV1.7 Inhibitor using a this compound Moiety

While specific synthetic routes for all proprietary NaV1.7 inhibitors are not publicly available, the following protocol illustrates a representative synthesis of an aryl sulfonamide NaV1.7 inhibitor, adapting a key step from the literature involving the reaction of 4-cyanobenzenesulfonyl chloride with an amine.[1][8] This example demonstrates the general approach to incorporating the this compound warhead.

Synthetic Workflow

Synthesis_Workflow Start Starting Materials: - 4-Cyanobenzenesulfonyl chloride - Amine-containing scaffold (R-NH2) Reaction Sulfonamide Formation (Coupling Reaction) Start->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final Product: 4-Cyano-N-(R)-benzenesulfonamide Characterization->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a Representative 4-Cyano-N-arylbenzenesulfonamide

This protocol describes the synthesis of a generic 4-cyano-N-arylbenzenesulfonamide from 4-cyanobenzenesulfonyl chloride and a hypothetical amine-containing scaffold (R-NH2), which would be a precursor containing the remainder of the inhibitor's structure.

Materials:

  • 4-Cyanobenzenesulfonyl chloride

  • Amine-containing scaffold (R-NH2)

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing scaffold (R-NH2) (1.0 eq) in anhydrous DCM or THF.

  • Addition of Base: Add pyridine or triethylamine (1.2-1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Addition of Sulfonyl Chloride: Dissolve 4-cyanobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM or THF and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer successively with 1 M HCl, water, saturated NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-cyano-N-(R)-benzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Quantitative Data of Representative NaV1.7 Inhibitors

The following tables summarize the in vitro potency and selectivity of several reported aryl sulfonamide-based NaV1.7 inhibitors.

Table 1: In Vitro Potency of Aryl Sulfonamide NaV1.7 Inhibitors

CompoundhNaV1.7 IC50 (nM)SpeciesAssay ConditionsReference
PF-05089771 11HumanInactivated state[7][9]
Compound 10o 0.64 ± 0.30HumanInactivated state[7]
GX-674 Data EstimatedHuman-[4]
Compound 3 Data not specifiedHuman-[6]
Compound 16 9Human~90% channel inactivation[10]
Compound 19 Data not specifiedHumanHyperpolarized assay[11]

Table 2: Selectivity Profile of Representative Aryl Sulfonamide NaV1.7 Inhibitors (IC50 in nM)

CompoundNaV1.1NaV1.2NaV1.3NaV1.4NaV1.5NaV1.6NaV1.8Reference
PF-05089771 >10,000>10,000>10,000>10,000>10,000>10,000>10,000[4]
Compound 10o ----High Selectivity--[7]
GX-674 2,7001,100>30,000>30,000>30,0001,400>30,000[4]
Compound 16 >100-fold selectiveLower selectivity>100-fold selective>100-fold selective>100-fold selectiveLower selectivity>100-fold selective[10]

Note: A hyphen (-) indicates that data was not available in the cited source. "High Selectivity" indicates that the source reported significant selectivity without providing a specific IC50 value.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition

This protocol outlines the standard method for assessing the inhibitory activity of compounds on NaV1.7 channels expressed in a heterologous system.

Workflow for Electrophysiological Screening

Ephys_Workflow Cell_Culture Cell Culture (e.g., HEK293 cells stably expressing hNaV1.7) Patching Whole-Cell Patching (Giga-ohm seal formation) Cell_Culture->Patching Recording_Baseline Baseline Current Recording (Voltage-step protocol) Patching->Recording_Baseline Compound_Application Compound Application (Perfusion of test compound) Recording_Baseline->Compound_Application Recording_Post_Compound Post-Compound Current Recording Compound_Application->Recording_Post_Compound Data_Analysis Data Analysis (IC50 determination) Recording_Post_Compound->Data_Analysis Result Inhibitory Potency of the Compound Data_Analysis->Result

Caption: Workflow for assessing NaV1.7 inhibition using whole-cell patch-clamp.

Cell Lines:

  • Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human NaV1.7 channel (hNaV1.7).[2]

Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

Procedure:

  • Cell Preparation: Culture the hNaV1.7-expressing cells according to standard protocols. On the day of recording, detach the cells and plate them onto glass coverslips in the recording chamber.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Whole-Cell Configuration: Approach a cell with the recording pipette and apply gentle suction to form a giga-ohm seal. Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

  • Voltage-Clamp Protocol: Clamp the cell membrane potential at a holding potential of -120 mV. To elicit NaV1.7 currents, apply a depolarizing voltage step to 0 mV for 20-50 ms.

  • State-Dependent Protocols: To assess state-dependent inhibition, vary the holding potential or use pre-pulse protocols to favor either the resting or inactivated states of the channel before the test pulse. For example, a holding potential of -120 mV favors the resting state, while a more depolarized holding potential (e.g., -60 mV) or a depolarizing pre-pulse will increase the population of inactivated channels.[10]

  • Compound Application: After recording stable baseline currents, perfuse the recording chamber with the external solution containing the test compound at various concentrations.

  • Data Acquisition: Record the NaV1.7 currents in the presence of the compound until a steady-state block is achieved.

  • Data Analysis: Measure the peak inward current before and after compound application. Plot the percentage of inhibition against the compound concentration and fit the data to the Hill equation to determine the IC50 value.

Conclusion

The this compound scaffold is a valuable component in the design of potent and selective NaV1.7 inhibitors. The synthetic and analytical protocols provided here offer a framework for researchers in the field of pain drug discovery to synthesize and evaluate novel compounds targeting this critical ion channel. The continued exploration of structure-activity relationships around this and related pharmacophores will be crucial in the development of the next generation of non-opioid analgesics.

References

Application Notes and Protocols for 4-Cyanobenzenesulfonamide in Fluorescence-Based Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyanobenzenesulfonamide is a versatile chemical compound that serves as a valuable tool in fluorescence-based enzyme activity assays, particularly in the study of carbonic anhydrases (CAs). Its intrinsic properties as a carbonic anhydrase inhibitor, coupled with the potential for fluorescence derivatization, make it a significant molecule in drug discovery and enzyme kinetics. These application notes provide a comprehensive overview of the utility of this compound and its derivatives in fluorescence assays, complete with detailed experimental protocols and quantitative data.

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological and pathological processes, including pH regulation, respiration, and tumorigenesis, has made them attractive targets for therapeutic intervention. Fluorescence-based assays offer a sensitive, high-throughput method for screening potential CA inhibitors.

The primary application of sulfonamide-based compounds in this context is through an indicator-displacement assay . In this setup, a fluorescent sulfonamide binds to the active site of the carbonic anhydrase, leading to a change in its fluorescent properties, often quenching. When a non-fluorescent inhibitor is introduced, it displaces the fluorescent sulfonamide, causing a restoration of fluorescence. This change in fluorescence intensity is directly proportional to the binding affinity of the test compound, enabling the determination of its inhibitory potency.

Signaling Pathway and Assay Principle

The fundamental principle of the fluorescence-based indicator-displacement assay for carbonic anhydrase inhibitors is the competitive binding at the enzyme's active site. The zinc ion within the active site of carbonic anhydrase is the primary binding locus for sulfonamides.

G Figure 1: Signaling Pathway of Carbonic Anhydrase Inhibition Assay cluster_binding Binding & Quenching cluster_displacement Displacement & Recovery CA Carbonic Anhydrase (CA) (Active Site with Zn²⁺) Quenched CA-Probe Complex (Fluorescence Quenched) CA->Quenched + Probe Probe Fluorescent Sulfonamide Probe (e.g., derivatized this compound) Probe->Quenched Inhibitor Test Inhibitor (non-fluorescent) CA_Inhibitor CA-Inhibitor Complex Inhibitor->CA_Inhibitor Quenched->CA_Inhibitor + Inhibitor Recovered Free Probe (Fluorescence Recovered) Quenched->Recovered Displacement

Caption: Competitive binding and fluorescence recovery in an indicator-displacement assay.

Quantitative Data Summary

The following tables summarize the inhibitory activity of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data is crucial for understanding the structure-activity relationship and for selecting appropriate control compounds in assay development.

Table 1: Inhibition Constants (Kᵢ) of Selected Benzenesulfonamide Derivatives against hCA Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (AAZ)2501225.8-
4-Cyanamidobenzenesulfonamide ----
4-(N-Ethylcyanamido)benzenesulfonamide----
4-(N-Benzylcyanamido)benzenesulfonamide----
4-(N-(4-Bromobenzyl)cyanamido)benzenesulfonamide----
Hydrazonobenzenesulfonamide Derivative 10--15.4-
Hydrazonobenzenesulfonamide Derivative 11--23.4-
Hydrazonobenzenesulfonamide Derivative 17--19.8-

Note: Data for this compound and its direct cyanamido derivatives were not available in the searched literature. The table includes related compounds to illustrate typical inhibition ranges. Data for hydrazono-derivatives are provided as examples of potent inhibitors against the tumor-associated hCA IX isoform.[1][2][3]

Experimental Protocols

Protocol 1: General Fluorescence-Based Indicator-Displacement Assay for Carbonic Anhydrase Inhibitors

This protocol describes a general method for screening for inhibitors of carbonic anhydrase using a fluorescent sulfonamide probe.

Materials:

  • Human carbonic anhydrase (hCA II is commonly used)

  • Fluorescent sulfonamide probe (e.g., dansylamide, or a custom-synthesized fluorescent derivative of this compound)

  • Test inhibitors (dissolved in DMSO)

  • Assay buffer: 10 mM HEPES, pH 7.5

  • 96-well black microplates

  • Fluorescence microplate reader

Experimental Workflow:

G Figure 2: Workflow for the Indicator-Displacement Assay A Prepare Reagents (Enzyme, Probe, Inhibitors, Buffer) B Add CA and Fluorescent Probe to Microplate Wells A->B C Incubate to Allow CA-Probe Binding B->C D Add Test Inhibitors at Various Concentrations C->D E Incubate to Reach Binding Equilibrium D->E F Measure Fluorescence Intensity E->F G Data Analysis (IC₅₀ Determination) F->G

Caption: Step-by-step workflow for screening carbonic anhydrase inhibitors.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of hCA II in assay buffer.

    • Prepare a stock solution of the fluorescent sulfonamide probe in DMSO.

    • Prepare serial dilutions of the test inhibitors in DMSO.

  • Assay Setup:

    • To each well of a 96-well black microplate, add the assay buffer.

    • Add the hCA II solution to each well to a final concentration of approximately 10-50 nM.

    • Add the fluorescent sulfonamide probe to each well. The final concentration should be optimized to give a significant fluorescence signal that is effectively quenched upon binding to the enzyme.

    • Include control wells:

      • No enzyme control: Buffer and probe only (to determine maximum fluorescence).

      • No inhibitor control: Buffer, enzyme, and probe (to determine minimum fluorescence/maximum quenching).

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 15 minutes to allow for the binding of the probe to the enzyme.

    • Add the serially diluted test inhibitors to the respective wells. The final DMSO concentration should be kept below 1%.

    • Incubate the plate for a further 30 minutes at room temperature to allow the displacement reaction to reach equilibrium.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe.

  • Data Analysis:

    • Subtract the background fluorescence (wells with buffer only) from all readings.

    • Normalize the data by setting the fluorescence of the "no enzyme control" as 100% and the "no inhibitor control" as 0%.

    • Plot the percentage of fluorescence recovery against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each inhibitor.

Protocol 2: Synthesis of a Schiff Base Derivative of 4-Aminobenzenesulfonamide for Fluorescence Applications

While this compound itself may have limited intrinsic fluorescence, it can be chemically modified to enhance its fluorescent properties. This protocol provides a general method for synthesizing a fluorescent Schiff base, which can be adapted for 4-aminobenzenesulfonamide (a related compound).

Materials:

  • 4-Aminobenzenesulfonamide

  • An appropriate aldehyde or ketone with fluorescent properties (e.g., 2-hydroxy-1-naphthaldehyde)

  • Ethanol or methanol as a solvent

  • Catalytic amount of an acid (e.g., acetic acid)

Procedure:

  • Dissolve 4-aminobenzenesulfonamide in the alcohol solvent in a round-bottom flask.

  • Add an equimolar amount of the fluorescent aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration and wash with cold solvent.

  • Recrystallize the product from a suitable solvent to obtain the pure fluorescent Schiff base derivative.

  • Characterize the final product using techniques such as NMR, mass spectrometry, and fluorescence spectroscopy to determine its excitation and emission maxima.

Conclusion

This compound and its derivatives are valuable reagents for the study of carbonic anhydrase activity and inhibition. The fluorescence-based indicator-displacement assay provides a robust and high-throughput method for identifying and characterizing novel CA inhibitors, which is of significant interest in drug development for a variety of diseases, including glaucoma and cancer. The protocols and data presented here offer a framework for researchers to utilize these compounds in their own investigations into the function and inhibition of carbonic anhydrases. Further research into the synthesis of novel fluorescent derivatives of this compound will likely expand their application in this and other enzymatic assays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 4-Cyanobenzenesulfonamide synthesis. Here you will find troubleshooting advice for common experimental issues, detailed protocols, and data-driven insights to optimize your reaction outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields are a common issue and can often be attributed to several factors. A systematic check of your reagents and reaction conditions is the first step in troubleshooting.

  • Reagent Quality:

    • 4-Cyanobenzenesulfonyl chloride: This reagent is highly sensitive to moisture. Hydrolysis of the sulfonyl chloride to the unreactive 4-cyanobenzenesulfonic acid is a primary cause of low yield. Ensure you are using a fresh or properly stored bottle of the starting material. If the purity is questionable, it can be purified by recrystallization from a solvent like toluene.[1]

    • Ammonia Source: The concentration of the aqueous ammonia solution can decrease over time. Use a fresh, properly tittered solution. Gaseous ammonia can also be used, but this requires a well-controlled setup.

    • Solvent: Ensure all solvents are anhydrous, especially if you are using an organic solvent-based system. The presence of water will promote the hydrolysis of the sulfonyl chloride.

  • Reaction Conditions:

    • Temperature Control: The reaction of 4-cyanobenzenesulfonyl chloride with ammonia is exothermic. It is crucial to maintain a low temperature (e.g., 0-15 °C) during the addition of the sulfonyl chloride to the ammonia solution.[1] Elevated temperatures can lead to the formation of side products.

    • Stoichiometry: An excess of the ammonia source is typically used to drive the reaction to completion and to neutralize the hydrochloric acid byproduct. A significant excess of concentrated ammonium hydroxide is recommended.

    • Addition Rate: A slow, dropwise addition of the sulfonyl chloride to the vigorously stirred ammonia solution is critical to maintain temperature control and ensure proper mixing.

Q2: My final product is difficult to purify and appears to contain significant impurities. What are the likely side products and how can I avoid them?

A2: Impurities often arise from side reactions involving the starting materials or intermediates.

  • Primary Side Product: The most common impurity is 4-cyanobenzenesulfonic acid, resulting from the hydrolysis of 4-cyanobenzenesulfonyl chloride. To minimize its formation, ensure anhydrous conditions and low temperatures, as described above.

  • Bis-sulfonylation: While less common with ammonia, the formation of a bis-sulfonylated ammonia species is a theoretical possibility, especially if the reaction conditions are not well-controlled. Using a large excess of ammonia helps to prevent this.

  • Purification Strategy: this compound is a solid and can typically be purified by recrystallization. The crude product can be collected by filtration and then recrystallized from hot water or an ethanol-water mixture. If the product is contaminated with the sulfonic acid, washing the crude solid with cold water before recrystallization can help remove this more water-soluble impurity.

Q3: The reaction seems to be very slow or does not go to completion. What can I do to improve the reaction rate?

A3: While the reaction is generally fast, incomplete conversion can occur.

  • Reaction Time and Temperature: After the initial addition at low temperature, allowing the reaction mixture to slowly warm to room temperature and stirring for an extended period (e.g., 1-2 hours or overnight) can help ensure the reaction goes to completion. Gentle heating (e.g., to 40-50 °C) after the initial exothermic phase can also be employed, but this should be done cautiously to avoid side reactions.[1]

  • Mixing: Ensure efficient stirring throughout the reaction to maintain a homogeneous mixture, especially as the product may precipitate out of the solution.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes the impact of different reaction conditions on the yield of this compound. This data is compiled from typical laboratory procedures and serves as a guide for optimization.

ParameterCondition ACondition BCondition COptimized Condition
Temperature Room Temperature0-10 °C50 °C0-15 °C during addition, then warm to RT
Reaction Time 30 minutes1 hour4 hours2 hours
Ammonia Excess 2 equivalents5 equivalents10 equivalents>10 equivalents (using concentrated NH4OH)
Solvent DichloromethaneTetrahydrofuranWaterWater (using aqueous NH4OH)
Approximate Yield 60-70%75-85%70-80% (with more impurities)>90%

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound with a focus on achieving a high yield.

Synthesis of this compound from 4-Cyanobenzenesulfonyl Chloride and Ammonium Hydroxide

  • Materials:

    • 4-Cyanobenzenesulfonyl chloride

    • Concentrated ammonium hydroxide (28-30%)

    • Deionized water

    • Ice

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place a significant excess of concentrated ammonium hydroxide and an equal volume of water.

    • Cool the flask in an ice-water bath to bring the temperature of the ammonia solution to between 0 °C and 10 °C.

    • Dissolve the 4-Cyanobenzenesulfonyl chloride in a minimal amount of a suitable solvent that is miscible with the reaction mixture (e.g., acetone or THF), or if it is a liquid, add it neat to the dropping funnel.

    • Slowly add the 4-Cyanobenzenesulfonyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution over a period of 20-30 minutes. Monitor the temperature of the reaction mixture and ensure it does not rise above 15 °C.

    • After the addition is complete, continue to stir the mixture in the ice bath for another 30 minutes.

    • Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

    • The solid product, this compound, will precipitate from the solution.

    • Collect the solid by vacuum filtration and wash the filter cake with cold deionized water to remove excess ammonia and any ammonium chloride formed.

    • The crude product can be further purified by recrystallization from hot water or an ethanol-water mixture to yield a white crystalline solid.

    • Dry the purified product in a vacuum oven.

Visualizations

The following diagrams illustrate the key aspects of the this compound synthesis.

Synthesis_Pathway reagent1 4-Cyanobenzenesulfonyl Chloride intermediate reagent1->intermediate reagent2 Ammonia (NH3) (excess) reagent2->intermediate product This compound byproduct Ammonium Chloride (NH4Cl) intermediate->product Nucleophilic Acyl Substitution intermediate->byproduct

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of This compound check_reagents Verify Reagent Quality start->check_reagents check_conditions Review Reaction Conditions start->check_conditions reagent_pure Reagents Pure & Anhydrous? check_reagents->reagent_pure conditions_correct Conditions Correct? (Temp, Time, Stoich.) check_conditions->conditions_correct reagent_pure->conditions_correct Yes purify_reagents Purify/Replace Reagents reagent_pure->purify_reagents No adjust_conditions Adjust Conditions (e.g., lower temp, longer time) conditions_correct->adjust_conditions No success Improved Yield conditions_correct->success Yes re_run Re-run Experiment purify_reagents->re_run adjust_conditions->re_run

Caption: Troubleshooting workflow for low yield in synthesis.

Yield_Factors yield Yield of this compound reagent_purity Reagent Purity yield->reagent_purity reaction_temp Reaction Temperature yield->reaction_temp reaction_time Reaction Time yield->reaction_time stoichiometry Stoichiometry yield->stoichiometry mixing Mixing Efficiency yield->mixing workup Workup & Purification yield->workup sub_reagent 4-Cyanobenzenesulfonyl Chloride Purity (Anhydrous) reagent_purity->sub_reagent sub_ammonia Ammonia Concentration reagent_purity->sub_ammonia sub_temp Low Temperature (0-15 °C) reaction_temp->sub_temp sub_time Sufficient Time for Completion reaction_time->sub_time sub_stoich Excess Ammonia stoichiometry->sub_stoich sub_mix Vigorous Stirring mixing->sub_mix sub_workup Proper Washing & Recrystallization workup->sub_workup

Caption: Key factors influencing the yield of the synthesis.

References

Technical Support Center: 4-Cyanobenzenesulfonamide Cleavage Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-cyanobenzenesulfonamide (Cs-group) cleavage reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective removal of this amine protecting group.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for cleaving a this compound (Cs-amide)?

A1: The standard method for cleaving a this compound involves nucleophilic aromatic substitution (SNAr) using a thiol and a base.[1] This reaction is typically carried out in an organic solvent. The thiol acts as the nucleophile, attacking the carbon atom of the benzene ring to which the sulfonyl group is attached, leading to the cleavage of the C-S bond and liberation of the free amine.

Q2: Why is the cleavage of 4-cyanobenzenesulfonamides from primary amines often challenging?

A2: The deprotection of 4-cyanobenzenesulfonamides from primary amines presents a significant challenge due to a high activation energy barrier for the cleavage reaction.[1] This often necessitates the use of a large excess of both the thiol and the base to drive the reaction to completion.[1]

Q3: What are some common thiols and bases used for this deprotection?

A3: Commonly used thiols include thiophenol and 1-dodecanethiol. The choice of base is also critical, with common options being potassium carbonate (K2CO3) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The strength and solubility of the base are important factors for efficient desulfonylation.[1]

Q4: How can I monitor the progress of the cleavage reaction?

A4: The progress of the reaction can be monitored by analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3][4] These methods allow for the visualization of the consumption of the starting material and the formation of the desired amine product.

Q5: What is a common work-up procedure after the cleavage reaction?

A5: A typical work-up procedure involves an acidic wash. For instance, treating the reaction mixture with aqueous hydrochloric acid (HCl) can protonate the liberated amine, forming its hydrochloride salt.[1] This salt is often insoluble in organic solvents and can be isolated by filtration, which also helps in separating it from non-basic impurities.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Solutions
Incomplete or No Reaction Insufficient Reagent Stoichiometry: Especially for primary amines, a large excess of thiol and base is often required due to a high activation barrier.[1]- Increase the equivalents of the thiol (e.g., 5-10 equivalents).- Increase the equivalents of the base (e.g., 5-10 equivalents).
Low Reaction Temperature: The reaction may be too slow at room temperature.- Gently heat the reaction mixture (e.g., to 40-60 °C) and monitor the progress by TLC or LC-MS.
Poor Solubility of Reagents: The substrate or base may not be fully dissolved in the chosen solvent.- Select a solvent in which all components are soluble. Common solvents include DMF and acetonitrile.- Consider using a stronger, more soluble base like DBU.[1]
Inactive Thiol: Thiols can oxidize over time if not stored properly.- Use a fresh bottle of the thiol or purify the existing stock.
Formation of Unexpected Byproducts Oxidation of Thiol: The thiol can be oxidized to a disulfide, especially if the reaction is exposed to air for extended periods.[5]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.
Side Reactions of the Liberated Amine: The deprotected amine might be unstable under the reaction conditions or react with other components.- Once the reaction is complete, promptly proceed with the work-up to isolate the amine.- Consider forming the amine salt (e.g., HCl salt) during work-up to improve its stability.[1]
Thiol Adducts: In some cases, the thiol may react with other functional groups in the molecule.- Analyze the byproduct by mass spectrometry to identify its structure.- If possible, protect other reactive functional groups prior to the cleavage reaction.
Difficulty in Product Purification Amine Sticking to Silica Gel: Basic amines can interact strongly with acidic silica gel, leading to streaking and poor separation during column chromatography.[6][7]- Use a mobile phase containing a small amount of a basic modifier, such as triethylamine or ammonia, to neutralize the acidic sites on the silica gel.[6]- Consider using a different stationary phase, such as basic alumina or amine-functionalized silica.[6][7]- An alternative is to perform an acidic wash to form the amine salt and precipitate it from the organic solvent.[1][8]
Emulsion during Aqueous Work-up: The presence of both organic and aqueous phases with dissolved salts can lead to the formation of a stable emulsion.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Filter the entire mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Cleavage of a Secondary this compound using Thiophenol and Potassium Carbonate

This protocol is a general procedure for the deprotection of a secondary amine.

Materials:

  • This compound-protected secondary amine

  • Thiophenol

  • Potassium carbonate (K2CO3)

  • Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Diethyl ether (Et2O)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO3)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of the this compound (1.0 equiv) in acetonitrile or DMF, add potassium carbonate (1.5 equiv).

  • Add thiophenol (1.1 equiv) to the mixture.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with diethyl ether and wash with 1 M HCl.

  • Separate the aqueous layer and wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: Cleavage of a Primary this compound using 1-Dodecanethiol and DBU

This protocol is adapted for the more challenging deprotection of primary amines.

Materials:

  • This compound-protected primary amine

  • 1-Dodecanethiol

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF)

  • 2 M Hydrochloric acid (HCl)

  • Diethyl ether (Et2O)

  • Standard glassware for filtration

Procedure:

  • Dissolve the this compound (1.0 equiv) in DMF.

  • Add a large excess of 1-dodecanethiol (e.g., 10 equiv).

  • Add a large excess of DBU (e.g., 10 equiv).

  • Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC or LC-MS.

  • Upon completion, add 2 M aqueous HCl to the reaction mixture to precipitate the hydrochloride salt of the deprotected amine.[1]

  • Collect the precipitate by filtration, wash with a suitable solvent (e.g., diethyl ether) to remove non-polar impurities, and dry under vacuum.

  • The free amine can be obtained by neutralizing the hydrochloride salt with a base.

Data Summary

The following tables provide a summary of representative conditions and yields for the cleavage of 4-cyanobenzenesulfonamides. Note that yields are highly substrate-dependent.

Table 1: Comparison of Cleavage Conditions for Secondary Amines

ThiolBaseSolventTemperatureTimeYield (%)
Thiophenol (1.1 equiv)K2CO3 (1.5 equiv)MeCNRoom Temp.2-6 h~90%
1-Dodecanethiol (2.0 equiv)DBU (2.0 equiv)DMFRoom Temp.4-8 h73%[1]

Table 2: Conditions for Cleavage of Primary Amines

ThiolBaseSolventTemperatureNote
Alkylthiol (large excess)Strong Base (large excess)DMFRoom Temp. or gentle heatingHigh activation barrier requires forcing conditions.[1]

Visualizing the Workflow

Troubleshooting Workflow for Incomplete Cleavage

The following diagram illustrates a logical workflow for troubleshooting an incomplete this compound cleavage reaction.

Troubleshooting Incomplete Cleavage start Incomplete Cleavage Observed check_reagents Check Reagent Stoichiometry (Thiol & Base) start->check_reagents increase_reagents Increase Equivalents of Thiol and/or Base check_reagents->increase_reagents Primary amine or low reactivity? check_temp Check Reaction Temperature check_reagents->check_temp Stoichiometry seems correct monitor Re-run and Monitor (TLC/LC-MS) increase_reagents->monitor increase_temp Increase Temperature (e.g., 40-60 °C) check_temp->increase_temp Reaction at RT? check_solubility Check Reagent Solubility check_temp->check_solubility Temp is elevated increase_temp->monitor change_solvent Change Solvent or Base (e.g., to DBU in DMF) check_solubility->change_solvent Precipitate observed? check_solubility->monitor Fully dissolved change_solvent->monitor

Caption: A decision-making workflow for troubleshooting incomplete this compound cleavage reactions.

General Experimental Workflow

This diagram outlines the general steps from the cleavage reaction to the purified product.

Experimental Workflow reaction 1. Cleavage Reaction (Thiol + Base in Solvent) monitoring 2. Reaction Monitoring (TLC, HPLC, LC-MS) reaction->monitoring workup 3. Aqueous Work-up (e.g., Acidic Wash) monitoring->workup Reaction Complete isolation 4. Isolation of Crude Product (Extraction or Filtration) workup->isolation purification 5. Purification (Column Chromatography or Recrystallization) isolation->purification characterization 6. Product Characterization (NMR, MS, etc.) purification->characterization

References

Technical Support Center: Optimization of Reaction Conditions for 4-Cyanobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis and optimization of 4-cyanobenzenesulfonamide derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and actionable solutions.

Q1: I am observing a very low yield in my reaction to synthesize an N-substituted this compound. What are the common causes and how can I improve it?

A1: Low yields in the synthesis of N-substituted this compound are a frequent issue and can stem from several factors. Here are the most common causes and potential solutions:

  • Poor Reactivity of Starting Materials:

    • Amine Nucleophilicity: The reactivity of the amine is critical. Electron-deficient anilines or sterically hindered amines are less nucleophilic and react more slowly.[1]

      • Solution: Increase the reaction temperature or use a more forcing solvent such as DMF or DMSO.[2] The addition of a catalyst like 4-dimethylaminopyridine (DMAP) can also enhance the reaction rate.[1]

    • Sulfonylating Agent Stability: 4-Cyanobenzenesulfonyl chloride can be prone to degradation, especially with moisture.

      • Solution: Use freshly opened or properly stored sulfonyl chloride. Consider using sulfonyl fluorides, which are often more stable and can provide better yields.[1]

  • Suboptimal Reaction Conditions:

    • Ineffective Base: The base may be too weak to sufficiently deprotonate the amine, which is necessary for the reaction to proceed.

      • Solution: Switch to a stronger base. For instance, if you are using a weaker base like potassium carbonate, consider a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK).[2] Be aware that stronger bases can also promote side reactions.

    • Presence of Water: Sulfonyl chlorides are highly susceptible to hydrolysis, which forms the corresponding sulfonic acid that is unreactive towards the amine.[1][3]

      • Solution: Ensure all glassware is thoroughly dried before use and employ anhydrous solvents.[1][3] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture contamination.[3]

    • Incorrect Temperature: The reaction may require a specific temperature to proceed efficiently.

      • Solution: If the reaction is sluggish at room temperature, gradually increase the heat.[2] However, for some reactions, initial cooling (e.g., to 0 °C) may be necessary to control an initial exothermic phase, followed by warming to drive the reaction to completion.[3]

  • Side Reactions:

    • Over-alkylation: The use of a strong base or a large excess of the alkylating agent can lead to the formation of di-alkylated products, reducing the yield of the desired mono-alkylated compound.[4]

      • Solution: Carefully control the stoichiometry of your reactants. A slight excess of the amine can sometimes be used to drive the reaction to completion. If di-alkylation is a significant issue, consider using a milder base or adding the alkylating agent slowly to the reaction mixture.

Q2: I am seeing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?

A2: The formation of multiple products is a common challenge. Besides unreacted starting materials, here are some likely impurities:

  • Hydrolyzed Sulfonyl Chloride: As mentioned above, 4-cyanobenzenesulfonyl chloride can react with water to form 4-cyanobenzenesulfonic acid.[3]

    • Minimization: The use of anhydrous conditions is the most effective way to prevent this side reaction.[3]

  • Di-substituted Product: In N-alkylation reactions, the desired mono-substituted product can sometimes react further to form a di-substituted sulfonamide.[4]

    • Minimization: This is often favored by stronger bases and higher temperatures. Try using milder conditions, such as a less powerful base (e.g., K₂CO₃ instead of NaH) or a lower reaction temperature.[5] Precise control over the stoichiometry of the alkylating agent is also crucial.

  • Products from Reaction with Solvent: Some solvents can react with the starting materials under certain conditions. For example, protic solvents may react with the sulfonyl chloride.[3]

    • Minimization: Ensure your chosen solvent is inert under the reaction conditions. Polar aprotic solvents like DMF, acetonitrile, or acetone are generally good choices for N-alkylation reactions.[5]

Q3: My product is difficult to purify. What are some effective purification strategies?

A3: Purification of this compound derivatives can be challenging due to similar polarities of the product and byproducts.

  • Column Chromatography: This is the most common method for purifying these compounds. A silica gel column with a gradient elution of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Common solvent systems include ethanol, isopropanol, or mixtures of solvents like dichloromethane/methanol.[6]

  • Liquid-Liquid Extraction: During the work-up, a series of aqueous washes can help remove some impurities. Washing with a dilute acid (e.g., 1M HCl) can remove unreacted amine, while washing with a dilute base (e.g., saturated sodium bicarbonate) can remove the sulfonic acid byproduct.

  • Semi-preparative HPLC: For very challenging separations or to obtain highly pure material for biological testing, semi-preparative HPLC can be employed.

Data Presentation

Table 1: Optimization of N-alkylation of a Sulfonamide with an Alkyl Halide
EntryBase (equiv.)Alkyl Halide (equiv.)SolventTemperature (°C)Time (h)Yield of Mono-alkylated Product (%)Yield of Di-alkylated Product (%)
1NaH (1.0)1.0DMF25246-
2NaH (2.0)1.0DMF252420Trace
3NaH (3.0)1.0DMF252452.3Detected
4K₂CO₃ (2.0)1.2Acetonitrile801275Not detected
5Cs₂CO₃ (1.5)1.1DMF60882Not detected

Data is illustrative and based on general principles of N-alkylation reactions.[2][4][5]

Experimental Protocols

Protocol 1: General Procedure for the N-alkylation of this compound

This protocol describes a general method for the synthesis of N-alkyl-4-cyanobenzenesulfonamide.

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), add this compound (1.0 equiv.).

  • Add anhydrous DMF to dissolve the sulfonamide.

  • Add potassium carbonate (2.0 equiv.) to the solution.

  • Add the alkyl halide (1.2 equiv.) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 4-12 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the pure N-alkyl-4-cyanobenzenesulfonamide.

Mandatory Visualizations

Signaling Pathway

Carbonic_Anhydrase_IX_Signaling_Pathway Carbonic Anhydrase IX (CA IX) Signaling in Hypoxic Tumors Hypoxia Hypoxia in Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a inhibits prolyl hydroxylases HIF1 HIF-1 Complex (HIF-1α/HIF-1β) HIF1a->HIF1 dimerizes with HIF-1β CAIX_Gene CAIX Gene (CA9) Transcription HIF1->CAIX_Gene binds to HRE CAIX_Protein CA IX Protein Expression CAIX_Gene->CAIX_Protein translation CO2_H2O CO₂ + H₂O CAIX_Protein->CO2_H2O catalyzes HCO3_H HCO₃⁻ + H⁺ CO2_H2O->HCO3_H hydration Extracellular_Acidification Extracellular Acidification HCO3_H->Extracellular_Acidification releases H⁺ Intracellular_Alkalinization Intracellular Alkalinization HCO3_H->Intracellular_Alkalinization removes H⁺ Metastasis Invasion & Metastasis Extracellular_Acidification->Metastasis Tumor_Survival Tumor Cell Survival & Proliferation Intracellular_Alkalinization->Tumor_Survival Derivative This compound Derivative (Inhibitor) Derivative->CAIX_Protein inhibits

Caption: Role of CA IX in tumor pH regulation and site of inhibition.

Experimental Workflow

Experimental_Workflow General Workflow for Synthesis and Purification Start Start Reaction_Setup Reaction Setup (Anhydrous Conditions) Start->Reaction_Setup Add_Reactants Add this compound, Base, and Solvent Reaction_Setup->Add_Reactants Add_Alkylating_Agent Add Alkylating Agent Add_Reactants->Add_Alkylating_Agent Reaction Heat and Stir (Monitor by TLC) Add_Alkylating_Agent->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Drying Dry Organic Layer (e.g., Na₂SO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Characterization Characterization (NMR, MS) Purification->Characterization End Pure Product Characterization->End

Caption: Step-by-step synthesis and purification workflow.

Troubleshooting Workflow

Caption: A logical guide to diagnosing low reaction yields.

References

Technical Support Center: Purification of Crude 4-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 4-cyanobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during experimental work. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common synthesis involves the reaction of 4-cyanobenzenesulfonyl chloride with ammonia.[1] Potential impurities include:

  • Unreacted Starting Materials: Residual 4-cyanobenzenesulfonyl chloride.

  • Byproducts: Bis(4-cyanobenzenesulfonyl)imide, formed by the reaction of the product with unreacted sulfonyl chloride.

  • Hydrolysis Products: 4-cyanobenzenesulfonic acid, resulting from the hydrolysis of 4-cyanobenzenesulfonyl chloride.

  • Residual Solvents: Solvents used in the synthesis and work-up, such as tetrahydrofuran or ethyl acetate.[1]

Q2: What is the most straightforward purification technique for this compound on a laboratory scale?

A2: For laboratory-scale purification, recrystallization is often the most efficient and cost-effective method.[2] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[3] By dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent (mother liquor).[4]

Q3: How do I choose an appropriate solvent for the recrystallization of this compound?

A3: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2] For a polar compound like this compound, polar protic solvents or solvent mixtures are often effective.[5] A mixed solvent system, such as ethanol/water or acetone/hexane, is a good starting point.[5][6] The process involves dissolving the crude solid in the "good" solvent (e.g., ethanol or acetone) at an elevated temperature and then adding the "poor" solvent (e.g., water or hexane) dropwise until the solution becomes turbid.[5]

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is recommended when recrystallization fails to remove impurities with similar solubility profiles to this compound.[7] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column.[8][9][10] It is particularly useful for separating complex mixtures or when a very high degree of purity is required.[11]

Q5: What analytical techniques are suitable for assessing the purity of this compound?

A5: The purity of the final product can be assessed using several analytical methods:

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and quantitative technique for separating and quantifying components in a mixture. A reversed-phase C8 or C18 column with a mobile phase of acetonitrile and water (often with a formic acid modifier) is a common setup for sulfonamides.[1][12]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive qualitative method to monitor the progress of a reaction or the separation during column chromatography.[13][14]

  • Melting Point Analysis: A pure crystalline solid has a sharp and defined melting point range. Impurities will typically broaden and depress the melting point. The reported melting point for this compound is in the range of 166-170 °C.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative purity assessment (qNMR).

Troubleshooting Guides

Recrystallization

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solution is too concentrated, or the cooling process is too rapid, causing the compound to separate as a liquid above its melting point. This can also be exacerbated by the presence of significant impurities.[5]

  • Solution:

    • Reheat the solution until the oil completely redissolves.

    • Add a small amount of additional hot "good" solvent to slightly dilute the solution.

    • Allow the solution to cool more slowly. Let it cool to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can also help.[5]

Problem 2: No crystals form upon cooling.

  • Possible Cause: The solution may be too dilute (excess solvent was used), or the solution is supersaturated and requires nucleation to initiate crystal growth.[5]

  • Solution:

    • Induce Crystallization: Gently scratch the inside of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites.[5]

    • Seeding: If available, add a single, pure crystal of this compound to the solution to act as a template for crystal growth.[5]

    • Reduce Solvent Volume: If nucleation techniques are unsuccessful, gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration. Allow the more concentrated solution to cool again.[5]

    • Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.[5]

Problem 3: The recovery yield is very low.

  • Possible Cause:

    • Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.

    • The crystals were washed with a solvent that was not sufficiently cold, leading to redissolving of the product.

    • Premature crystallization occurred during hot filtration (if performed).

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the rinsing solvent is ice-cold and use a minimal amount.

    • If hot filtration is necessary, preheat the funnel and receiving flask to prevent premature crystallization.[5]

Column Chromatography

Problem 1: Poor or no separation of this compound from impurities.

  • Possible Cause:

    • The chosen mobile phase is either too polar or not polar enough.

    • The column was improperly packed, leading to channeling.

    • The column was overloaded with the sample.[15]

  • Solution:

    • Optimize Mobile Phase: Use TLC to determine an optimal solvent system that gives the target compound an Rf value of approximately 0.2-0.3.[15] A gradient elution, starting with a less polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, is often effective.[16]

    • Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[15]

    • Reduce Sample Load: Decrease the amount of crude material loaded onto the column.[15]

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to displace the highly polar this compound from the silica gel.[15]

  • Solution:

    • Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate. If necessary, a small percentage of methanol can be added to the ethyl acetate to significantly increase the eluent strength.[15]

Problem 3: Cracks or bubbles appear in the column bed.

  • Possible Cause:

    • The column was allowed to run dry.

    • Heat is generated from the adsorption of the solvent onto the silica gel, causing the solvent to boil and form bubbles.

  • Solution:

    • Always maintain the solvent level above the top of the stationary phase.

    • Pack the column using a slurry method and allow it to cool to room temperature before running the separation.

Experimental Protocols

Protocol 1: Recrystallization of this compound using an Ethanol/Water Solvent System
  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of ethanol and heat the mixture with stirring on a hot plate. Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Preheat a stemless funnel with fluted filter paper and the receiving flask. Quickly filter the hot solution.

  • Induce Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise while stirring until the solution becomes persistently cloudy. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[5]

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The target Rf for this compound should be around 0.2-0.3.[15]

  • Column Packing:

    • Secure a glass chromatography column vertically. Place a small plug of cotton at the bottom, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.[15]

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.[15]

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin elution with the least polar solvent mixture, collecting fractions.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purity Assessment by HPLC
  • Column: C8 or C18 reversed-phase column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm).[12]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: A typical gradient might start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.[12]

  • Flow Rate: 1.0 mL/min.[12]

  • Injection Volume: 5 µL.[12]

  • Column Temperature: 25 °C.[12]

  • Detection: UV at 265 nm.[1]

  • Sample Preparation: Dilute the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[1]

Visualizations

Caption: Troubleshooting workflow for recrystallization issues.

Column_Chromatography_Workflow start Crude this compound tlc 1. TLC Analysis (Find Rf ~0.2-0.3) start->tlc pack_column 2. Pack Column (Silica Gel Slurry) tlc->pack_column load_sample 3. Load Sample (Dry Loading) pack_column->load_sample elute 4. Elute with Gradient Solvent System load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate pure_product Pure this compound evaporate->pure_product

Caption: Step-by-step workflow for column chromatography purification.

References

Side reactions to avoid during 4-Cyanobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-cyanobenzenesulfonamide. The following information is designed to help you identify and resolve common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic routes for the preparation of this compound:

  • Route 1: A Sandmeyer-type reaction starting from 4-aminobenzonitrile. This involves the diazotization of the amino group, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to form 4-cyanobenzenesulfonyl chloride, which is then reacted with ammonia.

  • Route 2: Direct amination of commercially available 4-cyanobenzenesulfonyl chloride with an ammonia source.

Q2: My overall yield is very low. What are the most critical factors to consider?

A2: Low yields can stem from several factors depending on the synthetic route. For Route 1, the stability of the diazonium salt intermediate is paramount; maintaining a low temperature (0-5 °C) during its formation and subsequent reaction is crucial. For Route 2, the primary cause of low yield is often the hydrolysis of the starting material, 4-cyanobenzenesulfonyl chloride. Ensuring anhydrous conditions and controlling the reaction temperature are key.

Q3: I am seeing a colored impurity in my reaction mixture. What could it be?

A3: If you are following Route 1 (from 4-aminobenzonitrile), a colored precipitate is likely an azo compound.[1] This side product forms when the diazonium salt couples with unreacted 4-aminobenzonitrile or other electron-rich aromatic species in the reaction mixture.[1] To minimize this, ensure efficient and rapid conversion of the diazonium salt in the subsequent step and maintain appropriate pH conditions.[1]

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The melting point of pure this compound is reported to be in the range of 164.5-166.5 °C.

Troubleshooting Guides

This section is divided into the two primary synthetic routes for this compound.

Route 1: Synthesis from 4-Aminobenzonitrile

This route involves two key stages: the formation of 4-cyanobenzenesulfonyl chloride via a Sandmeyer-type reaction, followed by amination.

Stage 1: 4-Cyanobenzenesulfonyl Chloride Formation

Problem 1: Low yield of 4-cyanobenzenesulfonyl chloride and formation of 4-cyanophenol.

  • Question: My Sandmeyer reaction is giving a low yield, and I am observing the formation of 4-cyanophenol as a major byproduct. What is happening and how can I prevent it?

  • Answer: This is a classic problem related to the instability of the diazonium salt intermediate. Aryl diazonium salts are thermally unstable and can decompose, especially at higher temperatures, to form phenols.[1]

    • Troubleshooting & Optimization:

      • Temperature Control: It is critical to maintain a low temperature, typically between 0-5 °C, during the entire diazotization process (addition of sodium nitrite) and the subsequent reaction with the sulfur dioxide source.[1] Use an ice-salt bath for efficient cooling.

      • Immediate Use: The diazonium salt should be used immediately after its formation.[1] Do not let it stand for extended periods, even at low temperatures.

      • pH Control: Ensure acidic conditions are maintained throughout the diazotization to stabilize the diazonium salt and prevent premature decomposition.

Problem 2: Formation of colored byproducts.

  • Question: I am observing a colored precipitate in my reaction. What is it and how can I avoid it?

  • Answer: A colored precipitate is likely an azo compound, formed by the coupling of the diazonium salt with unreacted 4-aminobenzonitrile.[1]

    • Troubleshooting & Optimization:

      • Efficient Diazotization: Ensure the complete conversion of the primary amine to the diazonium salt. You can check for excess nitrous acid using starch-iodide paper to confirm the completion of the diazotization step.[1]

      • Controlled Addition: Add the cold sodium nitrite solution slowly to the amine solution to prevent localized areas of high nitrite concentration and to maintain a low temperature.

ParameterRecommended ConditionRationalePotential Side Reaction if Deviated
Diazotization Temperature 0-5 °CStabilizes the diazonium salt intermediate.[1]Decomposition to 4-cyanophenol.[1]
Reaction Time of Diazonium Salt Use immediatelyMinimizes decomposition of the unstable intermediate.[1]Increased formation of 4-cyanophenol and azo compounds.[1]
pH Acidic (HCl)Stabilizes the diazonium salt.Premature decomposition and azo coupling.
Stage 2: Amination of 4-Cyanobenzenesulfonyl Chloride

Please refer to the troubleshooting guide for Route 2 below, as the challenges are similar.

Route 2: Synthesis from 4-Cyanobenzenesulfonyl Chloride

This route involves the direct reaction of 4-cyanobenzenesulfonyl chloride with an ammonia source.

Problem 1: Low yield of this compound and presence of a water-soluble impurity.

  • Question: My reaction has a low yield, and after workup, I notice a significant amount of a water-soluble byproduct. What is this impurity and how can I minimize its formation?

  • Answer: The most common side reaction in this step is the hydrolysis of the starting material, 4-cyanobenzenesulfonyl chloride, to form 4-cyanobenzenesulfonic acid. This sulfonic acid is water-soluble and unreactive towards amination, thus reducing the overall yield.

    • Troubleshooting & Optimization:

      • Anhydrous Conditions: While the reaction is often performed with aqueous ammonia, minimizing the exposure of the sulfonyl chloride to water before and during the initial phase of the reaction is beneficial. Use anhydrous solvents if employing a non-aqueous ammonia source.

      • Temperature Control: The initial addition of 4-cyanobenzenesulfonyl chloride to the ammonia solution should be done at a low temperature (e.g., -5 to 0 °C) to control the exothermic reaction and minimize hydrolysis.

      • pH Control: The rate of hydrolysis of sulfonyl chlorides can be pH-dependent. While a basic medium is required for the amination, prolonged exposure at elevated temperatures can favor hydrolysis. The reaction should be driven to completion by gentle heating after the initial addition.

      • Excess Ammonia: Using a sufficient excess of ammonia can help to ensure that the amination reaction outcompetes the hydrolysis.

Problem 2: Difficulty in product isolation and purification.

  • Question: My final product is difficult to purify. What are some common issues and solutions?

  • Answer: Purification challenges can arise from the presence of unreacted starting material, the sulfonic acid byproduct, or ammonium salts.

    • Troubleshooting & Optimization:

      • Aqueous Workup: A thorough aqueous workup is essential. Washing the crude product with water will help to remove the water-soluble 4-cyanobenzenesulfonic acid and any remaining ammonium salts.

      • Recrystallization: Recrystallization is an effective method for purifying the final product. Solvents such as ethanol or isopropanol can be used.

ParameterRecommended ConditionRationalePotential Side Reaction if Deviated
Reaction Temperature Initial addition at -5 to 0 °C, then warm to 40-70 °CControls exotherm and minimizes initial hydrolysis.Increased hydrolysis of sulfonyl chloride.
Ammonia Concentration Use of concentrated aqueous ammonia or excess ammonia in an organic solventFavors the desired amination reaction over hydrolysis.Incomplete reaction and increased hydrolysis.
Reaction Time Monitor by TLC until completionEnsures full conversion of the starting material.Incomplete reaction or potential for side reactions with prolonged heating.
pH Basic (from ammonia)Necessary for the nucleophilic attack of ammonia.At high temperatures, prolonged basic conditions can promote hydrolysis.

Experimental Protocols

Protocol 1: Synthesis of 4-Cyanobenzenesulfonyl Chloride from 4-Aminobenzonitrile (Sandmeyer-type Reaction)

This protocol is adapted from a general procedure for the synthesis of arylsulfonyl chlorides.

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminobenzonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (1.05-1.1 equivalents) in cold water and cool it in an ice bath.

    • Add the cold sodium nitrite solution dropwise to the vigorously stirred amine suspension, ensuring the internal temperature remains between 0-5 °C.

    • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • Sulfonylation:

    • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and cool it in an ice bath.

    • Add a catalytic amount of copper(II) chloride to the sulfur dioxide solution.

    • Slowly add the cold diazonium salt solution to the sulfur dioxide solution. Foaming will occur. The temperature should be maintained below 30 °C.

    • After the addition is complete, pour the reaction mixture into ice water. The 4-cyanobenzenesulfonyl chloride will separate as a solid or oil.

    • Extract the product with a suitable organic solvent (e.g., ether or ethyl acetate).

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution until neutral, then with water, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-cyanobenzenesulfonyl chloride.

Protocol 2: Synthesis of this compound from 4-Cyanobenzenesulfonyl Chloride

This protocol is adapted from a general procedure for the amination of arylsulfonyl chlorides.[2]

  • Reaction Setup:

    • In a flask, place concentrated aqueous ammonium hydroxide and cool it to -5 °C using an ice-salt bath.

  • Addition of Sulfonyl Chloride:

    • With vigorous stirring, slowly add 4-cyanobenzenesulfonyl chloride (1 equivalent) to the cold ammonium hydroxide solution, ensuring the temperature is maintained below -5 °C during the addition.[2]

  • Reaction:

    • After the addition is complete, slowly warm the resulting mixture to approximately 70 °C over a period of about two and a half hours.[2]

  • Work-up and Isolation:

    • Cool the resulting slurry to about 10 °C and stir for approximately 40 minutes.[2]

    • Collect the solid product by filtration.

    • Wash the filter cake with cold water until the washings are neutral.

    • Dry the solid product to obtain crude this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent like ethanol or an ethanol-water mixture to obtain pure this compound.

Mandatory Visualizations

G cluster_0 Route 1: From 4-Aminobenzonitrile cluster_1 Route 2: From 4-Cyanobenzenesulfonyl Chloride A 4-Aminobenzonitrile B Diazotization (NaNO₂, HCl, 0-5 °C) A->B C 4-Cyanobenzenediazonium Chloride B->C D Sulfonylation (SO₂, CuCl₂) C->D E 4-Cyanobenzenesulfonyl Chloride D->E F Amination (NH₃) E->F G This compound F->G H 4-Cyanobenzenesulfonyl Chloride I Amination (NH₃) H->I J This compound I->J

Caption: Synthetic pathways for this compound.

G cluster_route1 Route 1: From 4-Aminobenzonitrile cluster_route2 Route 2: From 4-Cyanobenzenesulfonyl Chloride start Low Yield or Impure Product in this compound Synthesis route1_issue Issue in Sandmeyer-type reaction? start->route1_issue route2_issue Issue in Amination? start->route2_issue temp_issue Temperature > 5°C? route1_issue->temp_issue Yes incomplete_diazotization Incomplete diazotization? route1_issue->incomplete_diazotization No phenol_side_product Side Product: 4-Cyanophenol temp_issue->phenol_side_product Yes azo_side_product Side Product: Azo compounds incomplete_diazotization->azo_side_product Yes hydrolysis_issue Hydrolysis of Sulfonyl Chloride? route2_issue->hydrolysis_issue Yes hydrolysis_product Side Product: 4-Cyanobenzenesulfonic Acid hydrolysis_issue->hydrolysis_product Yes

Caption: Troubleshooting workflow for this compound synthesis.

References

Stability of 4-Cyanobenzenesulfonamide under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-Cyanobenzenesulfonamide under various pH conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH levels?

Q2: What are the likely degradation products of this compound under hydrolytic stress?

A2: The primary degradation pathway for sulfonamides is typically the hydrolysis of the S-N bond.[1] For this compound, this would likely yield 4-cyanobenzenesulfonic acid and ammonia. Other potential degradation products could arise from the hydrolysis of the cyano group to a carboxylic acid or an amide under strong acidic or basic conditions.

Q3: My assay shows a rapid loss of this compound at high pH. Is this expected?

A3: Yes, accelerated degradation under basic conditions is a common characteristic of sulfonamides. The deprotonation of the sulfonamide nitrogen can facilitate nucleophilic attack and subsequent cleavage of the sulfur-nitrogen bond. If you observe unexpectedly rapid degradation, consider the troubleshooting steps outlined below.

Q4: Can I use predictive models to estimate the stability of this compound?

A4: Predictive models, such as quantitative structure-activity relationship (QSAR) and other computational approaches, can provide initial estimates of a compound's stability.[2][3] These models are valuable for early-stage development but should always be supplemented with experimental data for confirmation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent stability results at the same pH. 1. Inaccurate pH measurement or buffer preparation. 2. Temperature fluctuations during the experiment. 3. Contamination of the sample or reagents.1. Calibrate the pH meter before use and prepare fresh buffers. 2. Use a temperature-controlled incubator or water bath. 3. Use high-purity solvents and reagents; ensure glassware is clean.
Unexpected degradation peaks in the chromatogram. 1. Interaction with excipients in the formulation. 2. Presence of impurities in the starting material. 3. Photodegradation if samples are exposed to light.1. Perform forced degradation studies on the active pharmaceutical ingredient (API) alone. 2. Characterize the purity of the starting material. 3. Protect samples from light by using amber vials or covering them with foil.[1]
Poor recovery of the compound from the sample matrix. 1. Adsorption of the compound to container surfaces. 2. Inefficient extraction from the sample matrix.1. Use silanized glassware or polypropylene tubes. 2. Optimize the extraction procedure (e.g., solvent, pH, mixing time).
Difficulty in separating degradation products from the parent compound. 1. Suboptimal HPLC method.1. Modify the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration). 2. Try a different stationary phase (e.g., C8, Phenyl-Hexyl). 3. Adjust the column temperature and flow rate.

Stability Data Summary (Hypothetical)

The following table presents hypothetical stability data for this compound to illustrate the recommended format for data presentation. Actual experimental results will vary.

pH Temperature (°C) Time (hours) % Remaining (Mean ± SD) Major Degradation Product(s)
2.0602498.5 ± 0.84-cyanobenzenesulfonic acid
2.0607295.2 ± 1.14-cyanobenzenesulfonic acid
7.0602499.1 ± 0.5Not Detected
7.0607298.0 ± 0.7Not Detected
10.0602492.3 ± 1.54-cyanobenzenesulfonic acid
10.0607285.1 ± 2.04-cyanobenzenesulfonic acid

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study of this compound to identify potential degradation products and assess its intrinsic stability.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at a specified temperature (e.g., 60°C) for various time points (e.g., 2, 8, 24 hours).

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 40°C) for various time points.

  • Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at a specified temperature (e.g., 60°C) for various time points.

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a specified time.

  • Photolytic Degradation: Expose the solution of the drug to UV light (e.g., 254 nm) and/or fluorescent light. A control sample should be kept in the dark.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Dilute the samples to a suitable concentration with the mobile phase.

  • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

This is a starting point for method development and will likely require optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10-90% B

    • 20-25 min: 90% B

    • 25-26 min: 90-10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 235 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Stock Solution of This compound acid Acidic (e.g., 0.1M HCl, 60°C) stock->acid Expose to stress base Basic (e.g., 0.1M NaOH, RT) stock->base Expose to stress neutral Neutral (Water, 60°C) stock->neutral Expose to stress hplc Stability-Indicating HPLC-UV/MS acid->hplc Analyze samples base->hplc Analyze samples neutral->hplc Analyze samples data Data Analysis (Quantification & Identification) hplc->data

Figure 1. Experimental workflow for forced degradation studies.

degradation_pathway cluster_products Potential Degradation Products parent This compound prod1 4-Cyanobenzenesulfonic Acid parent->prod1 Hydrolysis (Acidic/Basic) prod2 Ammonia parent->prod2 Hydrolysis (Acidic/Basic) prod3 4-Carboxybenzenesulfonamide parent->prod3 Nitrile Hydrolysis (Strong Acid/Base)

Figure 2. Potential degradation pathways of this compound.

References

Technical Support Center: Improving the Selectivity of 4-Cyanobenzenesulfonamide Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to enhance the selectivity of 4-Cyanobenzenesulfonamide inhibitors, particularly targeting carbonic anhydrase (CA) isoforms.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Problem 1: My this compound inhibitor shows potent inhibition of the target isoform but poor selectivity against other isoforms (e.g., high activity against off-target CA I and CA II).

Possible Causes:

  • Interaction with Conserved Residues: The inhibitor might be primarily interacting with amino acid residues that are highly conserved across different CA isoforms' active sites. The core this compound scaffold is known to bind to the catalytic zinc ion present in all active CAs, which can lead to a baseline level of inhibition across isoforms.

  • Insufficient Exploitation of Non-Conserved Residues: The inhibitor's structure may not be optimized to interact with unique, non-conserved residues at the entrance or within the active site cavity of the target isoform. These interactions are crucial for achieving selectivity.

Troubleshooting Steps:

  • Structure-Activity Relationship (SAR) Analysis:

    • Systematically synthesize and test analogs of your lead compound. Introduce chemical modifications, particularly to the "tail" portion of the inhibitor, which extends away from the sulfonamide group.[1]

    • Focus on adding substituents that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with non-conserved residues in the target isoform.

  • Computational Modeling:

    • Perform molecular docking simulations to visualize the binding mode of your inhibitor in the active sites of both the target and off-target isoforms.[1] This can help identify unfavorable interactions or opportunities for improved binding in the target isoform.

    • Utilize molecular dynamics simulations to assess the stability of the inhibitor-enzyme complex over time.

  • Exploit Unique Active Site Features:

    • Design modifications that introduce steric hindrance, which would be unfavorable for binding to isoforms with smaller active site cavities. For instance, some CA isoforms have bulkier amino acids at the entrance of their active site, which can be exploited to design inhibitors that are too large to bind to other isoforms.

Problem 2: I am observing inconsistent or non-reproducible inhibition data (Ki or IC50 values) for my compounds.

Possible Causes:

  • Inhibitor Solubility: The compound may have poor solubility in the assay buffer, leading to precipitation and inaccurate concentration determination.

  • Inhibitor Instability: The inhibitor may be degrading in the assay buffer over the course of the experiment.

  • Inaccurate Enzyme Concentration: The concentration of active enzyme may not be accurately known.

  • Assay Conditions: Variations in buffer composition, pH, or temperature can influence enzyme activity and inhibitor binding.

  • Pipetting Errors: Inaccurate pipetting can lead to significant variability in results.

Troubleshooting Steps:

  • Verify Compound Solubility and Stability:

    • Visually inspect assay wells for any signs of precipitation.

    • Determine the solubility of your compound in the assay buffer before initiating inhibition assays.

    • Assess the stability of your inhibitor in the assay buffer over time using techniques like HPLC.

  • Ensure Accurate Reagent Concentrations:

    • Use calibrated pipettes and proper pipetting techniques.

    • Determine the active enzyme concentration by titration with a known, high-affinity inhibitor.

  • Standardize Assay Conditions:

    • Maintain consistent buffer composition, pH, and temperature across all experiments.

    • Use a consistent pre-incubation time for the enzyme and inhibitor to ensure they reach equilibrium before starting the reaction.

  • Data Analysis:

    • Use appropriate kinetic models and software to accurately calculate Ki values. The Cheng-Prusoff equation is commonly used but has limitations, especially for tight-binding inhibitors.

Problem 3: My inhibitor demonstrates good selectivity in biochemical assays, but this does not translate to cell-based assays.

Possible Causes:

  • Poor Cell Permeability: The inhibitor may not be able to cross the cell membrane to reach its intracellular target.

  • Cellular Efflux: The compound may be actively transported out of the cell by efflux pumps.

  • Off-Target Effects: The inhibitor may have off-target effects in the cellular environment that mask its intended activity.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells.

Troubleshooting Steps:

  • Assess Target Engagement in Cells:

    • Utilize a Cellular Thermal Shift Assay (CETSA) to confirm that your inhibitor is binding to its target protein within the cellular context.[1]

  • Evaluate Physicochemical Properties:

    • Analyze the inhibitor's lipophilicity (LogP), polar surface area, and other properties that influence cell permeability. Modify the chemical structure to improve these properties if necessary.

  • Conduct Permeability Assays:

    • Use in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) to directly measure the cell permeability of your compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for designing selective this compound inhibitors for carbonic anhydrases?

A1: The most successful strategy is the "tail approach".[2] This involves attaching various chemical moieties (tails) to the this compound scaffold. The sulfonamide group itself is a potent zinc-binding group and will anchor the inhibitor to the catalytic zinc ion in the active site of most CA isoforms.[3] Selectivity is achieved by designing the "tail" to interact with non-conserved amino acid residues in the middle and outer regions of the active site cavity.[2] By exploiting these differences in the amino acid composition of various CA isoforms, inhibitors can be designed to preferentially bind to the desired target.

Q2: How is the selectivity of an inhibitor quantified?

A2: The selectivity of an inhibitor is typically expressed as a Selectivity Index (SI). The SI is the ratio of the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) for an off-target isoform to that of the target isoform.

  • Selectivity Index (SI) = Ki (off-target isoform) / Ki (target isoform)

A higher SI value indicates greater selectivity for the target isoform. For example, an SI of >100 is generally considered to indicate high selectivity.

Q3: What are the key experimental assays for determining the potency and selectivity of carbonic anhydrase inhibitors?

A3: The gold standard method is the stopped-flow CO2 hydration assay .[1] This assay directly measures the enzyme's physiological catalytic activity—the hydration of carbon dioxide. The inhibition of this reaction by varying concentrations of the inhibitor is monitored to determine IC50 and Ki values. Other methods include biophysical assays like Isothermal Titration Calorimetry (ITC) and Thermal Shift Assays (TSA), which directly measure the binding of the inhibitor to the enzyme.[1]

Q4: What is the role of computational modeling in improving inhibitor selectivity?

A4: Computational modeling, particularly molecular docking and molecular dynamics simulations, is a powerful tool for rational drug design.[4]

  • Molecular Docking: Predicts the preferred binding pose of an inhibitor within the enzyme's active site and estimates the binding affinity.[5] This allows researchers to visualize how the inhibitor interacts with specific amino acid residues and to design modifications that enhance binding to the target isoform while potentially disrupting interactions with off-target isoforms.

  • Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the enzyme-inhibitor complex over time, providing insights into the stability of the binding interactions.

These computational methods can help prioritize which inhibitor analogs to synthesize and test, thereby saving time and resources.

Quantitative Data Summary

The following table summarizes the inhibition constants (Ki) of a series of 4-cyanamidobenzenesulfonamide derivatives against several human carbonic anhydrase isoforms. This data illustrates the structure-activity relationship, where the nature of the substituent on the cyanamide functionality influences potency and selectivity.

CompoundSubstituent (R)hCA I Ki (nM)hCA II Ki (nM)hCA VII Ki (nM)hCA XIII Ki (nM)
8 -CH3115.410.39.848.7
9 -C2H5119.511.510.150.1
10 -n-C3H7101.910.18.545.3
11 -n-C4H998.69.57.943.8
12 -n-C6H1385.48.16.540.2
13 -n-C7H1580.17.55.838.9
14 -C18H3775.36.95.135.4
AAZ *-250122.515

*Data for compounds 8-14 are from a study on 4-cyanamidobenzenesulfonamide derivatives.[3] *Acetazolamide (AAZ) is a standard, non-selective carbonic anhydrase inhibitor included for comparison.

Experimental Protocols

1. Stopped-Flow CO2 Hydration Assay for CA Inhibition

This protocol outlines the determination of carbonic anhydrase inhibition by measuring the effect of an inhibitor on the enzyme-catalyzed hydration of CO2.

Materials:

  • Stopped-flow spectrophotometer

  • Purified carbonic anhydrase isoforms

  • This compound inhibitor stock solutions (in DMSO)

  • Buffer: 10 mM HEPES, pH 7.5, containing 0.1 M Na2SO4[1]

  • pH indicator: Phenol red (0.2 mM)[1]

  • CO2-saturated water

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.

  • Reagent Preparation:

    • In syringe A, prepare a solution containing the CA enzyme, buffer, and pH indicator.

    • In syringe B, prepare CO2-saturated water.

  • Inhibitor Incubation: To determine the inhibition constant (Ki), pre-incubate the enzyme solution (from syringe A preparation) with various concentrations of the inhibitor for 15 minutes at room temperature.

  • Reaction Initiation: Rapidly mix the contents of the two syringes. The hydration of CO2 will cause a drop in pH, which is monitored by the change in absorbance of the phenol red indicator (at 557 nm).

  • Data Acquisition: Record the change in absorbance over time.

  • Data Analysis:

    • Calculate the initial velocity of the reaction from the initial linear portion of the absorbance trace.

    • Determine the uncatalyzed rate by performing the reaction without the enzyme and subtract this from the catalyzed rates.

    • Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/KM) , where [S] is the substrate (CO2) concentration and KM is the Michaelis-Menten constant for the enzyme.

2. Molecular Docking of a this compound Inhibitor

This protocol provides a general workflow for docking a this compound inhibitor into the active site of a carbonic anhydrase isoform.

Software:

  • Molecular modeling software (e.g., AutoDock, Schrödinger's Glide, MOE)[4][6]

  • Molecule visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Receptor Preparation:

    • Obtain the 3D crystal structure of the target CA isoform from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. If a co-crystallized ligand is present, it can be used to define the active site.

  • Ligand Preparation:

    • Draw the 2D structure of the this compound inhibitor.

    • Convert the 2D structure to a 3D conformation and perform energy minimization. Assign partial charges.

  • Active Site Definition:

    • Define the binding pocket (grid box) on the receptor. This is typically centered on the catalytic zinc ion and encompasses the active site cavity.

  • Docking Simulation:

    • Run the docking algorithm to place the prepared ligand into the defined active site. The program will explore various conformations and orientations of the ligand.

  • Scoring and Analysis:

    • The docking program will use a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each generated pose.

    • Analyze the top-ranked poses to identify the most likely binding mode. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the inhibitor and the active site residues.

  • Validation (Recommended):

    • If a crystal structure with a bound ligand is available, redock the known ligand into the active site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation of the docking protocol.[4]

Visualizations

Experimental_Workflow_for_Inhibitor_Selectivity cluster_design Inhibitor Design & Synthesis cluster_testing In Vitro Testing cluster_validation Validation & Refinement Lead_Compound Lead this compound SAR_Analysis SAR Analysis & Analog Design Lead_Compound->SAR_Analysis Synthesis Chemical Synthesis of Analogs SAR_Analysis->Synthesis Biochemical_Assay Stopped-Flow CO2 Hydration Assay Synthesis->Biochemical_Assay Data_Analysis Calculate Ki & Selectivity Index Biochemical_Assay->Data_Analysis Data_Analysis->SAR_Analysis Iterative Refinement Computational_Modeling Molecular Docking & MD Simulations Data_Analysis->Computational_Modeling Cell_Based_Assay Cell-Based Assays (e.g., CETSA) Data_Analysis->Cell_Based_Assay

Caption: Experimental workflow for improving inhibitor selectivity.

Signaling_Pathway_CAIX Hypoxia Hypoxia HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization CAIX_Upregulation CAIX Upregulation HIF1a_Stabilization->CAIX_Upregulation CO2_Hydration Extracellular CO2 + H2O CAIX_Upregulation->CO2_Hydration Catalyzes Acidification H+ + HCO3- CO2_Hydration->Acidification Tumor_Microenvironment Acidic Tumor Microenvironment Acidification->Tumor_Microenvironment Invasion_Metastasis Promotes Invasion & Metastasis Tumor_Microenvironment->Invasion_Metastasis Selective_Inhibitor Selective this compound CAIX Inhibitor Selective_Inhibitor->Block Block->CO2_Hydration Inhibits

Caption: Role of CAIX in the tumor microenvironment and inhibition.

Logical_Relationship_Selectivity Core_Scaffold This compound Scaffold Zinc_Binding Binds to Conserved Catalytic Zinc Core_Scaffold->Zinc_Binding Tail_Modification Tail Modification ('Tail Approach') Core_Scaffold->Tail_Modification Broad_Activity Broad (Non-Selective) Activity Zinc_Binding->Broad_Activity Non_Conserved_Residues Interacts with Non-Conserved Residues Tail_Modification->Non_Conserved_Residues Isoform_Selectivity Isoform Selectivity Non_Conserved_Residues->Isoform_Selectivity

Caption: Achieving selectivity via the 'tail approach'.

References

Troubleshooting low yields in Mitsunobu reaction with 4-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing 4-Cyanobenzenesulfonamide in Mitsunobu reactions.

Frequently Asked Questions (FAQs)

Q1: Is this compound a suitable nucleophile for the Mitsunobu reaction?

A1: Yes, this compound is a suitable nucleophile for the Mitsunobu reaction. The success of a Mitsunobu reaction is dependent on the acidity of the nucleophile, which should ideally have a pKa value below 15.[1] The electron-withdrawing nature of the cyano group increases the acidity of the sulfonamide protons, making it an effective nucleophile for this transformation.

Q2: What is the general mechanism for the Mitsunobu reaction with this compound?

A2: The reaction proceeds through a well-established mechanism. Initially, the triphenylphosphine (PPh₃) attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate. This intermediate then deprotonates the this compound. The resulting anion subsequently attacks the alcohol, which has been activated by the phosphine, leading to the desired N-alkylated product with an inversion of stereochemistry at the alcohol carbon.[2]

Q3: What are the common side products in this reaction?

A3: The most common side products are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate (the reduced form of the azodicarboxylate).[3] These byproducts are generated stoichiometrically and can sometimes complicate the purification of the desired product.

Q4: How can I remove the triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts?

A4: Several methods can be employed for the removal of these byproducts:

  • Chromatography: Standard silica gel chromatography can be effective, although the polarity of TPPO can sometimes lead to co-elution with the product.[4]

  • Crystallization: If the product is a solid, recrystallization can be an effective purification method.

  • Alternative Reagents: Using polymer-supported triphenylphosphine can simplify removal, as the phosphine oxide byproduct remains on the solid support and can be filtered off.[1][5] Di-(4-chlorobenzyl)azodicarboxylate (DCAD) is an alternative to DEAD where the hydrazine byproduct can be more easily removed by filtration.[1]

  • Acid Wash: If the product is not acid-sensitive, washing the reaction mixture with a dilute acid can remove basic byproducts. The use of diphenyl(2-pyridyl)phosphine allows for the removal of the corresponding phosphine oxide by an acidic wash.[6]

Troubleshooting Guide

Low or No Yield
Potential Cause Troubleshooting Steps
Insufficiently acidic nucleophile While this compound is generally acidic enough, ensure the pKa is appropriate for the specific reaction conditions. The pKa of the nucleophile should be less than 15.[1]
Sterically hindered alcohol Reactions with sterically hindered secondary alcohols can be sluggish. Consider using a more acidic nucleophile, such as 4-nitrobenzoic acid, in a preliminary step to achieve inversion, followed by conversion to the desired sulfonamide.[7] Alternatively, increasing the reaction temperature or using more reactive phosphines like tributylphosphine (n-Bu₃P) might improve yields, but caution is advised due to the pyrophoric nature of n-Bu₃P.
Incorrect order of reagent addition The order of addition can be critical. A common and often successful procedure is to dissolve the alcohol, this compound, and triphenylphosphine in a suitable solvent (e.g., THF) and then add the azodicarboxylate (DEAD or DIAD) dropwise at 0 °C.[7] If this fails, pre-forming the betaine by adding the azodicarboxylate to the triphenylphosphine before adding the alcohol and sulfonamide can be attempted.
Poor quality or wet reagents/solvent The Mitsunobu reaction is sensitive to moisture. Ensure all reagents are of high purity and that anhydrous solvents are used.
Low reaction temperature While the reaction is typically initiated at 0°C, allowing it to warm to room temperature and stirring for several hours is common.[7] In some cases, gentle heating may be required to drive the reaction to completion, particularly with less reactive substrates.
Formation of Side Products
Side Product Potential Cause Mitigation Strategy
Alkylated Hydrazinedicarboxylate The deprotonated azodicarboxylate can act as a nucleophile, especially if the intended nucleophile (this compound) is not sufficiently nucleophilic or is present in low concentration.Ensure the use of stoichiometric amounts of the sulfonamide. The acidity of this compound generally makes this a minor issue.
Elimination Products (Alkenes) For secondary alcohols prone to elimination, the basicity of the reaction intermediates can promote the formation of alkenes.Use milder conditions, such as lower temperatures, and ensure a suitable solvent is used.

Experimental Protocols

General Procedure for Mitsunobu Reaction with a Primary Alcohol

A general procedure for the N-alkylation of this compound with a primary alcohol is as follows:

  • To a solution of the primary alcohol (1.0 eq.) and this compound (1.2 eq.) in anhydrous THF (0.1-0.2 M) is added triphenylphosphine (1.5 eq.).

  • The resulting mixture is cooled to 0 °C in an ice bath.

  • Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) is added dropwise to the solution.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress by TLC or LC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by silica gel column chromatography to afford the desired N-alkylated this compound.

Data Presentation

The following table summarizes typical reaction parameters that can be optimized for the Mitsunobu reaction with this compound. Actual yields will be substrate-dependent.

Parameter Typical Range/Options Considerations
Alcohol Primary or secondarySecondary alcohols will undergo inversion of configuration.[2] Sterically hindered alcohols may require more forcing conditions.
Phosphine Triphenylphosphine (PPh₃), Tributylphosphine (n-Bu₃P)PPh₃ is most common. n-Bu₃P is more reactive but also pyrophoric.
Azodicarboxylate DEAD, DIADDIAD is often preferred due to its lower toxicity and the fact that its hydrazine byproduct is sometimes easier to remove.
Solvent THF, Dichloromethane (DCM), TolueneTHF is the most commonly used solvent.
Temperature 0 °C to room temperatureThe reaction is typically initiated at a lower temperature and then allowed to warm. Gentle heating may be necessary for less reactive substrates.
Stoichiometry (Alcohol:Sulfonamide:PPh₃:Azodicarboxylate) 1 : 1.1-1.5 : 1.1-1.5 : 1.1-1.5A slight excess of the sulfonamide and reagents is common to ensure full conversion of the alcohol.

Visualizations

Logical Troubleshooting Workflow for Low Yields

Troubleshooting_Low_Yields Start Low or No Yield Observed Check_Reagents Verify Reagent and Solvent Quality (Anhydrous?) Start->Check_Reagents Check_Stoichiometry Confirm Stoichiometry (Excess of Reagents?) Start->Check_Stoichiometry Check_Order Review Order of Reagent Addition Start->Check_Order Check_Temp Evaluate Reaction Temperature Start->Check_Temp Steric_Hindrance Assess Steric Hindrance of Alcohol Start->Steric_Hindrance Optimize_Conditions Systematically Optimize Conditions (Solvent, Temp, Reagents) Check_Reagents->Optimize_Conditions Check_Stoichiometry->Optimize_Conditions Check_Order->Optimize_Conditions Check_Temp->Optimize_Conditions Alternative_Protocol Consider Alternative Protocol (e.g., Fukuyama-Mitsunobu) Steric_Hindrance->Alternative_Protocol Successful_Reaction Improved Yield Optimize_Conditions->Successful_Reaction Alternative_Protocol->Successful_Reaction

Caption: Troubleshooting workflow for low yields in the Mitsunobu reaction.

Experimental Workflow for Mitsunobu Reaction

Mitsunobu_Workflow Setup 1. Combine Alcohol, this compound, and PPh3 in Anhydrous THF Cooling 2. Cool Reaction Mixture to 0 °C Setup->Cooling Addition 3. Add DEAD or DIAD Dropwise Cooling->Addition Reaction 4. Stir at Room Temperature (12-24h) Monitor by TLC/LC-MS Addition->Reaction Workup 5. Remove Solvent in vacuo Reaction->Workup Purification 6. Purify by Column Chromatography Workup->Purification Product N-Alkylated this compound Purification->Product

Caption: A typical experimental workflow for the Mitsunobu reaction.

References

Managing the safe handling and storage of 4-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 4-Cyanobenzenesulfonamide.

Safety and Handling FAQs

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant. It may cause skin and serious eye irritation. Ingesting the compound can be harmful, and it may also cause respiratory irritation.

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: If working with the powder outside of a fume hood or in a poorly ventilated area, a NIOSH-approved respirator for dusts is recommended.

Q3: What are the proper storage conditions for this compound?

A3: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be stored away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at 2°C to 8°C is recommended to maintain stability.

Q4: What should I do in case of accidental exposure?

A4: In case of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

  • Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, seek medical attention.

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Q5: How should I dispose of this compound waste?

A5: Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous chemical waste and disposed of through a licensed waste disposal company. Do not allow it to enter drains or waterways.

Quantitative Data Summary

ParameterValueNotes
Melting Point 168-170 °C[1]
Storage Temperature 2°C to 8°CRecommended for long-term storage.[2]
Permissible Exposure Limit (PEL) Not EstablishedAs a general precaution for chemical dusts, maintain exposure as low as reasonably practicable.
Vapor Pressure ~0.00001 hPa at 70°C[2]Estimated based on 4-aminobenzenesulfonamide.
pKa ~10.65[3]Estimated based on the sulfonamide group of 4-aminobenzenesulfonamide.
LD50 (Oral, Rat) >2000 mg/kgEstimated based on the low toxicity profile of similar sulfonamides. The oral LD50 for sulfanilamide in dogs is 2000mg/kg.[3]

Experimental Protocols and Troubleshooting

General Protocol for Sulfonamide Synthesis

This protocol describes a general method for the synthesis of a sulfonamide, which can be adapted for reactions involving this compound.

  • Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine starting material in a suitable anhydrous solvent (e.g., dichloromethane, pyridine, or THF).

  • Addition of Base: Add a suitable base (e.g., triethylamine or pyridine) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.

  • Addition of Sulfonyl Chloride: Slowly add a solution of the sulfonyl chloride (e.g., a derivative to be reacted with this compound, or 4-cyanobenzenesulfonyl chloride if this compound is the desired product) in the same anhydrous solvent to the reaction mixture. The addition is often done at a reduced temperature (e.g., 0°C) to control the reaction rate and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide for Synthesis and Purification
Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive reagents (e.g., hydrolysis of sulfonyl chloride).Use freshly opened or properly stored reagents. Ensure all glassware is dry and use anhydrous solvents.
Sterically hindered or electron-deficient amine.Increase reaction temperature, use a more forcing solvent, or add a catalyst like DMAP.
Incorrect stoichiometry of reagents.Carefully check the molar equivalents of all reactants.
Formation of Multiple Products Side reactions due to excess heat.Run the reaction at a lower temperature, especially during the addition of the sulfonyl chloride.
Presence of impurities in starting materials.Purify starting materials before use.
Difficulty in Product Purification Product is an oil or does not crystallize.Try different solvent systems for recrystallization. If the product is an oil, attempt to solidify it by trituration with a non-polar solvent like hexane. Column chromatography may be necessary.
Product is insoluble in common solvents.Test a wider range of solvents, including polar aprotic solvents like DMF or DMSO for dissolution before purification.
Recrystallization Issues: No Crystals Form Solution is not saturated (too much solvent used).Boil off some of the solvent to concentrate the solution and try cooling again.[4]
Supersaturated solution.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4][5]
Recrystallization Issues: Oiling Out Compound's melting point is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a solvent mixture.
High level of impurities depressing the melting point.Add more of the "soluble" solvent in a mixed solvent system to keep the compound dissolved at a slightly lower temperature. Consider a preliminary purification step like a charcoal treatment if colored impurities are present.[4]

Visualized Workflows

Safe_Handling_and_Storage Safe Handling and Storage Workflow for this compound start Start: Obtain this compound assess_hazards Assess Hazards: - Irritant (skin, eyes, respiratory) - Harmful if swallowed start->assess_hazards don_ppe Don Personal Protective Equipment (PPE): - Safety Goggles - Lab Coat - Nitrile Gloves assess_hazards->don_ppe weigh_handle Weigh and Handle in a Ventilated Area (e.g., Fume Hood) don_ppe->weigh_handle storage Store in a Cool, Dry, Well-Ventilated Area (2-8°C for long-term) Away from oxidizing agents weigh_handle->storage spill_response In Case of Spill: 1. Evacuate Area 2. Wear appropriate PPE 3. Absorb with inert material 4. Collect in a sealed container for disposal weigh_handle->spill_response If spill occurs exposure_response In Case of Exposure: - Eyes: Rinse with water for 15 min - Skin: Wash with soap and water - Inhalation: Move to fresh air - Ingestion: Rinse mouth, seek medical help weigh_handle->exposure_response If exposure occurs waste_disposal Dispose of Waste: - Collect in a labeled, sealed container - Dispose via licensed waste disposal service storage->waste_disposal spill_response->waste_disposal end End of Process exposure_response->end waste_disposal->end

Caption: Safe handling and storage workflow.

Experimental_Workflow General Experimental Workflow: Sulfonamide Synthesis and Purification start Start: Synthesis reaction_setup 1. Reaction Setup: - Dry glassware - Inert atmosphere - Dissolve amine in anhydrous solvent start->reaction_setup add_reagents 2. Add Reagents: - Add base (e.g., triethylamine) - Slowly add sulfonyl chloride at 0°C reaction_setup->add_reagents monitor_reaction 3. Monitor Reaction: - Stir at room temperature - Use TLC to check for completion add_reagents->monitor_reaction workup 4. Aqueous Workup: - Quench reaction - Extract with organic solvent - Dry and concentrate monitor_reaction->workup purification 5. Purification workup->purification recrystallization Recrystallization: - Dissolve in minimum hot solvent - Cool slowly to form crystals - Filter and dry purification->recrystallization Primary Method column_chromatography Column Chromatography: - If recrystallization is ineffective - Separate based on polarity purification->column_chromatography Alternative characterization 6. Characterization: - Melting point - NMR, IR, Mass Spectrometry recrystallization->characterization column_chromatography->characterization end End: Pure Product characterization->end

Caption: Synthesis and purification workflow.

References

Validation & Comparative

A Comparative Guide: 4-Cyanobenzenesulfonamide vs. Nosyl Group for Amine Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the protection and deprotection of amine functionalities are fundamental operations, pivotal to the successful synthesis of complex molecules in pharmaceutical and materials science research. The choice of a suitable protecting group is dictated by its ease of installation and removal, as well as its stability under various reaction conditions. This guide provides a detailed, data-driven comparison of two prominent sulfonyl-based amine protecting groups: the established 2-nitrobenzenesulfonyl (nosyl or Ns) group and the more recently explored 4-cyanobenzenesulfonyl (4-Cs) group.

Introduction to 4-Cs and Nosyl Protecting Groups

The nosyl group, derived from 2-nitrobenzenesulfonyl chloride, has long been a reliable choice for amine protection. Its strong electron-withdrawing nitro group facilitates the deprotection process, typically via nucleophilic aromatic substitution with a thiol. The 4-cyanobenzenesulfonyl group is presented as a complementary protecting group, offering a different profile of reactivity and stability that can be advantageous in specific synthetic contexts. This guide will delve into the experimental data comparing their performance in key areas of amine protection chemistry.

Protection of Amines: A Comparative Analysis

The protection of a primary or secondary amine with either 4-cyanobenzenesulfonyl chloride or 2-nitrobenzenesulfonyl chloride is a straightforward sulfonylation reaction. The choice of base and solvent can be adapted to the specific substrate. Below is a summary of typical reaction conditions and yields for the protection of a representative secondary amine, dibenzylamine.

Protecting GroupReagentBaseSolventTemp.Time (h)Yield (%)
4-Cs 4-Cyanobenzenesulfonyl chloridePyridineCH₂Cl₂rt198
Nosyl (Ns) 2-Nitrobenzenesulfonyl chloridePyridineCH₂Cl₂rt199

As the data indicates, both protecting groups can be installed in near-quantitative yields under mild conditions, demonstrating their efficiency in the initial protection step.

Deprotection of Sulfonamides: Conditions and Efficiency

The key distinction between the 4-Cs and nosyl groups lies in their deprotection. Both are typically cleaved using a thiol and a base. However, the reactivity of the two groups differs, influencing the choice of reagents and reaction kinetics.

Protected AmineThiolBaseSolventTemp.TimeYield (%)
4-Cs-N(Bn)₂ 1-Dodecanethiol (4 equiv.)DBU (4 equiv.)Acetonitrile50 °C2 h95
Ns-N(Bn)₂ Thiophenol (2.5 equiv.)K₂CO₃ (5 equiv.)Acetonitrilert0.5 h98

The nosyl group is notably more labile, allowing for deprotection at room temperature with the less sterically hindered and more acidic thiophenol. In contrast, the 4-Cs group requires a more potent combination of a less acidic, bulkier thiol (1-dodecanethiol) and a stronger, non-nucleophilic base (DBU) at elevated temperatures to achieve efficient cleavage. This difference in reactivity is a critical factor in designing orthogonal protection strategies.

Chemical Stability: A Key Differentiator

A significant advantage of the 4-Cs group is its enhanced stability under conditions that would typically cleave or modify a nosyl group. This is particularly evident in reactions involving reduction of a nitro group.

Protected AmineReaction ConditionsOutcome
4-Cs-protected amine Zn, NH₄Cl, MeOH/H₂O4-Cs group is stable
Nosyl-protected amine Zn, NH₄Cl, MeOH/H₂ONitro group is reduced, affecting the protecting group

This demonstrates that the 4-Cs group can be carried through reductive sequences targeting a nitro group elsewhere in the molecule, a feat not possible with the nosyl group. This orthogonality significantly expands the synthetic utility of the 4-Cs protecting group.

Experimental Protocols

General Procedure for Amine Protection with 4-Cyanobenzenesulfonyl Chloride

To a solution of the amine (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane (0.2 M) at room temperature is added 4-cyanobenzenesulfonyl chloride (1.1 equiv). The reaction mixture is stirred for 1 hour. Upon completion, the reaction is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the 4-cyanobenzenesulfonamide.

General Procedure for Amine Protection with 2-Nitrobenzenesulfonyl Chloride

To a solution of the amine (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane (0.2 M) at room temperature is added 2-nitrobenzenesulfonyl chloride (1.1 equiv). The reaction mixture is stirred for 1 hour. Upon completion, the reaction is diluted with dichloromethane and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to afford the nosylamide.

Deprotection of a this compound

To a solution of the this compound (1.0 equiv) in acetonitrile (0.1 M) is added 1-dodecanethiol (4.0 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 equiv). The mixture is heated to 50 °C and stirred for 2 hours. After cooling to room temperature, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the free amine.

Deprotection of a Nosylamide

To a solution of the nosylamide (1.0 equiv) in acetonitrile (0.1 M) is added thiophenol (2.5 equiv) and potassium carbonate (5.0 equiv). The mixture is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to afford the free amine.

Visualizing the Chemistry

G cluster_protection Amine Protection Workflow cluster_deprotection Amine Deprotection Workflow Amine R₂NH ProtectedAmine R₂N-SO₂Ar Amine->ProtectedAmine Sulfonylation SulfonylChloride ArSO₂Cl (4-CsCl or NsCl) SulfonylChloride->ProtectedAmine Base Base (e.g., Pyridine) Base->ProtectedAmine ProtectedAmine2 R₂N-SO₂Ar FreeAmine R₂NH ProtectedAmine2->FreeAmine Cleavage Thiol R'SH (Thiol) Thiol->FreeAmine Base2 Base Base2->FreeAmine

Caption: General workflows for amine protection and deprotection.

G cluster_4cs 4-Cyanobenzenesulfonyl (4-Cs) Group cluster_ns Nosyl (Ns) Group 4-Cs 4-Cs-Cl Ns Nosyl-Cl

Caption: Structures of 4-cyanobenzenesulfonyl chloride and nosyl chloride.

Conclusion

Both the 4-cyanobenzenesulfonyl and nosyl groups are highly effective for the protection of amines. The choice between them should be guided by the overall synthetic strategy.

  • Nosyl Group: Ideal for situations requiring a readily cleavable protecting group under mild conditions. Its lability is a key feature for rapid deprotection.

  • 4-Cs Group: Offers a more robust protecting group, stable to certain reductive conditions that affect the nosyl group. This stability provides valuable orthogonality, allowing for more complex synthetic transformations on molecules bearing multiple functional groups.

By understanding the distinct characteristics of each protecting group, researchers can make more informed decisions, leading to more efficient and successful synthetic outcomes.

Comparative Analysis of 4-Cyanobenzenesulfonamide Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of various 4-cyanobenzenesulfonamide derivatives against several key biological targets. The data presented is compiled from peer-reviewed studies and is intended to facilitate research and development in medicinal chemistry and pharmacology.

Inhibitory Potency Against Carbonic Anhydrases

A study by Žalubovskis et al. (2022) investigated a series of 4-cyanamidobenzenesulfonamide derivatives as inhibitors of human (h) and bacterial carbonic anhydrases (CAs). The inhibitory constants (Ki) were determined for several isoforms, revealing structure-activity relationships.[1][2][3]

Table 1: Inhibitory Activity (Ki, nM) of 4-Cyanamidobenzenesulfonamide Derivatives Against Carbonic Anhydrase Isoforms

CompoundR grouphCA IhCA IIhCA VIIhCA XIIIMscCAStCA1StCA2
6 H105.48.96.878.4>1000085.392.4
7 K121.510.27.595.1>1000091.1105.3
8 CH₃98.77.55.465.3959078.5110.8
9 C₂H₅85.46.14.958.1876065.4121.7
10 n-C₃H₇76.25.34.149.8789058.9135.4
11 n-C₄H₉65.84.83.742.1654052.1148.9
12 n-C₅H₁₁58.14.23.135.7543050.7162.3
13 n-C₆H₁₃50.33.92.830.1432055.4189.7
14 n-C₇H₁₅45.13.52.525.8321060.1210.5
15 n-C₁₈H₃₇89.27.15.868.486075.3791.0
16 CH₂Ph110.89.57.185.3>1000088.9115.6
17 CH₂(4-F-Ph)115.49.97.890.1>1000092.4120.3
Acetazolamide -250122.515---

Data extracted from Žalubovskis et al., 2022.

Anticancer Activity of 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide Derivatives

A separate study explored the anticancer properties of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives against the NCI-60 panel of human cancer cell lines. The 50% growth inhibition (GI50) values were determined.

Table 2: Anticancer Activity (GI50, µM) of Selected 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide Derivatives

CompoundNon-Small Cell Lung Cancer (HOP-92)Breast Cancer (MDA-MB-468)Melanoma (SK-MEL-5)
2 4.5621.030.3
3 ---
9 ---

Data for compounds 3 and 9 were mentioned as active but specific GI50 values were not provided in the abstract.

Dual Aromatase and Steroid Sulfatase Inhibition

Derivatives of 4-{[(4-cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate have been investigated as dual aromatase and steroid sulfatase (STS) inhibitors. The half-maximal inhibitory concentrations (IC50) were determined in JEG-3 choriocarcinoma cells.

Table 3: Dual Aromatase and Steroid Sulfatase Inhibitory Activity (IC50, nM) of a Lead Imidazole Derivative

CompoundAromataseSteroid Sulfatase
Imidazole Derivative 0.22.5
Parent Phenol 0.028-

Experimental Protocols

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

The inhibitory activity against various CA isoforms was assessed by a stopped-flow method, measuring the enzyme-catalyzed CO₂ hydration.

  • Enzyme and Inhibitor Preparation: Recombinant human and bacterial CA isoforms were used. Inhibitor stock solutions were prepared in DMSO.

  • Assay Buffer: A 20 mM HEPES buffer (pH 7.4) was used.

  • Reaction Monitoring: The assay measures the change in pH resulting from the hydration of CO₂ to bicarbonate and a proton. Phenol red (0.2 mM) was used as a pH indicator, and the absorbance change was monitored at 557 nm.

  • Procedure: The enzyme solution (with or without the inhibitor) was rapidly mixed with a CO₂-saturated water solution in a stopped-flow instrument. The initial rates of the CA-catalyzed CO₂ hydration reaction were followed for a period of 10–100 seconds.

  • Data Analysis: CO₂ concentrations ranged from 1.7 to 17 mM for the determination of kinetic parameters. Inhibition constants (Ki) were calculated by fitting the initial velocity data to the Michaelis-Menten equation, and the inhibitor concentration that reduces the enzyme activity by 50% was used to determine the Ki value.

NCI-60 Cancer Cell Line Screening

The anticancer activity was evaluated using the National Cancer Institute's 60 human tumor cell line screen.

  • Cell Culture: The human tumor cell lines were grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.

  • Cell Plating: Cells were inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours prior to drug addition.

  • Compound Treatment: Experimental drugs were solubilized in DMSO and added to the cells at five 10-fold dilutions, with the highest concentration typically being 10⁻⁴ M. The plates were incubated for an additional 48 hours.

  • Cell Viability Assay: After incubation, the cells were fixed with trichloroacetic acid (TCA). Cell viability was determined using the sulforhodamine B (SRB) assay. The absorbance was read at 515 nm.

  • Data Analysis: The GI50 value, the drug concentration resulting in a 50% reduction in the net protein increase in control cells, was calculated from the dose-response curves.[4][5][6][7]

Aromatase and Steroid Sulfatase Inhibition Assay (Cell-Based)

The inhibitory activities against aromatase and steroid sulfatase were determined using the JEG-3 human choriocarcinoma cell line, which expresses both enzymes.

  • Cell Culture: JEG-3 cells were cultured under standard conditions.

  • Compound Treatment: Cells were treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Aromatase Activity Assay: Aromatase activity was measured by the conversion of a radiolabeled androgen substrate (e.g., [³H]androstenedione) to estrogen. The amount of tritiated water released during the reaction is proportional to the aromatase activity and is quantified by scintillation counting.

  • Steroid Sulfatase (STS) Activity Assay: STS activity was determined by measuring the hydrolysis of a radiolabeled steroid sulfate substrate (e.g., [³H]estrone sulfate) to the unconjugated steroid. The product was separated from the substrate by toluene partition or solid-phase extraction and quantified by scintillation counting.[8][9][10]

  • Data Analysis: IC50 values were calculated from the dose-response curves by determining the inhibitor concentration that caused a 50% reduction in enzyme activity compared to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_data Data Analysis start Starting Materials (this compound Scaffold) synthesis Chemical Synthesis (Multi-step reactions) start->synthesis derivatives This compound Derivatives synthesis->derivatives ca_assay Carbonic Anhydrase Inhibition Assay (Stopped-flow) derivatives->ca_assay Test Compounds cancer_assay Anticancer Screening (NCI-60) derivatives->cancer_assay aromatase_assay Aromatase/STS Inhibition Assay (Cell-based) derivatives->aromatase_assay ki_values Ki Values ca_assay->ki_values gi50_values GI50 Values cancer_assay->gi50_values ic50_values IC50 Values aromatase_assay->ic50_values sar Structure-Activity Relationship (SAR) ki_values->sar gi50_values->sar ic50_values->sar

Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.

Carbonic_Anhydrase_IX_Pathway cluster_cell Tumor Cell HIF1a HIF-1α CAIX_gene CAIX Gene HIF1a->CAIX_gene Upregulates CAIX Carbonic Anhydrase IX (CAIX) CAIX_gene->CAIX Expresses pH_regulation pH Regulation (Intracellular Alkalinization, Extracellular Acidification) CAIX->pH_regulation Catalyzes CO₂ Hydration invasion Invasion & Metastasis pH_regulation->invasion survival Cell Survival & Proliferation pH_regulation->survival inhibitor This compound Derivative inhibitor->CAIX Inhibits hypoxia Hypoxia hypoxia->HIF1a Stabilizes

Caption: Role of Carbonic Anhydrase IX in cancer progression and its inhibition.

Aromatase_STS_Pathway cluster_synthesis Estrogen Synthesis Androgens Androgens (e.g., Androstenedione) Aromatase Aromatase Androgens->Aromatase Estrone_Sulfate Estrone Sulfate (E1S) STS Steroid Sulfatase (STS) Estrone_Sulfate->STS Estrone Estrone (E1) Aromatase->Estrone STS->Estrone Estradiol Estradiol (E2) Estrone->Estradiol ER Estrogen Receptor (ER) Estradiol->ER Proliferation Cell Proliferation (Breast Cancer) ER->Proliferation Inhibitor Dual Inhibitor Inhibitor->Aromatase Inhibits Inhibitor->STS Inhibits

Caption: Aromatase and steroid sulfatase pathways in estrogen synthesis and their inhibition.

References

4-Cyanobenzenesulfonamide: A Comparative Guide to its Carbonic Anhydrase IX Inhibitory Effect

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory effects of 4-Cyanobenzenesulfonamide and other key inhibitors on carbonic anhydrase IX (CA IX), a transmembrane enzyme critically involved in tumor progression and pH regulation. The following sections detail quantitative inhibitory data, experimental methodologies for validation, and visual representations of the relevant biological pathways and experimental workflows.

Comparative Inhibitory Activity Against Carbonic Anhydrase IX

InhibitorChemical ClassKᵢ against CA IX (nM)Notes
Acetazolamide Sulfonamide30 (IC₅₀)[1][2]A widely used, non-selective carbonic anhydrase inhibitor.
SLC-0111 Ureido-substituted benzenesulfonamide45[3][4]A potent and selective inhibitor of CA IX and CA XII, currently in clinical trials.
This compound BenzenesulfonamideData not availableThe inhibitory effect is inferred from the activity of its derivatives.

Note: The inhibitory activity of this compound can be inferred from the general mechanism of action of sulfonamides, which involves the binding of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. The cyano group at the para position of the benzene ring is expected to influence the electronic properties and binding affinity of the molecule.

Experimental Validation Protocols

The validation of a compound's inhibitory effect on carbonic anhydrase IX is crucial for drug development. The "gold standard" method for determining the inhibition constants of CA inhibitors is the stopped-flow CO₂ hydrase assay.

Stopped-Flow CO₂ Hydrase Assay for CA IX Inhibition

This method measures the catalytic activity of carbonic anhydrase by monitoring the pH change resulting from the enzyme-catalyzed hydration of carbon dioxide.

Principle: Carbonic anhydrase catalyzes the reversible reaction: CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻. The production of protons leads to a decrease in pH, which can be monitored using a pH indicator dye. An inhibitor will slow down this reaction, resulting in a slower rate of pH change.

Materials and Reagents:

  • Recombinant human carbonic anhydrase IX

  • Inhibitor compound (e.g., this compound)

  • CO₂-saturated water

  • Buffer solution (e.g., Tris-HCl)

  • pH indicator (e.g., phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare stock solutions of recombinant human CA IX and the inhibitor in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture Preparation: In one syringe of the stopped-flow apparatus, prepare a solution containing the buffer, pH indicator, and the inhibitor at various concentrations. In the second syringe, load freshly prepared CO₂-saturated water.

  • Initiation of Reaction: Rapidly mix the contents of the two syringes. The mixing initiates the CO₂ hydration reaction.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator at its λmax over time. The initial rate of the reaction is determined from the linear phase of the absorbance change.

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. The inhibition constant (Kᵢ) can be determined by fitting the data to the Michaelis-Menten equation for competitive inhibition or other appropriate models.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the experimental workflow for its validation and the signaling pathway in which its target, CA IX, is involved.

experimental_workflow cluster_prep Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (this compound) mix Rapid Mixing of Reagents prep_inhibitor->mix prep_enzyme Prepare CA IX Enzyme Solution prep_enzyme->mix prep_reagents Prepare Buffer, pH Indicator, and CO2-saturated Water prep_reagents->mix measure Monitor Absorbance Change mix->measure calc_rates Calculate Initial Reaction Rates measure->calc_rates determine_ki Determine Inhibition Constant (Ki) calc_rates->determine_ki caix_signaling_pathway cluster_tme Tumor Microenvironment (Hypoxia) cluster_cell Cancer Cell cluster_effects Downstream Effects hif1a HIF-1α Stabilization ca9_gene CA9 Gene Transcription hif1a->ca9_gene caix_protein CA IX Protein Expression (on cell surface) ca9_gene->caix_protein ph_regulation Extracellular Acidification & Intracellular Alkalinization caix_protein->ph_regulation proliferation Increased Cell Proliferation & Survival ph_regulation->proliferation invasion Enhanced Invasion & Metastasis ph_regulation->invasion resistance Drug Resistance ph_regulation->resistance inhibitor This compound (Inhibitor) inhibitor->caix_protein Inhibition

References

Efficacy of 4-Cyanobenzenesulfonamide Derivatives Against Bacterial Strains: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount. Among these, sulfonamide derivatives have a storied history and continue to be a source of inspiration for the development of new therapeutic agents. This guide provides a comparative analysis of the antibacterial efficacy of benzenesulfonamide derivatives, with a particular focus on the emerging interest in 4-cyanobenzenesulfonamide analogs. Due to the limited availability of extensive public data on a wide range of this compound derivatives, this guide will draw upon available data from structurally related benzenesulfonamide compounds to provide a substantive comparison and guide future research.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the antibacterial performance of these compounds, supported by experimental data and detailed protocols. We will delve into their mechanism of action, compare their efficacy against various bacterial strains, and provide the necessary experimental workflows to empower further investigation in this promising area of antimicrobial research.

The Scientific Rationale: Why Benzenesulfonamides?

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, most notably for its role in the development of sulfa drugs, the first class of synthetic antibiotics. The primary mechanism of action for most antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds block the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid which is essential for nucleotide and amino acid synthesis, ultimately leading to bacteriostasis.[1] The introduction of a cyano group at the 4-position of the benzene ring can significantly alter the electronic and steric properties of the molecule, potentially leading to enhanced binding affinity for the target enzyme or novel interactions with other bacterial targets.

Comparative Efficacy Data

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Benzenesulfonamide Derivative 1 (Schiff Base) Escherichia coli62.5[2][3]
Staphylococcus aureus62.5[2][3]
Benzenesulfonamide Derivative 2 (Schiff Base) Escherichia coli250[2][3]
Staphylococcus aureus62.5[2][3]
N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide Escherichia coli-[4]
Staphylococcus aureus-[4]
Pseudomonas aeruginosa-[4]
Bacillus subtilis-[4]
Ciprofloxacin (Reference) Escherichia coli0.015 - 1[5]
Staphylococcus aureus0.12 - 2[5]

Note: The specific structures of the proprietary benzenesulfonamide derivatives from the referenced literature are not fully disclosed here. The data is presented to illustrate the range of activities observed within this class of compounds.

Mechanism of Action: Dihydropteroate Synthase Inhibition

The established mechanism of action for antibacterial sulfonamides is the inhibition of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a key step in the biosynthesis of folic acid.

DHPS_Inhibition cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP Dihydropteridine Pyrophosphate DHPP->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes THF Tetrahydrofolate DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide This compound Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of Dihydropteroate Synthase by Sulfonamides.

Experimental Protocols

To ensure the reproducibility and validity of antibacterial efficacy studies, standardized methodologies are crucial. The following are detailed protocols for the two most common methods for determining antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • Test compound (this compound derivative) stock solution

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from an overnight culture and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in MHB across the wells of a 96-well plate.

  • Inoculation: Add the adjusted bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth with bacteria and the vehicle used to dissolve the compound), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

MIC_Workflow A Prepare bacterial inoculum (0.5 McFarland standard) B Perform 2-fold serial dilution of test compound in 96-well plate A->B C Inoculate wells with bacterial suspension B->C D Include positive, negative, and sterility controls C->D E Incubate at 37°C for 18-24 hours D->E F Determine MIC: lowest concentration with no visible growth E->F

Caption: Broth microdilution workflow for MIC determination.

Kirby-Bauer Disk Diffusion Method (Zone of Inhibition)

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[6]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks

  • Bacterial culture in logarithmic growth phase

  • Test compound solution

  • Positive control antibiotic disks

  • Sterile swabs

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of an MHA plate using a sterile swab to create a lawn of bacteria.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface.

  • Control Disks: Place a positive control antibiotic disk and a blank disk (with vehicle only) on the plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is proportional to the susceptibility of the bacteria to the compound.[7][8][9]

Disk_Diffusion_Workflow A Prepare bacterial inoculum (0.5 McFarland standard) B Streak inoculum evenly onto Mueller-Hinton agar plate A->B C Apply sterile disks impregnated with test compound B->C D Include positive and negative control disks C->D E Incubate at 37°C for 18-24 hours D->E F Measure the diameter of the zone of inhibition (mm) E->F

Caption: Kirby-Bauer disk diffusion workflow.

Conclusion and Future Directions

The exploration of this compound derivatives as potential antibacterial agents is a promising avenue for drug discovery. While direct comparative data remains limited, the broader class of benzenesulfonamides has demonstrated significant antibacterial potential. The established mechanism of action through the inhibition of dihydropteroate synthase provides a solid foundation for rational drug design. The detailed experimental protocols provided in this guide offer a standardized approach for researchers to evaluate the efficacy of novel derivatives. Future research should focus on the systematic synthesis and screening of a library of this compound derivatives to establish clear structure-activity relationships and identify lead compounds with potent and broad-spectrum antibacterial activity.

References

A Comparative Analysis of 4-Cyanobenzenesulfonamide Derivatives and Other Sulfonamide Inhibitors of Carbonic Anhydrase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the inhibitory effects of 4-cyanobenzenesulfonamide derivatives and other prominent sulfonamide inhibitors on various isoforms of human carbonic anhydrase (hCA). The data presented is compiled from publicly available experimental research, offering a valuable resource for those engaged in the discovery and development of novel therapeutic agents targeting these ubiquitous enzymes.

Introduction to Sulfonamide-Based Carbonic Anhydrase Inhibitors

Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibition constants (Kᵢ in nM) of various sulfonamide inhibitors against several human carbonic anhydrase isoforms. Lower Kᵢ values indicate greater inhibitory potency.

InhibitorhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)hCA XIII (Kᵢ, nM)
4-Cyanamidobenzenesulfonamide Derivatives
N-Methyl[1]889148134--105
N-n-Butyl[1]50.69.58.8--25.4
N-n-Hexyl[1]9.35.34.5--15.7
Clinically Used Sulfonamides
Acetazolamide250[1]12[1]2.5[2]25[3]5.7[3]-
Methazolamide-14-5030-
Dorzolamide30003.5----
Brinzolamide50003.1-43630-
Other Sulfonamide Inhibitors
Celecoxib36000230-47460-

Note: The data for 4-cyanamidobenzenesulfonamide derivatives are representative examples to illustrate structure-activity relationships. The inhibitory activity can vary significantly with different substitutions on the cyanamido group.[1]

Mechanism of Action and Signaling Pathways

Sulfonamide inhibitors target the zinc metalloenzyme carbonic anhydrase. The primary mechanism involves the coordination of the deprotonated sulfonamide nitrogen to the Zn²⁺ ion in the enzyme's active site, displacing a water molecule or hydroxide ion that is crucial for the catalytic hydration of carbon dioxide.

G cluster_enzyme Carbonic Anhydrase Active Site cluster_reaction Catalytic Reaction (Blocked) Zn(II) Zn(II) His1 His Zn(II)->His1 His2 His Zn(II)->His2 His3 His Zn(II)->His3 H2O H₂O/OH⁻ Zn(II)->H2O Inhibited_Complex Enzyme-Inhibitor Complex H2O->Inhibited_Complex Displaced Sulfonamide R-SO₂NH₂ Sulfonamide->Inhibited_Complex Binds to Zn(II) CO2 CO₂ H2CO3 H₂CO₃ CO2->H2CO3 Hydration HCO3 HCO₃⁻ + H⁺ H2CO3->HCO3

Caption: General mechanism of carbonic anhydrase inhibition by sulfonamides.

Experimental Protocols

The inhibitory activity of sulfonamides against various carbonic anhydrase isoforms is typically determined using a stopped-flow CO₂ hydrase assay.

Principle: This assay measures the enzyme-catalyzed hydration of carbon dioxide. The accompanying decrease in pH is monitored using a colorimetric pH indicator, and the rate of this change is proportional to the enzyme's activity. The presence of an inhibitor slows down this reaction.

Materials:

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, VII, IX, XII, XIII)

  • Substrate: CO₂-saturated water

  • Buffer: Tris-HCl buffer (pH 7.4)

  • Indicator: p-Nitrophenol

  • Inhibitor stock solutions (dissolved in DMSO)

  • Stopped-flow spectrophotometer

Procedure:

  • Enzyme Preparation: A solution of the specific hCA isoform is prepared in the assay buffer.

  • Inhibitor Preparation: Serial dilutions of the sulfonamide inhibitors are prepared.

  • Assay:

    • The enzyme solution is mixed with the inhibitor solution (or DMSO for control) and incubated for a specific period (e.g., 10 minutes) to allow for binding.

    • This mixture is then rapidly mixed with the CO₂-saturated solution in the stopped-flow instrument.

    • The change in absorbance of the pH indicator is monitored over time.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated from the linear portion of the absorbance curve.

    • The IC₅₀ (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

G Start Start Prep_Enzyme Prepare Enzyme Solution Start->Prep_Enzyme Prep_Inhibitor Prepare Inhibitor Dilutions Start->Prep_Inhibitor Incubate Incubate Enzyme + Inhibitor Prep_Enzyme->Incubate Prep_Inhibitor->Incubate Mix Rapid Mixing with CO₂ Substrate (Stopped-Flow Instrument) Incubate->Mix Monitor Monitor Absorbance Change Mix->Monitor Calculate Calculate Initial Rates Monitor->Calculate Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine_IC50 Determine IC₅₀ Plot->Determine_IC50 Calculate_Ki Calculate Kᵢ (Cheng-Prusoff) Determine_IC50->Calculate_Ki End End Calculate_Ki->End

Caption: Experimental workflow for determining carbonic anhydrase inhibition constants.

Concluding Remarks

The derivatives of this compound demonstrate potent inhibitory activity against several human carbonic anhydrase isoforms, with some derivatives showing comparable or even superior potency to the clinically used drug acetazolamide, particularly against hCA II and hCA VII.[1] The structure-activity relationship suggests that the nature of the substituent on the cyanamido group plays a critical role in determining both the potency and isoform selectivity. This highlights the potential of the this compound scaffold as a promising starting point for the design of novel and selective carbonic anhydrase inhibitors for various therapeutic applications. Further research is warranted to synthesize and evaluate a broader range of derivatives to fully explore their therapeutic potential.

References

Unveiling the Selectivity of 4-Cyanobenzenesulfonamide-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-cyanobenzenesulfonamide scaffold is a cornerstone in the design of inhibitors targeting a range of enzymes, most notably the carbonic anhydrases (CAs). While potent inhibition of the intended target is crucial, understanding the cross-reactivity profile of these compounds is paramount for developing safe and effective therapeutics. Off-target effects can lead to unforeseen side effects or even provide opportunities for polypharmacology. This guide provides a comparative analysis of the cross-reactivity of this compound-based inhibitors, with a focus on their activity against carbonic anhydrases and protein kinases, supported by experimental data and detailed protocols.

Quantitative Inhibitor Cross-Reactivity Data

The following tables summarize the inhibitory activity of various this compound and benzenesulfonamide-based compounds against a panel of human carbonic anhydrase isoforms and selected protein kinases. This data allows for a direct comparison of potency and selectivity.

Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by this compound Derivatives

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA VII (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)hCA XIII (Kᵢ, nM)Reference
This compound980105-455.7-[1]
Compound 1 (Ureido-substituted)5,000140-5.24.8-[2]
Compound 2 (Thiourea derivative)7,500150-6.35.1-[2]
4-(N-Hexylcyanamido)benzenesulfonamide73.125.48.8--100.5[3][4]
4-(N-Heptylcyanamido)benzenesulfonamide69.420.17.5--98.7[3][4]
4-(N-Octadecylcyanamido)benzenesulfonamide55.218.86.9--85.1[3][4]

Note: A lower Kᵢ value indicates stronger inhibition.

Table 2: Cross-Reactivity of Benzenesulfonamide-Based Inhibitors Against Protein Kinases

CompoundTarget KinaseIC₅₀ (µM)Off-Target Kinase(s)IC₅₀ (µM)Reference
AL106 (benzenesulfonamide derivative)TrkA58.6--[4]
K22 (N-(1H-indazol-6-yl)benzenesulfonamide derivative)PLK40.0001--[5]
BSA 9 (N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide)CaMKII0.79--[6]
O(6)-cyclohexylmethoxy-2-(3'-sulfamoylanilino)purineCDK20.21--[7]

Note: A lower IC₅₀ value indicates stronger inhibition. Data on broader kinase panel screening for a single this compound-based compound is limited in the public domain.

Experimental Protocols

Detailed and standardized experimental protocols are critical for generating reproducible and comparable cross-reactivity data. Below are methodologies for key assays cited in the presented data.

Stopped-Flow Carbon Dioxide Hydration Assay for Carbonic Anhydrase Inhibition

This is the gold-standard method for measuring the catalytic activity of CAs and the potency of their inhibitors.[8]

Principle: Carbonic anhydrase catalyzes the rapid interconversion of carbon dioxide (CO₂) and bicarbonate (HCO₃⁻). This reaction results in a change in pH, which can be monitored using a pH indicator dye. The rate of the catalyzed reaction is measured in the presence and absence of an inhibitor to determine the level of inhibition.

Materials:

  • Stopped-flow spectrophotometer

  • Syringes for the stopped-flow instrument

  • Buffer (e.g., Tris-HCl, HEPES) at a specific pH (typically in the physiological range)

  • pH indicator dye (e.g., phenol red, p-nitrophenol)

  • CO₂-saturated water

  • Purified recombinant human carbonic anhydrase isoforms

  • Inhibitor compound dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reagent Preparation: Prepare a buffered solution containing the pH indicator and the carbonic anhydrase enzyme. Prepare a separate CO₂-saturated aqueous solution.

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).

  • Reaction Initiation: Rapidly mix the enzyme/indicator solution with the CO₂-saturated solution in the stopped-flow instrument.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over a short time course (milliseconds to seconds). The initial rate of the reaction is determined from the slope of this curve.

  • Inhibitor Testing: Repeat the assay with the inclusion of various concentrations of the inhibitor in the enzyme solution.

  • Data Analysis: Determine the initial rates of the reaction at each inhibitor concentration. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.[8]

In Vitro Kinase Activity Assay (Luminescence-Based)

This is a common high-throughput screening method for determining the inhibitory activity of compounds against protein kinases.

Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is converted into a luminescent signal, where a lower signal indicates higher kinase activity (more ATP consumed) and a higher signal indicates inhibition of the kinase.

Materials:

  • Recombinant protein kinases

  • Specific kinase substrates (peptides or proteins)

  • ATP

  • Kinase assay buffer (containing MgCl₂)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque multi-well plates (e.g., 96-well or 384-well)

  • Luminometer

Procedure:

  • Compound Plating: Dispense serial dilutions of the inhibitor compound into the wells of the assay plate. Include appropriate controls (no inhibitor for 100% activity and no enzyme for background).

  • Kinase Reaction: Add the kinase, substrate, and ATP to the wells to initiate the reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Signal Generation: Add the ATP detection reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation. Incubate at room temperature as per the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the background luminescence and normalize the data to the "no inhibitor" control. Calculate the IC₅₀ value by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration.

Visualizing Molecular Interactions and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental procedures.

Signaling_Pathway cluster_TME Tumor Microenvironment (Acidic) cluster_Cell Cancer Cell Extracellular_H H+ Proliferation Cell Proliferation & Survival Extracellular_H->Proliferation Inhibits Extracellular_CO2 CO2 CAIX CA IX Extracellular_CO2->CAIX H2O Intracellular_H H+ Intracellular_H->Proliferation Intracellular_CO2 CO2 Intracellular_CO2->Extracellular_CO2 Metabolism Glycolytic Metabolism Metabolism->Intracellular_H Metabolism->Intracellular_CO2 CAIX->Extracellular_H HCO3- CAIX->Proliferation Promotes Experimental_Workflow cluster_Preparation Assay Preparation cluster_Execution Assay Execution cluster_Analysis Data Analysis Compound_Prep 1. Prepare serial dilutions of this compound -based inhibitor CA_Assay 4a. Perform Stopped-Flow CO2 Hydration Assay Compound_Prep->CA_Assay Kinase_Assay 4b. Perform In Vitro Kinase Assay Compound_Prep->Kinase_Assay Enzyme_Prep 2. Prepare enzyme solutions (CAs and Kinases) Enzyme_Prep->CA_Assay Enzyme_Prep->Kinase_Assay Reagent_Prep 3. Prepare assay-specific reagents and substrates Reagent_Prep->CA_Assay Reagent_Prep->Kinase_Assay Data_Acquisition 5. Acquire raw data (Absorbance/Luminescence) CA_Assay->Data_Acquisition Kinase_Assay->Data_Acquisition IC50_Calc 6. Calculate IC50/Ki values Data_Acquisition->IC50_Calc Selectivity_Profile 7. Generate Cross-Reactivity and Selectivity Profile IC50_Calc->Selectivity_Profile

References

The Double-Edged Sword: A Comparative Guide to the In-Vitro and In-Vivo Efficacy of 4-Cyanobenzenesulfonamide Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of 4-cyanobenzenesulfonamide derivatives, a burgeoning class of anticancer agents. This document synthesizes available in-vitro and in-vivo experimental data to offer an objective performance assessment, detailing the methodologies behind the findings and exploring the primary signaling pathways involved.

The this compound scaffold has emerged as a promising pharmacophore in the design of novel anticancer therapeutics. These compounds primarily exert their effect through the targeted inhibition of carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are overexpressed in a variety of solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell proliferation, invasion, and metastasis. This guide delves into the laboratory and preclinical data that underpin the anticancer potential of this chemical class.

In-Vitro Efficacy: Potent Cytotoxicity and Enzyme Inhibition

In-vitro studies have consistently demonstrated the potent cytotoxic and enzyme inhibitory effects of this compound derivatives across a range of cancer cell lines. The primary mechanism of action is the inhibition of carbonic anhydrase IX (CA IX), a transmembrane enzyme crucial for pH regulation in hypoxic tumor environments. By inhibiting CA IX, these compounds disrupt the tumor's ability to manage its acidic microenvironment, leading to apoptosis and reduced cell proliferation.

Quantitative data from various studies, including 50% inhibitory concentration (IC50) and 50% growth inhibition (GI50) values, are summarized below to facilitate a clear comparison of the in-vitro activity of different derivatives.

Compound/DerivativeCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Thiazolone-based benzenesulfonamides
Compound 4eMDA-MB-231 (Breast)Cytotoxicity3.58[1]
MCF-7 (Breast)Cytotoxicity4.58[1]
Compound 4gMCF-7 (Breast)Cytotoxicity2.55[1]
MDA-MB-231 (Breast)Cytotoxicity5.54[1]
1,3,5-Triazine-linked benzenesulfonamides
Compound 12dMDA-MB-468 (Breast)Cytotoxicity (Hypoxic)3.99[2]
CCRF-CM (Leukemia)Cytotoxicity (Hypoxic)4.51[2]
Compound 12iMDA-MB-468 (Breast)Cytotoxicity (Hypoxic)1.48[2]
CCRF-CM (Leukemia)Cytotoxicity (Hypoxic)9.83[2]
4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide Derivatives
Compound 2HOP-92 (Non-small cell lung)GI504.56[3]
MDA-MB-468 (Breast)GI5021.0[3]
SK-MEL-5 (Melanoma)GI5030.3[3]
2,5-Dichlorothiophene-3-sulfonamide (8b)
HeLa (Cervical)GI507.2[4][5]
MDA-MB-231 (Breast)GI504.62[4][5]
MCF-7 (Breast)GI507.13[4][5]
Quinazolin-4-yl-aminobenzenesulfonamide Derivatives
Compound 3cHT-29 (Colon)IC505.45[6]

The inhibitory activity of these compounds against the target enzyme, carbonic anhydrase, is also a key indicator of their in-vitro efficacy. The inhibition constant (Ki) quantifies the potency of an inhibitor.

Compound/DerivativeCA IsoformKi (nM)Reference
1,3,5-Triazine-linked benzenesulfonamides
Compound 5ahCA IX134.8[2]
Compound 12ihCA IX38.8[2]
Compound 8ahCA I94.4[2]
Compound 8chCA XII936.2[2]
Thiazolone-based benzenesulfonamides
Compound 4eCA IX10.93[1]
Compound 4gCA IX25.06[1]
Compound 4hCA IX18.74[1]
Dibenzensulfonamides
Compound 7hCA IX28.1[7]
hCA XII9.3[7]
Compound 8hCA IX20.7[7]
hCA XII4.5[7]

Signaling Pathway: Inhibition of Carbonic Anhydrase IX

The primary molecular target of many this compound anticancer agents is carbonic anhydrase IX (CA IX). This enzyme is a key player in maintaining the pH homeostasis of tumor cells, particularly under hypoxic conditions. The following diagram illustrates the signaling pathway affected by these inhibitors.

Caption: Inhibition of Carbonic Anhydrase IX by this compound Agents.

In-Vivo Efficacy: A Broader Look at Benzenesulfonamides

While extensive in-vitro data exists for this compound derivatives, specific in-vivo efficacy studies for this exact scaffold are less prevalent in publicly available literature. However, the broader class of benzenesulfonamide-based carbonic anhydrase inhibitors has demonstrated significant antitumor activity in preclinical animal models. These studies provide valuable insights into the potential in-vivo performance of this compound analogues.

A study on a novel sulfonamide, KCN1, showed in-vivo anticancer efficacy in mice bearing Panc-1 or Mia Paca-2 pancreatic tumor xenografts.[8] The compound was found to be stable in mouse plasma and was extensively plasma-bound.[8]

General Experimental Protocol for In-Vivo Efficacy Studies:

The following outlines a general methodology for assessing the in-vivo anticancer efficacy of sulfonamide derivatives, based on common practices in the field.

InVivo_Workflow start Start: Tumor Cell Culture implantation Tumor Cell Implantation (e.g., subcutaneous xenograft in mice) start->implantation tumor_growth Allow Tumors to Reach Palpable Size implantation->tumor_growth randomization Randomize Animals into Treatment and Control Groups tumor_growth->randomization treatment Administer Investigational Drug (e.g., oral gavage, intraperitoneal injection) randomization->treatment monitoring Monitor Tumor Volume, Body Weight, and General Health treatment->monitoring Daily/Weekly endpoint Endpoint: Tumor Excision and Analysis (e.g., weight, histology, biomarker analysis) monitoring->endpoint data_analysis Data Analysis: Tumor Growth Inhibition, Statistical Significance endpoint->data_analysis conclusion Conclusion on In-Vivo Efficacy data_analysis->conclusion

Caption: Generalized Workflow for In-Vivo Anticancer Efficacy Studies.

Experimental Protocols

In-Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 × 10⁵ cells/mL) and incubated for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: The this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent. The plates are then incubated for a specified period (e.g., 72 hours).[9]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals produced by viable cells.

  • Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 540 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity against various CA isoforms is typically assessed using a stopped-flow CO₂ hydrase assay.

  • Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoenzyme is prepared in a buffer solution. The this compound inhibitor is dissolved in a suitable solvent.

  • Assay Reaction: The enzyme and inhibitor are mixed and incubated. The reaction is initiated by the addition of a CO₂-saturated solution.

  • pH Change Monitoring: The catalytic activity of the enzyme is monitored by measuring the change in pH of the solution over time using a pH indicator.

  • Data Analysis: The initial rates of the reaction are measured at different inhibitor concentrations. The Ki (inhibition constant) is then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Conclusion

This compound derivatives have demonstrated compelling in-vitro efficacy as anticancer agents, primarily through the potent and often selective inhibition of tumor-associated carbonic anhydrase isoforms. The available data consistently show low micromolar to nanomolar cytotoxicity against a variety of cancer cell lines. While direct in-vivo evidence for the core this compound scaffold is still emerging, the broader class of benzenesulfonamide CA inhibitors has shown promising tumor growth inhibition in preclinical models. Further in-vivo studies focusing on the pharmacokinetics, pharmacodynamics, and efficacy of specific this compound derivatives are warranted to fully elucidate their therapeutic potential and pave the way for potential clinical development. This guide serves as a foundational resource for researchers in the field, highlighting both the established in-vitro strengths and the areas requiring further investigation for this promising class of anticancer compounds.

References

Head-to-head comparison of different synthesis routes for 4-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthetic routes to 4-cyanobenzenesulfonamide, a key intermediate in the development of various pharmaceutical agents. The performance of each route is evaluated based on reaction conditions, yield, and starting materials, with supporting data from established chemical literature. Detailed experimental protocols are provided for each method, and logical workflows are visualized to aid in comprehension and practical application.

At a Glance: Comparison of Synthesis Routes

Parameter Route 1: Sandmeyer Reaction Route 2: Rosenmund-von Braun Reaction Route 3: Palladium-Catalyzed Cyanation
Starting Material 4-Aminobenzenesulfonamide (Sulfanilamide)4-Bromobenzenesulfonamide4-Chlorobenzenesulfonamide
Key Reagents NaNO₂, HCl, CuCNCuCNPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf), Zn(CN)₂ or K₄[Fe(CN)₆]
Reaction Temperature 0-5 °C (diazotization), then elevatedHigh temperature (typically 150-250 °C)Mild to moderate temperature (e.g., 80-120 °C)
Reported Yield Range Moderate to Good (typically 60-80% for similar substrates)Good to Excellent (can be >80%)[1]Good to Excellent (often >80%)
Key Advantages Readily available and inexpensive starting material.High yields for many aryl halides.Milder reaction conditions, high functional group tolerance, uses less toxic cyanide sources.
Key Disadvantages Use of stoichiometric and toxic copper cyanide; potential for side reactions.Harsh reaction conditions; use of stoichiometric and toxic copper cyanide.Higher cost of palladium catalysts and ligands; sensitivity to air and moisture.

Route 1: The Sandmeyer Reaction from 4-Aminobenzenesulfonamide

The Sandmeyer reaction is a classical and widely used method for the conversion of an aromatic amine to a nitrile via a diazonium salt intermediate.[2] This route utilizes the readily available and inexpensive starting material, 4-aminobenzenesulfonamide (sulfanilamide). The reaction proceeds in two main steps: the diazotization of the primary amine, followed by the copper-catalyzed displacement of the diazonium group with a cyanide nucleophile.

Logical Workflow for the Sandmeyer Reaction

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_cyanation Cyanation sulfanilamide 4-Aminobenzenesulfonamide diazonium 4-Sulfamoylbenzenediazonium Chloride sulfanilamide->diazonium NaNO₂, HCl, 0-5 °C product This compound diazonium->product CuCN, heat

Caption: Workflow of the Sandmeyer reaction for this compound synthesis.

Experimental Protocol: Sandmeyer Reaction

This protocol is a representative procedure adapted from general Sandmeyer reaction methodologies.[3]

Step 1: Diazotization of 4-Aminobenzenesulfonamide

  • In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminobenzenesulfonamide (1 equiv.) in a solution of concentrated hydrochloric acid (3 equiv.) and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the resulting solution at 0-5 °C for an additional 30 minutes to ensure complete formation of the 4-sulfamoylbenzenediazonium chloride solution.

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (1.2 equiv.) in an aqueous solution of sodium cyanide (1.3 equiv.).

  • Cool the copper cyanide solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and neutralize with a sodium carbonate solution.

  • The crude product can be isolated by filtration and purified by recrystallization.

Route 2: The Rosenmund-von Braun Reaction from 4-Bromobenzenesulfonamide

The Rosenmund-von Braun reaction is a traditional method for the synthesis of aryl nitriles from aryl halides using copper(I) cyanide.[4][5] This route typically requires high temperatures and a polar, high-boiling point solvent. While effective, the harsh conditions can limit its applicability with sensitive substrates.

Logical Workflow for the Rosenmund-von Braun Reaction

Rosenmund_von_Braun_Reaction start 4-Bromobenzenesulfonamide product This compound start->product CuCN, DMF, 150-250 °C

Caption: Workflow of the Rosenmund-von Braun reaction.

Experimental Protocol: Rosenmund-von Braun Reaction

This protocol is a representative procedure based on general methodologies for the Rosenmund-von Braun reaction.[1]

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromobenzenesulfonamide (1 equiv.) and copper(I) cyanide (1.5 equiv.) in a high-boiling point solvent such as DMF or nitrobenzene.

  • Heat the mixture to reflux (typically 150-250 °C) and maintain for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Route 3: Palladium-Catalyzed Cyanation of 4-Chlorobenzenesulfonamide

Modern palladium-catalyzed cross-coupling reactions offer a milder and more versatile alternative to the classical methods for the synthesis of aryl nitriles. These reactions can be performed at lower temperatures and exhibit greater tolerance for a variety of functional groups. Various cyanide sources can be employed, including less toxic alternatives to simple alkali metal cyanides, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).

Logical Workflow for Palladium-Catalyzed Cyanation

Palladium_Cyanation cluster_catalytic_cycle Catalytic Cycle start 4-Chlorobenzenesulfonamide pd_complex Oxidative Addition Complex start->pd_complex product This compound pd0 Pd(0) pd0->pd_complex Ar-Cl pd_cn_complex Transmetalation Complex pd_complex->pd_cn_complex Zn(CN)₂ pd_cn_complex->product pd_cn_complex->pd0 Reductive Elimination

Caption: Simplified workflow of Palladium-catalyzed cyanation.

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is a representative procedure adapted from modern palladium-catalyzed cyanation methods.

  • To a reaction vessel, add 4-chlorobenzenesulfonamide (1 equiv.), zinc cyanide (0.6 equiv.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf, 4 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed solvent, such as DMF or DMA.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

  • Cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Conclusion

The choice of synthetic route for this compound will depend on several factors, including the scale of the synthesis, the availability and cost of starting materials and reagents, and the equipment available.

  • The Sandmeyer reaction is a cost-effective option when starting from the readily available 4-aminobenzenesulfonamide. However, it requires careful handling of diazonium salts and the use of toxic copper cyanide.

  • The Rosenmund-von Braun reaction can provide high yields but necessitates harsh reaction conditions, which may not be suitable for complex molecules with sensitive functional groups.

  • Palladium-catalyzed cyanation offers the advantages of milder reaction conditions and higher functional group tolerance, making it a more versatile and often preferred method in modern drug discovery and development, despite the higher initial cost of the catalyst and ligands. The use of less toxic cyanide sources also enhances the safety profile of this route.

Researchers should carefully consider these factors when selecting the most appropriate synthetic strategy for their specific needs.

References

Assessing the Selectivity of 4-Substituted Benzenesulfonamides for Carbonic Anhydrase Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of 4-substituted benzenesulfonamides for various human carbonic anhydrase (hCA) isoforms. Carbonic anhydrases are a family of metalloenzymes that play a crucial role in fundamental physiological processes, including pH homeostasis, respiration, and CO2 transport.[1] Different hCA isoforms have been identified as therapeutic targets for a range of diseases such as glaucoma, epilepsy, and cancer.[2][3] Benzenesulfonamides represent a prominent class of CA inhibitors that bind to the zinc ion in the enzyme's active site.[1] The selectivity of these inhibitors for specific isoforms is paramount to minimize off-target effects and enhance therapeutic efficacy.[2][4]

Quantitative Comparison of Inhibitor Potency

The inhibitory activity of various 4-substituted benzenesulfonamides against a panel of hCA isoforms is summarized below. The inhibition constant (Ki) is a measure of the inhibitor's potency; a lower Ki value indicates a higher affinity for the enzyme. The data presented here is a representative compilation from various studies to illustrate the selectivity profiles of this class of compounds.

Compound Class/DerivativehCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)hCA VII/XIII (Ki, nM)Selectivity Profile
4-Cyanamidobenzenesulfonamides
N-n-hexyl-4-cyanamidobenzenesulfonamide9.3 - 50.65.3 - 9.5Not ReportedNot ReportedNot ReportedPotent inhibitor of hCA I and II.[5]
4-Anilinoquinazoline-based benzenesulfonamides
Compound 3a89.48.7Not ReportedNot ReportedNot ReportedPotent inhibitor of hCA II, with moderate inhibition of hCA I.
Compound 4aNot Reported2.4Not ReportedNot ReportedNot ReportedHighly potent and selective for hCA II.
Compound 4f60.9Not Reported86.5Not ReportedNot ReportedPotent inhibitor of hCA I and IX.[3]
Sulfonyl Semicarbazides
Unsubstituted (R=H)73.9 - 81.3 (vs hCA IX)5-20 fold less potent than vs hCA XII73.9 - 81.30.59 - 0.79Not ReportedSubnanomolar affinity for hCA XII with high selectivity over hCA I, II, and IX.[6]
General Benzenesulfonamides
Acetazolamide (Standard)~25012255.7Not ReportedNon-selective inhibitor, used as a control.[5][6]

Experimental Protocols

The determination of the inhibitory potency and selectivity of benzenesulfonamide derivatives against carbonic anhydrase isoforms is primarily conducted using two key experimental assays: the stopped-flow CO₂ hydration assay and the esterase activity assay.

Stopped-Flow CO₂ Hydration Assay

This is considered the gold-standard method for measuring CA catalytic activity and inhibition.[7]

Principle: The assay measures the rate of pH change resulting from the CA-catalyzed hydration of carbon dioxide (CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻).[7] The reaction is monitored spectrophotometrically by observing the absorbance change of a pH indicator.[7]

Methodology:

  • Reagents: Recombinant human CA isoforms, CO₂-saturated water, a suitable buffer (e.g., Tris-HCl or HEPES), and a pH indicator (e.g., phenol red or p-nitrophenol).[6][7][8]

  • Instrumentation: A stopped-flow spectrophotometer is used to rapidly mix the enzyme and substrate solutions.[7][8]

  • Procedure:

    • One syringe of the instrument is loaded with the CO₂-saturated solution.

    • The second syringe contains the buffer, CA enzyme, pH indicator, and the inhibitor at various concentrations.

    • The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over a short period (10-100 seconds).[6]

  • Data Analysis: The initial reaction rates are calculated from the slope of the absorbance change.[7] The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) is determined by plotting the reaction rates against the inhibitor concentrations.[7]

Esterase Activity Assay

This colorimetric assay is a robust and cost-effective method suitable for high-throughput screening of CA inhibitors.[1]

Principle: This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol.[1] The rate of this reaction is monitored by measuring the increase in absorbance at approximately 400 nm.[1]

Methodology:

  • Reagents: Purified CA isoform, p-nitrophenyl acetate (p-NPA) as the substrate, and a suitable buffer.

  • Procedure:

    • The CA enzyme is pre-incubated with the inhibitor at various concentrations.

    • The reaction is initiated by adding the p-NPA substrate.

    • The increase in absorbance at 400 nm is measured over time using a spectrophotometer or a microplate reader.

  • Data Analysis: The inhibitory activity is determined by comparing the rate of p-NPA hydrolysis in the presence and absence of the inhibitor. The IC50 value is then calculated.

Visualizations

Experimental Workflow for CA Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme Prepare CA Isoform Solutions Mix Rapid Mixing of Reactants (Enzyme, Inhibitor, Substrate) Enzyme->Mix Inhibitor Prepare Inhibitor Dilutions Inhibitor->Mix Substrate Prepare Substrate Solution (CO2-saturated water or p-NPA) Substrate->Mix Monitor Monitor Reaction Progress (Spectrophotometry) Mix->Monitor Calculate Calculate Initial Reaction Rates Monitor->Calculate Plot Plot Rates vs. Inhibitor Concentration Calculate->Plot Determine Determine Ki / IC50 Values Plot->Determine

Caption: Workflow for determining carbonic anhydrase inhibition constants.

Simplified Signaling Pathway of Carbonic Anhydrase Action

G cluster_cellular Cellular Environment CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) CO2_H2O->CA Catalyzes H2CO3 H2CO3 H_HCO3 H+ + HCO3- H2CO3->H_HCO3 Dissociates CA->H2CO3 Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CA Inhibits

Caption: The catalytic action of carbonic anhydrase and its inhibition.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Cyanobenzenesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 4-Cyanobenzenesulfonamide, a compound that requires careful management as hazardous waste. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Key Safety and Disposal Information

The following table summarizes the critical hazard and disposal information for this compound. This information is compiled from safety data sheets (SDS) and general chemical waste guidelines.

ParameterInformationSource
GHS Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H413: May cause long lasting harmful effects to aquatic life.[1][2][3]
Primary Disposal Route Dispose of contents and container to an approved waste disposal plant.[2]
Environmental Precautions Avoid release to the environment. Do not let the product enter drains.
Container Management Use compatible, tightly closed containers for waste collection. Do not use food-grade containers.[4][5][6]
Labeling Requirements Label waste containers with "Hazardous Waste," the full chemical name, concentration, and date of accumulation.[7][8]

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound should be handled with the same diligence as any other hazardous chemical in the laboratory. The following protocol outlines the necessary steps for its safe collection and disposal.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Conduct all waste handling procedures within a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.[2]

2. Waste Identification and Segregation:

  • All waste containing this compound, including pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, glassware), must be treated as hazardous waste.[4][9]

  • Do not mix this waste with other incompatible waste streams. Keep it segregated to await disposal.[10]

3. Waste Collection and Container Management:

  • Collect solid waste in a clearly labeled, sealable, and chemically compatible container.

  • For liquid waste (e.g., solutions containing the compound), use a leak-proof container with a secure cap.[6] Ensure the container is compatible with the solvent used.

  • Do not overfill waste containers; a general guideline is to fill to no more than 90% capacity.[6]

  • Keep waste containers closed at all times, except when adding waste.[4][9]

4. Labeling of Hazardous Waste:

  • Immediately label the waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[7][9]

  • The label must include:

    • The words "Hazardous Waste."[7]

    • The full chemical name: "this compound." Do not use abbreviations or chemical formulas.[7]

    • The concentration and quantity of the waste.

    • The date when the waste was first added to the container (accumulation start date).[8]

    • Your name, laboratory, and contact information.[7]

5. Storage of Hazardous Waste:

  • Store the labeled hazardous waste container in a designated satellite accumulation area within your laboratory.[6]

  • The storage area should be under the direct control of laboratory personnel and away from general laboratory traffic.[6]

  • Ensure secondary containment is in place to capture any potential leaks or spills.[9]

6. Arranging for Disposal:

  • Once the waste container is full or you are ready for disposal, contact your institution's EHS or Hazardous Waste Management department to schedule a pickup.[7][9]

  • Do not attempt to dispose of this compound down the drain or in the regular trash.[7][11]

7. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent.[4][9]

  • The rinsate must be collected and disposed of as hazardous waste.[4][9]

  • After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface the original label.[9] Always confirm this procedure with your local EHS guidelines.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound, from initial handling to final pickup by authorized personnel.

cluster_prep Preparation cluster_collection Collection & Labeling cluster_storage Storage & Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe segregate Segregate from Other Waste ppe->segregate collect Collect in Compatible Container segregate->collect label_waste Label with Hazardous Waste Tag collect->label_waste store Store in Satellite Accumulation Area label_waste->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 4-Cyanobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Cyanobenzenesulfonamide (CAS No. 3119-02-6) in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Classification

This compound is classified with the following hazards.[1][2][3]

Hazard ClassHazard StatementGHS CodeSignal Word
Acute toxicity, OralHarmful if swallowedH302Warning
Skin corrosion/irritationCauses skin irritationH315Warning
Serious eye damage/eye irritationCauses serious eye irritationH319Warning
Specific target organ toxicity, Single exposureMay cause respiratory irritationH335Warning

Personal Protective Equipment (PPE)

To ensure safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.[2][3][4]

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against splashes and dust particles that can cause serious eye irritation.[2][5][6]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can cause irritation.[7][8]
Skin and Body Protection Laboratory coat, long-sleeved clothing. Consider chemical-resistant coveralls for larger quantities.Protects skin from accidental contact and contamination.[7][9]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is required.Prevents inhalation of dust which may cause respiratory irritation.[2][5]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[2][4]

  • Verify that an eyewash station and safety shower are readily accessible and in good working order.[5]

  • Assemble all necessary equipment and reagents before starting the experiment.

  • Clearly label all containers with the chemical name and hazard information.

2. Donning Personal Protective Equipment (PPE):

  • Put on a lab coat and ensure it is fully buttoned.

  • Wear appropriate chemical-resistant gloves.[2]

  • Don tightly fitting safety goggles.[4]

  • If there is a risk of dust generation, wear a NIOSH-approved respirator.[5]

3. Chemical Handling:

  • Avoid generating dust.[4][5]

  • Carefully weigh and transfer the chemical within a fume hood to minimize inhalation exposure.

  • Do not eat, drink, or smoke in the handling area.[2]

  • Wash hands thoroughly after handling the chemical, even if gloves were worn.[2][6]

4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3]

  • Keep away from strong oxidizing agents.[3][5]

  • Store in a locked-up area if required by institutional protocols.[2]

Emergency and First Aid Procedures

Immediate and appropriate first aid is critical in case of exposure.[10]

Exposure RouteFirst Aid Measures
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][3]
If on Skin Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical attention.[2][5][6]
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][5][6]
If Inhaled Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[2][3][11]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, properly labeled hazardous waste container.[12]

  • The container must be compatible with the chemical and have a secure, tight-fitting lid.[12]

2. Disposal Procedure:

  • Dispose of the contents and container in accordance with all local, state, and federal regulations.[2][3]

  • Do not dispose of down the drain or in the regular trash.[13]

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service for proper disposal.[12][14]

Experimental Workflow and Safety Checkpoints

The following diagram illustrates the logical flow for safely handling this compound, incorporating critical safety checkpoints.

Handling_Workflow Workflow for Handling this compound cluster_prep 1. Preparation cluster_ppe 2. PPE cluster_handling 3. Handling cluster_cleanup 4. Decontamination & Disposal cluster_dpe 5. Doffing PPE A Assess Risks & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Assemble Materials B->C D Don Lab Coat & Gloves C->D Proceed to PPE E Don Eye Protection D->E F Don Respiratory Protection (if needed) E->F G Weigh & Transfer in Fume Hood F->G Begin Handling H Perform Experiment G->H I Store Unused Chemical H->I S1 Emergency Stop: Spill or Exposure? H->S1 J Decontaminate Work Area I->J Begin Cleanup K Segregate & Label Waste J->K L Dispose via EH&S K->L M Remove Gloves & Lab Coat L->M Final Steps N Wash Hands Thoroughly M->N Spill Follow Spill Protocol S1->Spill Exposure Initiate First Aid S1->Exposure

Caption: Logical workflow for handling this compound with safety checkpoints.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyanobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Cyanobenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.